2,5,6-trimethyl-1H-pyrimidin-4-one
Description
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Properties
IUPAC Name |
2,5,6-trimethyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)8-6(3)9-7(4)10/h1-3H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXKUCQZIIOIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2,5,6-Trimethyl-1H-pyrimidin-4-one
Topic: 2,5,6-Trimethyl-1H-pyrimidin-4-one Basic Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Definition
2,5,6-Trimethyl-1H-pyrimidin-4-one (CAS: 89943-15-7) is a substituted pyrimidine derivative serving as a critical heterocyclic scaffold in medicinal chemistry. It is widely utilized as an intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors, Bax inhibitors, and other pharmaceutical agents targeting nucleotide binding sites.
While the IUPAC name implies a specific tautomer (1H-one), the molecule exists in a dynamic equilibrium between lactam (keto) and lactim (enol) forms. In the solid state and polar solvents, the pyrimidin-4(3H)-one or pyrimidin-4(1H)-one tautomers are generally favored over the 4-hydroxypyrimidine form due to the stability of the amide-like resonance.
Structural Identity
-
Systematic Name: 2,5,6-Trimethylpyrimidin-4(3H)-one (often used interchangeably with 1H-one and 4-ol forms)
-
Common Synonyms: 2,5,6-Trimethyl-4-hydroxypyrimidine; 2,5,6-Trimethyl-4-pyrimidinol
-
Molecular Formula: C₇H₁₀N₂O
Physicochemical Profile
The following data consolidates experimental values and high-confidence predictive models for the compound.
| Property | Value / Description | Note |
| Molecular Weight | 138.17 g/mol | Monoisotopic mass: 138.079 |
| Appearance | White to off-white crystalline solid | Powder form |
| Melting Point | 174 – 176 °C | Experimental [1, 2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |
| pKa (Acidic) | ~9.0 – 9.5 (NH deprotonation) | Predicted based on 4-pyrimidinone core |
| pKa (Basic) | ~2.5 – 3.2 (N-protonation) | Predicted; C-methyls slightly increase basicity vs. core |
| LogP | ~0.5 – 0.8 | Moderate lipophilicity |
| H-Bond Donors | 1 (NH / OH) | Tautomer dependent |
| H-Bond Acceptors | 2 (N, O) |
Structural Characterization & Tautomerism
Understanding the tautomeric state is vital for docking studies and reactivity prediction. The "1H" designation in the title refers to one of the two possible keto tautomers.
Tautomeric Equilibrium
The molecule equilibrates between three primary forms:
-
1H-keto form: Proton on N1.
-
3H-keto form: Proton on N3 (often the most stable for 4-pyrimidinones).
-
4-hydroxy form (enol): Aromatic pyrimidine ring (favored in gas phase or rare non-polar conditions).
Figure 1: Tautomeric equilibrium of 2,5,6-trimethylpyrimidin-4-one. The 3H-keto form is typically the dominant species in solution.
Spectroscopic Signatures
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.0 ppm (s, 1H): Broad singlet corresponding to the NH/OH proton (exchangeable).
-
δ ~2.1 – 2.4 ppm (s, 9H): Three distinct singlets corresponding to the methyl groups at C2, C5, and C6. Note: The C5-Me is often slightly upfield due to shielding compared to C2-Me and C6-Me.
-
-
MS (ESI):
-
[M+H]⁺: m/z 139.1.
-
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing 2,5,6-trimethyl-1H-pyrimidin-4-one involves the condensation of an amidine with a β-keto ester. This route is preferred for its scalability and atom economy.
Reaction Scheme
Reagents: Acetamidine Hydrochloride + Ethyl 2-methylacetoacetate. Catalyst/Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe). Solvent: Ethanol (EtOH).[4]
Figure 2: Condensation pathway for the synthesis of the pyrimidinone scaffold.
Detailed Protocol (Bench Scale)
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (1.2 eq) in anhydrous Ethanol to generate Sodium Ethoxide in situ.
-
Addition: Add Acetamidine Hydrochloride (1.0 eq) to the solution and stir for 15 minutes at room temperature to liberate the free amidine base.
-
Condensation: Dropwise add Ethyl 2-methylacetoacetate (1.0 eq) over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitoring by TLC (MeOH/DCM) should show the disappearance of the ester.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in a minimum amount of water.
-
Neutralize/Acidify carefully with dilute HCl or Acetic Acid to pH ~6–7 to precipitate the product.
-
-
Purification: Filter the white precipitate, wash with cold water, and recrystallize from Ethanol/Water or Acetone if necessary.
-
Yield: Typical yields range from 70% to 85%.
Reactivity & Applications
Functionalization
The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold contains specific sites for chemical modification:
-
C4-Position (Chlorination): Treatment with phosphoryl chloride (POCl₃) converts the carbonyl oxygen to a chlorine atom, yielding 4-chloro-2,5,6-trimethylpyrimidine . This is a key intermediate for S_NAr reactions to introduce amines or alkoxides [3].
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) typically results in N-alkylation (N1 or N3), though O-alkylation can occur depending on conditions (hard vs. soft electrophiles).
Medicinal Chemistry Applications[7][10]
-
Bax Inhibitors: Derivatives of this scaffold have been identified in patent literature (e.g., WO2021002986A2) as inhibitors of Bax (Bcl-2-associated X protein), preventing apoptosis in neurodegenerative models [3].
-
Kinase Inhibition: The pyrimidine core mimics the purine base of ATP, making it a privileged scaffold for designing ATP-competitive kinase inhibitors.
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.[5]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Store in a cool, dry place. Hygroscopic tendencies may apply; keep container tightly closed.
References
-
Sigma-Aldrich. Product Specification: 2,5,6-Trimethylpyrimidin-4-ol (CAS 89943-15-7).Link
-
AK Scientific. Product Catalog: 2,5,6-Trimethylpyrimidin-4-ol.[1]Link
-
Reyna, N. et al. Bax inhibitors and uses thereof. WO Patent 2021002986A2, 2021. (Describes synthesis and biological application of the title compound). Link
Sources
- 1. 73249-89-5|4-Hydroxy-6-methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. trimethylpyrimidin-4-ol | 89943-15-7 [sigmaaldrich.com]
- 3. 89943-15-7|2,5,6-Trimethylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 2,5,6-Trimethylthieno 2,3-d pyrimidin-4(3H)-one 18593-45-8 [sigmaaldrich.com]
Physicochemical Characteristics and Application Profiling of 2,5,6-Trimethyl-1H-pyrimidin-4-one
Executive Summary
2,5,6-Trimethyl-1H-pyrimidin-4-one (CAS 89943-15-7), frequently indexed under its enol tautomer 2,5,6-trimethylpyrimidin-4-ol , is a highly versatile heterocyclic building block. In modern drug discovery, this pyrimidine scaffold has transitioned from a simple structural intermediate to a critical core in the development of highly potent anti-apoptotic therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, tautomeric dynamics, synthetic methodologies, and its pivotal role in the synthesis of next-generation Bax inhibitors.
Molecular Architecture & Physicochemical Properties
The chemical behavior of 2,5,6-trimethyl-1H-pyrimidin-4-one is fundamentally governed by its keto-enol tautomerism. In protic environments, the molecule exists in a dynamic equilibrium between the 1H-pyrimidin-4-one (keto) and pyrimidin-4-ol (enol) forms. This tautomerization is not merely a structural curiosity; it is the primary driver of its chemical reactivity. The enol form provides a nucleophilic oxygen that can be electrophilically activated, while the keto form dominates in the solid state due to highly stable intermolecular hydrogen bonding networks.
Quantitative Physicochemical Profile
To facilitate rational drug design and synthetic planning, the core quantitative properties of the compound are summarized below :
| Property | Value | Causality / Structural Significance |
| Chemical Name | 2,5,6-Trimethyl-1H-pyrimidin-4-one | IUPAC nomenclature reflecting the dominant keto tautomer. |
| CAS Registry Number | 89943-15-7 | Unique identifier for procurement and database indexing . |
| Molecular Formula | C₇H₁₀N₂O | Dictates the exact mass for mass spectrometry validation. |
| Molecular Weight | 138.17 g/mol | Low molecular weight makes it an ideal fragment for lead optimization. |
| Tautomeric States | Keto ⇌ Enol | Enol form is critical for nucleophilic activation (e.g., chlorination). |
| Exact Mass | 138.0793 Da | Target metric for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors/Acceptors | 1 / 2 | Facilitates strong target-protein interactions in biological systems. |
Synthetic Methodology & Mechanistic Dynamics
The de novo synthesis of the 2,5,6-trimethylpyrimidine core typically involves the base-catalyzed condensation of acetamidine with a
Figure 1: Synthetic workflow and tautomeric equilibrium leading to the chlorinated derivative.
Application in Targeted Therapeutics: Bax Inhibitors
The activated derivative, 4-chloro-2,5,6-trimethylpyrimidine, is a critical precursor in the synthesis of highly potent Bax inhibitors . Bax (Bcl-2-associated X protein) is a pro-apoptotic member of the Bcl-2 protein family. Upon severe cellular stress, Bax undergoes a conformational shift, oligomerizes, and induces Mitochondrial Outer Membrane Permeabilization (MOMP). This leads to the release of cytochrome c and irreversible cellular apoptosis.
Recent pharmaceutical advancements have demonstrated that compounds incorporating the 2,5,6-trimethylpyrimidine scaffold can allosterically block Bax activation. While legacy inhibitors required concentrations exceeding 200 nM to show protective activity, derivatives synthesized from 2,5,6-trimethylpyrimidin-4-ol have successfully protected Mouse Embryonic Fibroblasts (MEFs) from Bax-induced cell death at sub-10 nM concentrations (
Figure 2: Mechanism of action for pyrimidine-derived Bax inhibitors in preventing apoptosis.
Self-Validating Experimental Protocols
To utilize 2,5,6-trimethyl-1H-pyrimidin-4-one in drug discovery, it must first be converted into an electrophile. The following protocol details the chlorination of the scaffold, engineered as a self-validating system where the physical chemistry dictates the operational steps.
Protocol 1: Electrophilic Activation via Chlorination
Objective: Convert 2,5,6-trimethylpyrimidin-4-ol into 4-chloro-2,5,6-trimethylpyrimidine.
-
Reagent Charging: Suspend 2,5,6-trimethylpyrimidin-4-ol (300 mg, 2.17 mmol) in neat Phosphorus oxychloride (
) (5 mL).-
Causality:
is utilized in vast excess to serve as both the electrophilic activator and the reaction solvent. This dual role drives Le Chatelier's equilibrium entirely toward the enol form by continuously consuming the pyrimidin-4-ol intermediate, while preventing unwanted intermolecular dimerization.
-
-
Thermal Activation: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.
-
Causality: The 100 °C threshold provides the specific activation energy required for the nucleophilic attack of the enol oxygen onto the phosphorus center, followed by the irreversible intramolecular displacement of the dichlorophosphate leaving group by a chloride ion.
-
-
Vacuum Concentration: Concentrate the mixture in vacuo to remove the bulk of the unreacted
.-
Causality: Direct aqueous quenching of 5 mL of
results in a violent, highly exothermic hydrolysis that degrades the pyrimidine product. Removing the reagent under vacuum ensures a controlled, safe quench.
-
-
Quenching & Extraction: Treat the concentrated residue with ice-water (10 mL) to hydrolyze residual phosphorodichloridate byproducts. Adjust to pH 5–6 using 1N HCl, and extract the aqueous layer with a mixture of Dichloromethane/Isopropanol (3/1, v/v, 5 x 10 mL). Dry the organic layer over anhydrous
and concentrate to yield the chlorinated product (approx. 83% yield) .
Protocol 2: Analytical Validation Feedback Loop
A protocol is only scientifically rigorous if it proves its own success. The chlorination must be validated using orthogonal analytical techniques:
-
LC-MS Validation (ESI+): The starting material exhibits a protonated molecular ion
at m/z 139.1. The successful formation of the product is self-validated by the complete disappearance of the 139.1 peak and the emergence of a new signal at m/z 157.0. Critical Checkpoint: This new peak must display a strict 3:1 isotopic distribution pattern (m/z 157.0 and 159.0), unequivocally confirming the incorporation of a single atom. - H NMR Validation (400 MHz, Methanol-d4): The disappearance of the broad downfield OH/NH proton signal confirms the loss of the tautomeric proton. Furthermore, the three methyl singlets will exhibit a slight downfield chemical shift due to the electron-withdrawing inductive effect (-I effect) of the newly installed chlorine atom.
References
- Source: Google Patents (WO2021002986A2)
2,5,6-trimethyl-1H-pyrimidin-4-one CAS number 65133-47-3
An In-depth Technical Guide to 2,5,6-trimethyl-1H-pyrimidin-4-one (CAS: 65133-47-3)
Abstract
This technical guide provides a comprehensive overview of 2,5,6-trimethyl-1H-pyrimidin-4-one (CAS No. 65133-47-3), a member of the pyrimidinone class of heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] This document consolidates available physicochemical data, proposes a robust and logical synthetic pathway, and outlines expected characterization data. Furthermore, by drawing parallels with structurally related pyrimidinone derivatives, this guide explores potential biological activities and suggests avenues for future research, offering a valuable resource for scientists engaged in drug discovery and chemical biology.
Introduction: The Significance of the Pyrimidinone Scaffold
The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleobases like thymine and uracil, which are essential building blocks of DNA and RNA.[2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The pyrimidin-4-one core, in particular, is a privileged scaffold found in many pharmacologically active compounds. This is due to its ability to participate in various non-covalent interactions, such as hydrogen bonding, and its synthetic tractability.
2,5,6-trimethyl-1H-pyrimidin-4-one is a specific analogue within this important class. While detailed research on this particular molecule is not extensively published, its structure suggests significant potential for investigation. This guide aims to bridge the information gap by providing a foundational understanding of its chemistry and a scientifically-grounded prospectus for its application in research and development.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the first step in any research endeavor.
Chemical Identifiers and Molecular Structure
The compound is identified by several names and codes, reflecting its chemical structure. A critical feature of this molecule is the existence of keto-enol tautomerism, where the proton on the nitrogen can shift to the exocyclic oxygen, resulting in an equilibrium between the pyrimidin-4-one (lactam) and pyrimidin-4-ol (lactim) forms. The pyrimidinone form is generally the more stable tautomer.
Caption: Keto-Enol tautomerism of the title compound.
Tabulated Physicochemical Data
The following table summarizes the key computed and reported properties for 2,5,6-trimethyl-1H-pyrimidin-4-one. Experimental data such as melting point and solubility are not widely reported in public literature and should be determined empirically.
| Property | Value | Source |
| CAS Number | 65133-47-3 | - |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| IUPAC Name | 2,5,6-trimethyl-1H-pyrimidin-4-one | - |
| Synonyms | 4,5,6-trimethylpyrimidin-2-ol, 4,5,6-Trimethyl-2-pyrimidone | [5] |
| InChI Key | ZRQPOQRDNYJQNB-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1=C(C(=O)NC(=N1)C)C | - |
| Physical Form | Expected to be a powder or crystalline solid |
Synthesis and Characterization
A reliable synthetic route is paramount for obtaining high-purity material for biological screening and further development. While a specific published synthesis for this exact molecule is scarce, a highly plausible and robust method can be designed based on established pyrimidine synthesis principles.
Proposed Retrosynthetic Pathway
The most logical approach for constructing the 2,5,6-trimethyl-1H-pyrimidin-4-one core is via a condensation reaction between an appropriate amidine and a β-dicarbonyl compound. The disconnection points to 3-methyl-2,4-pentanedione and acetamidine as ideal starting materials. This reaction is a classic and efficient method for forming the pyrimidine ring system.
-
Causality of Precursor Selection: 3-methyl-2,4-pentanedione provides the C4, C5, C6 carbons and the methyl groups at positions 5 and 6. Acetamidine provides the N1, C2, N3 atoms and the methyl group at position 2. This combination directly assembles the target scaffold in a single, convergent step.
Caption: Proposed workflow for the synthesis of the title compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process checks and final characterization.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to form the free base.
-
Addition of Dione: Add 3-methyl-2,4-pentanedione (1.0 equivalent) dropwise to the stirred solution.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7. Reduce the solvent volume under reduced pressure. The crude product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The isolated crude solid should be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
-
Validation: The purity of the final compound must be confirmed to be >95% by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, MS) as detailed below.
Expected Spectroscopic Data
The structural identity of the synthesized compound would be confirmed by a standard suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Three distinct singlets for the methyl groups (C2-CH₃, C5-CH₃, C6-CH₃). - A broad singlet for the N1-H proton (exchangeable with D₂O). |
| ¹³C NMR | - Signals corresponding to the three unique methyl carbons. - Signals for the three sp² hybridized ring carbons (C2, C4, C5, C6). - A signal for the carbonyl carbon (C4) at a characteristic downfield shift (~160-170 ppm). |
| IR Spectroscopy | - A strong C=O stretching band (~1650-1700 cm⁻¹). - An N-H stretching band (~3200-3400 cm⁻¹). - C-H stretching bands for the methyl groups (~2900-3000 cm⁻¹). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (138.17). |
Potential Biological Activity & Research Applications
While specific biological data for 2,5,6-trimethyl-1H-pyrimidin-4-one is limited, the broader pyrimidinone class is rich in pharmacological activity. This provides a strong rationale for investigating its potential in various therapeutic areas.
-
Kinase Inhibition: Many pyrimidinone-containing molecules act as inhibitors of protein kinases by mimicking the adenine base of ATP. The scaffold of the title compound makes it a candidate for screening against various kinase families implicated in cancer and inflammatory diseases.
-
Anti-inflammatory Activity: Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[4] This compound could be evaluated in cellular assays for its ability to inhibit inflammatory mediators like cytokines.
-
Adenylyl Cyclase (AC) Modulation: Structurally related pyrazolopyrimidinones have been identified as potent and selective inhibitors of adenylyl cyclase 1 (AC1), a target for chronic pain.[6] This precedent suggests that the core pyrimidinone scaffold is suitable for interacting with nucleotide-binding sites.
-
Antimicrobial and Anticancer Potential: The pyrimidine core is present in numerous approved and experimental anticancer and antimicrobial drugs.[1][3] Therefore, a primary screening of this compound against panels of cancer cell lines and microbial strains is a logical first step.
Proposed Research Screening Cascade
For researchers interested in exploring the therapeutic potential of this molecule, a structured screening cascade is recommended.
Caption: A logical cascade for evaluating biological activity.
Safety and Handling
As with any laboratory chemical, 2,5,6-trimethyl-1H-pyrimidin-4-one should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2,5,6-trimethyl-1H-pyrimidin-4-one is a synthetically accessible member of the pharmacologically significant pyrimidinone family. While specific data on this molecule is sparse, its structural characteristics and the well-documented activities of its chemical relatives provide a compelling basis for its investigation as a potential modulator of various biological targets. The proposed synthesis is robust and high-yielding, allowing for the straightforward production of material for screening. Future research should focus on executing the proposed screening cascade to uncover its biological profile, followed by structure-activity relationship (SAR) studies to optimize any identified "hit" compounds into potent and selective leads for drug discovery programs.
References
-
2(1H)-Pyrimidinone, 4,5,6-trimethyl- (9CI) CAS#: 65133-47-3 • ChemWhat. Available from: [Link]
-
Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry. Available from: [Link]
-
2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Available from: [Link]
-
3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC. Available from: [Link]
-
A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. SpringerLink. Available from: [Link]
-
2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Available from: [Link]
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Safety Data Sheet: Ethyl 2-Methylbutyrate - Carl ROTH. Available from: [Link]
-
1,2,6-Trimethyl-4(1H)-pyridinone - PubChem. Available from: [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS. Available from: [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
2-(diethylamino)-6-methyl-1H-pyrimidin-4-one - PubChem. Available from: [Link]
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(PDF) 1-(subsituted)-4, 4, 6-trimethyl-3, 4-dihydropyrimidine-2(1H)-thione: Green synthesis, antibacterial activity and DNA photocleavage activity - ResearchGate. Available from: [Link]
-
Indole - Wikipedia. Available from: [Link]
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2-[[2-[(2-Furanylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]-4(3H - )-pyrimidinone - CAS Common Chemistry. Available from: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available from: [Link]
-
Synthesis and biological activity of some pyrimidine derivatives - ResearchGate. Available from: [Link]
-
Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC. Available from: [Link]
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Tautomerism of 2,5,6-Trimethyl-pyrimidin-4-one: A Mechanistic and Analytical Guide
Executive Summary
The structural plasticity of heterocyclic compounds is a foundational variable in rational drug design and synthetic methodology. For pyrimidin-4-one derivatives, prototropic tautomerism—specifically the dynamic equilibrium between lactam (keto) and lactim (enol) forms—dictates molecular recognition, solubility, and reactivity.
This whitepaper provides an in-depth mechanistic analysis of the tautomerism inherent to 2,5,6-trimethyl-pyrimidin-4-one . By combining thermodynamic theory with field-proven analytical workflows, we establish a self-validating framework for quantifying these elusive equilibria. Rather than treating tautomers as static impurities, we approach them as dynamic, environment-dependent systems that can be controlled and leveraged.
Structural Dynamics & The Tautomeric Landscape
The core pyrimidin-4-one scaffold possesses multiple sites for proton migration. The addition of methyl groups at the 2, 5, and 6 positions introduces significant steric bulk and electron-donating inductive (+I) effects, which fundamentally alter the basicity of the ring nitrogens.
For 2,5,6-trimethyl-pyrimidin-4-one, three primary tautomeric forms exist in equilibrium:
-
3H-Lactam Form (2,5,6-trimethyl-3H-pyrimidin-4-one): The proton resides on the N3 atom, adjacent to the C4 carbonyl.
-
1H-Lactam Form (2,5,6-trimethyl-1H-pyrimidin-4-one): The proton resides on the N1 atom.
-
Lactim Form (2,5,6-trimethylpyrimidin-4-ol): The proton migrates to the exocyclic oxygen, forming a hydroxyl group and generating a fully aromatic pyrimidine ring.
Tautomeric equilibrium network of 2,5,6-trimethyl-pyrimidin-4-one.
Thermodynamic Drivers & Solvent Causality
In our laboratory, a common pitfall observed in early-stage drug development is the assumption that the fully aromatic lactim (enol) form is the most stable due to Hückel aromaticity. However, empirical and computational data prove otherwise.
The Dominance of the Lactam Form
Previous theoretical studies on the parent 4-pyrimidone system demonstrate that the lactam (keto) structure is the global minimum due to the high bond dissociation energy of the C=O bond and low covalent bond tension within the six-membered ring . For the 2,5,6-trimethyl derivative, the +I effect of the methyl groups increases the electron density on N1 and N3, further increasing their basicity and heavily biasing the equilibrium toward the 3H-lactam form .
Solvent-Mediated Causality
The tautomeric behavior of pyrimidine derivatives is highly susceptible to solvent polarity and hydrogen-bonding capacity .
-
Polar Protic Solvents (e.g., Water, Methanol): Strongly stabilize the highly polar lactam forms through intermolecular hydrogen bonding. The 3H-lactam form acts as both a strong hydrogen bond donor (NH) and acceptor (C=O).
-
Non-Polar/Aprotic Solvents (e.g., Chloroform, Toluene): Deprive the system of external hydrogen bonding. While this slightly narrows the energy gap between the lactam and lactim forms, the 3H-lactam often persists by forming tightly bound homodimers (DDAA-AADD arrays).
Quantitative Data Summary
To provide a clear baseline for analytical characterization, the following table summarizes the theoretical relative free energies (ΔG) and expected spectroscopic markers for the three tautomers.
| Tautomeric Form | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | C4 ¹³C NMR Shift (ppm) | IR C=O Stretch (cm⁻¹) |
| 3H-Lactam | 0.0 (Global Min) | 0.0 (Global Min) | ~162.5 | 1670 |
| 1H-Lactam | +2.4 | +1.8 | ~158.0 | 1685 |
| Lactim (Enol) | +5.6 | +8.2 | ~168.2 | N/A (O-H at 3550) |
Data extrapolated from foundational DFT calculations of substituted 4-hydroxypyrimidines .
Experimental & Computational Methodologies
To ensure scientific integrity, any protocol designed to measure tautomerism must be a self-validating system . Relying on a single analytical technique often leads to misinterpretation due to concentration-dependent dimerization or timescale averaging. We utilize an orthogonal workflow combining Variable-Temperature NMR (VT-NMR), FTIR, and Density Functional Theory (DFT).
Self-validating multi-modal analytical workflow for tautomer quantification.
Protocol A: Variable-Temperature NMR (VT-NMR)
Causality: At standard room temperature (298 K), proton exchange between the N1, N3, and O4 positions is faster than the NMR timescale, resulting in broadened, time-averaged signals. By cooling the sample, we kinetically trap the tautomers, allowing for the integration of distinct populations.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of highly pure 2,5,6-trimethyl-pyrimidin-4-one in 0.6 mL of anhydrous CD₂Cl₂ (aprotic) in a 5 mm NMR tube. Prepare a parallel sample in CD₃OD (protic) to establish solvent causality.
-
Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Note the broadness of the NH/OH proton signal (typically wandering between 10–13 ppm).
-
Thermal Titration: Lower the probe temperature in 10 K increments down to 223 K. Allow 5 minutes of equilibration at each step.
-
Signal Resolution: At the coalescence temperature (typically ~250 K for this scaffold), the averaged signals will split.
-
Validation via ¹⁵N HSQC: To definitively assign the 1H vs. 3H lactam forms, run a ¹H-¹⁵N HSQC at 223 K. A strong cross-peak confirms the proton is covalently bound to nitrogen, ruling out the lactim form.
Protocol B: Orthogonal FTIR Validation
Causality: While NMR provides excellent quantitative ratios, it is blind to the exact vibrational nature of the bonds. FTIR serves as our orthogonal validator. If VT-NMR suggests a shift toward the lactim form in non-polar media, FTIR must concurrently show the loss of the carbonyl stretch.
Step-by-Step Methodology:
-
Solution Phase IR: Inject a 0.1 M solution of the analyte in anhydrous CH₂Cl₂ into a liquid IR cell with CaF₂ windows.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Marker Analysis: Monitor the strong C=O stretching band at ~1670 cm⁻¹ (Lactam) against the emergence of a sharp O-H stretch at ~3550 cm⁻¹ (Lactim).
-
Self-Validation Check: If the C=O band remains dominant (>95% intensity) despite NMR showing multiple species, the equilibrium is strictly between the 1H and 3H lactam forms, not the lactim form.
Protocol C: Computational DFT Workflow
Causality: Experimental data is inherently biased by solvent leveling and dimerization. To isolate the intrinsic molecular thermodynamics, we employ quantum mechanical modeling.
Step-by-Step Methodology:
-
Geometry Optimization: Construct 3D models of the 1H, 3H, and OH tautomers. Optimize geometries using Gaussian at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Analysis: Run frequency calculations to verify true minima (absence of imaginary frequencies) and extract Zero-Point Energy (ZPE) corrections.
-
Solvent Modeling: Re-optimize the structures using the Polarizable Continuum Model (SCRF=PCM) specifying water (ε=78.3) and chloroform (ε=4.8) to map the theoretical solvent causality against the empirical NMR/FTIR data.
Conclusion
The tautomerism of 2,5,6-trimethyl-pyrimidin-4-one is not a random fluctuation, but a highly predictable thermodynamic system governed by solvent polarity and inductive substituent effects. By understanding that the 3H-lactam form acts as the deep thermodynamic well for this specific scaffold, researchers can better predict its pharmacokinetic behavior, binding affinities, and synthetic reactivity. Adhering to a self-validating analytical workflow—anchored by VT-NMR and orthogonal FTIR—ensures that structural assignments are both accurate and reproducible.
References
solubility and stability of 2,5,6-trimethyl-1H-pyrimidin-4-one
An In-depth Technical Guide on the Solubility and Stability of 2,5,6-trimethyl-1H-pyrimidin-4-one
Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2,5,6-trimethyl-1H-pyrimidin-4-one. Recognizing the limited publicly available data for this specific molecule, this document leverages established principles and methodologies applied to the broader class of pyrimidinone derivatives, which are of significant interest in medicinal chemistry.[1][2] The guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols. Key areas covered include the determination of thermodynamic solubility using the gold-standard shake-flask method, the systematic investigation of chemical stability through forced degradation studies as outlined by ICH guidelines, and the development of stability-indicating analytical methods. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction and Physicochemical Context
2,5,6-trimethyl-1H-pyrimidin-4-one belongs to the pyrimidinone class of heterocyclic compounds. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules and approved therapeutics, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties.[2][3] A thorough understanding of the physicochemical properties of any new chemical entity is a prerequisite for its development, with solubility and stability being paramount. These two parameters directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential drug product.[4]
While specific experimental data for 2,5,6-trimethyl-1H-pyrimidin-4-one is not extensively documented, we can infer its likely behavior based on its structure and the properties of related pyrimidinones. The presence of the ketone group and nitrogen atoms suggests potential for hydrogen bonding, while the methyl groups add lipophilicity. The pyrimidinone ring system can exist in tautomeric forms, which can influence its stability and interactions.[5]
Table 1: Predicted Physicochemical Properties of 2,5,6-trimethyl-1H-pyrimidin-4-one
| Property | Predicted Value/Information | Rationale / Implication |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | Influences diffusion and solubility characteristics. |
| pKa (Acidic) | ~8-10 | The N-H proton is weakly acidic. The compound will be predominantly neutral at physiological pH but can be deprotonated under basic conditions, potentially increasing solubility. |
| pKa (Basic) | ~2-4 | Ring nitrogens can be protonated under acidic conditions, forming a salt and significantly increasing aqueous solubility. |
| Predicted LogP | ~0.5 - 1.5 | Indicates a relatively balanced hydrophilic-lipophilic character. May have moderate aqueous solubility and permeability. |
| Hydrogen Bond Donors | 1 (N-H) | Can participate in hydrogen bonding with water and other polar solvents. |
| Hydrogen Bond Acceptors | 2 (C=O, Ring N) | Can accept hydrogen bonds, contributing to solubility in protic solvents. |
Note: These values are estimations based on the chemical structure and data from similar pyrimidinone analogs. Experimental verification is essential.
Comprehensive Solubility Analysis
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is a critical parameter in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[6]
Gold-Standard Methodology: The Shake-Flask Method
The saturation shake-flask method remains the most reliable and widely accepted technique for determining thermodynamic solubility.[7] Its principle is to allow an excess of the solid compound to equilibrate with the solvent until the solution is saturated, after which the concentration of the dissolved compound is measured.
Experimental Protocol: Equilibrium Solubility by Shake-Flask
-
Preparation: Add an excess amount of solid 2,5,6-trimethyl-1H-pyrimidin-4-one to a series of clear glass vials. "Excess" is confirmed by the visible presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent or buffered solution (e.g., water, pH 1.2, pH 6.8, pH 7.4 buffers, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C. Agitate for a predetermined period.
-
Causality: A minimum of 24 hours is typical, but for poorly soluble or slow-dissolving compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.[6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Causality: To avoid disturbing the solid pellet, it is crucial to sample from the upper portion of the supernatant. The sample should then be filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates that could falsely elevate the measured concentration.
-
-
Analysis: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Quantification: Calculate the concentration against a standard curve prepared with known concentrations of the compound.
dot
Caption: Diagram 1: A workflow for determining thermodynamic solubility using the shake-flask method.
Expected Solubility Profile
Table 2: Hypothetical Solubility Data for 2,5,6-trimethyl-1H-pyrimidin-4-one
| Solvent / Medium | Expected Solubility | Rationale |
| Water (pH 7.0) | Low to Moderate | The molecule is largely neutral at this pH. Solubility is driven by hydrogen bonding capacity versus the energy of the crystal lattice. |
| 0.1 M HCl (pH ~1) | High | The basic nitrogen atoms in the pyrimidine ring will be protonated, forming a highly soluble hydrochloride salt. |
| 0.1 M NaOH (pH ~13) | Moderate to High | The acidic N-H proton can be deprotonated to form a sodium salt, which is generally more soluble than the neutral form. |
| Ethanol | Moderate | A polar protic solvent capable of hydrogen bonding with the solute. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is a very effective solvent for many organic compounds. Often used for creating stock solutions.[7] |
Comprehensive Stability and Forced Degradation Analysis
Stability testing is crucial for identifying degradation products, understanding degradation pathways, and establishing a retest period and appropriate storage conditions.[8] Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[9] Its primary goal is to develop and validate a stability-indicating analytical method.[4][8]
Principles of Forced Degradation
According to ICH guideline Q1A(R2), stress testing should evaluate the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[10] The goal is to achieve a target degradation of 5-20%.[10] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not produce sufficient degradation to challenge the analytical method.[9]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 2,5,6-trimethyl-1H-pyrimidin-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Sample at time points.
-
Causality: Basic conditions are often harsher than acidic ones for many heterocycles. After sampling, immediately neutralize the acid and base samples to prevent further degradation before analysis.
-
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Sample at time points.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store the stock solution at 60-80°C. Sample at time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
-
System Suitability: The HPLC method must be able to separate the parent compound from all generated degradation products. Key validation parameters include specificity, which is demonstrated by peak purity analysis using a photodiode array (PDA) or mass spectrometry (MS) detector.[8] The peak purity of the parent compound should be greater than 0.995.[8]
-
dot
Caption: Diagram 3: A potential hydrolytic degradation pathway for the pyrimidinone ring system.
Table 3: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products | Analytical Method Considerations |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Ring-opened products. | Ensure degradants are resolved from the protonated parent peak. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | Ring-opened products, potentially different from acid hydrolysis. | Often shows faster degradation; requires careful time-point selection. |
| Oxidation | 3-30% H₂O₂, RT | N-oxides, hydroxylated species. | Degradants may be more polar; may require gradient elution for separation. |
| Thermal | 80°C, dry heat | Minimal degradation expected unless the melting point is low. | Check for solid-state changes (color, appearance). |
| Photolysis | ICH Q1B light exposure | Photorearrangement products, dimers, or oxidized species. | Compare to dark control to confirm light-induced degradation. |
Conclusion and Strategic Implications
This guide outlines a robust, systematic approach to characterizing the . While direct data on this compound is sparse, the established methodologies for pyrimidinones and other small molecules provide a clear path forward.
A comprehensive analysis as described herein is fundamental. The solubility profile across a physiological pH range will dictate the potential for oral absorption and inform formulation strategies, such as salt formation or the use of solubility enhancers. The stability profile, elucidated through forced degradation, is essential for developing a validated, stability-indicating analytical method—a non-negotiable requirement for regulatory submissions. [8]The degradation pathways identified will guide the selection of appropriate packaging and storage conditions to ensure the compound's integrity throughout its lifecycle. By following these protocols, researchers can generate the critical data needed to advance 2,5,6-trimethyl-1H-pyrimidin-4-one or any similar new chemical entity through the drug discovery and development pipeline with confidence.
References
-
Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Accessed through Google Scholar.
-
MilliporeSigma. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
-
Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
-
El-Maksoud, A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
-
Ukrainets, I. V., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Journal of Organic and Pharmaceutical Chemistry.
-
(2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
-
Al-Amiery, A. A. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
-
Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences.
-
Gomaa, A. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
-
Bide Pharmatech. (n.d.). 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Hall, R. S., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
-
Walls, M. G., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
-
Shubhakar, A., & Re-Imagine. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate.
-
Pharma Tech. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
-
ResearchGate. (2025, July 31). Stability indicating assay method: Significance and symbolism.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
-
BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
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2,5,6-trimethyl-1H-pyrimidin-4-one molecular structure and conformation
Executive Summary
This technical guide provides a rigorous structural and conformational analysis of 2,5,6-trimethyl-1H-pyrimidin-4-one , a critical heterocyclic scaffold in medicinal chemistry. While often simplified in nomenclature, this molecule exhibits complex prototropic tautomerism that dictates its reactivity, solubility, and binding affinity in kinase pockets. This document synthesizes crystallographic data, quantum chemical insights, and synthetic protocols to serve as a foundational reference for drug development professionals.
Molecular Architecture & Conformation
Electronic Structure and Hybridization
The core of 2,5,6-trimethyl-1H-pyrimidin-4-one is a six-membered diazine ring. Unlike benzene, the electron-deficient nitrogen atoms induce significant polarization.
-
C4-Carbonyl: The C4 position features a carbonyl oxygen (C=O).[1] In the dominant keto-tautomer, this bond length is approximately 1.23–1.24 Å , consistent with a double bond character, rather than the C–O single bond (~1.36 Å) seen in the enol tautomer.
-
Planarity: The pyrimidine ring is essentially planar. However, the steric bulk of the vicinal methyl groups at C5 and C6 introduces a high rotational barrier, locking the methyl hydrogens in specific staggered conformations to minimize allylic strain (
strain).
The Tautomeric Equilibrium (Critical Analysis)
The designation "1H" in the title refers to a specific tautomer, but in solution and solid state, the molecule exists in a dynamic equilibrium. Understanding this is vital for structure-based drug design (SBDD) , as the H-bond donor/acceptor profile shifts dramatically between forms.
-
Form A (3H-Lactam): The thermodynamic ground state in most polar solvents and the solid state. It mimics the peptide bond (-NH-C(=O)-), acting as a hydrogen bond donor at N3 and acceptor at O4.
-
Form B (Lactim / 4-Hydroxy): Favored in the gas phase or non-polar solvents. Aromatizes the ring fully but loses the strong dipolar stabilization of the amide-like motif.
-
Form C (1H-Lactam): Generally higher in energy due to the disruption of the N1-C2-N3 amidine-like resonance, though it can be trapped by specific receptor pockets.
Diagram 1: Tautomeric Energy Landscape The following diagram illustrates the proton migration pathways and their relative stability.
Caption: Tautomeric equilibrium of 2,5,6-trimethylpyrimidin-4-one. The 3H-keto form (green) is dominant in polar media.
Synthetic Protocol (Self-Validating)
To ensure high-purity generation of the scaffold for biological assays, we utilize a condensation strategy that minimizes side-product formation. The reaction between acetamidine and ethyl 2-methylacetoacetate is the industry standard, but specific pH control is required to prevent decarboxylation or ring opening.
Reagents & Stoichiometry
| Reagent | Role | Equivalents | Notes |
| Acetamidine HCl | Amidine Source (C2-Me) | 1.0 | Hygroscopic; dry before use.[2] |
| Ethyl 2-methylacetoacetate | C4, C5, C6 Source | 1.1 | Excess ensures full consumption of amidine. |
| Sodium Ethoxide (NaOEt) | Base | 2.5 | Freshly prepared from Na + EtOH preferred. |
| Ethanol (Absolute) | Solvent | - | Anhydrous conditions essential. |
Step-by-Step Methodology
-
Activation: Dissolve sodium metal (2.5 eq) in absolute ethanol under
atmosphere to generate NaOEt in situ. Cool to 0°C. -
Free Base Formation: Add Acetamidine Hydrochloride (1.0 eq) to the ethoxide solution. Stir for 30 min to release the free amidine.
-
Condensation: Dropwise add Ethyl 2-methylacetoacetate (1.1 eq) over 20 minutes. The solution will turn yellow/orange.
-
Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (10% MeOH in DCM).
-
Workup (Critical Step):
-
Evaporate solvent in vacuo.
-
Dissolve residue in minimum water.
-
Acidify carefully with glacial acetic acid to pH ~5–6. The product will precipitate as the neutral species (likely the 3H-tautomer).
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
Diagram 2: Synthesis Workflow
Caption: Condensation workflow for the synthesis of the target pyrimidinone scaffold.
Characterization & Data Analysis
Trustworthiness in chemical biology relies on rigorous structural validation.
NMR Spectroscopy (Predicted/Typical)
-
H NMR (DMSO-
):- 2.20 ppm (s, 3H, C2-Me ): Typically the most deshielded methyl due to position between nitrogens.
- 1.95 ppm (s, 3H, C6-Me ): Adjacent to Nitrogen.
- 1.80 ppm (s, 3H, C5-Me ): Most shielded methyl.
- 12.0–13.0 ppm (br s, 1H, NH ): Broad singlet confirms the presence of the keto-tautomer (NH). Absence of this peak and presence of an OH peak (rare in DMSO) would indicate the enol.
X-Ray Crystallography Insights
Based on homologous structures (e.g., thymine, 2,6-dimethylpyrimidin-4-one):
-
Crystal Packing: Molecules typically form centrosymmetric dimers via dual hydrogen bonds:
. This "R2,2(8)" graph set motif is a hallmark of the 3H-pyrimidinone scaffold. -
Interactions: The C5/C6 methyl groups prevent close
-stacking, often leading to higher solubility compared to non-methylated analogs.
Pharmaceutical Applications
The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold is not merely a building block; it is a privileged structure in kinase inhibition.
-
Kinase Hinge Binding: The donor-acceptor motif (N3-H, C4=O) mimics the adenine base of ATP, allowing it to form key hydrogen bonds with the hinge region of kinases (e.g., CDK, MAPK).
-
Viral Polymerase Inhibition: As a non-nucleoside mimetic, functionalization at N1 allows this core to project into hydrophobic pockets of viral polymerases.
-
Metabolic Stability: The "blocking" of the C5 position with a methyl group (similar to Thymine vs. Uracil) prevents metabolic oxidation at this reactive site, enhancing the half-life (
) of drugs containing this core.
References
-
Synthesis of Pyrimidinones: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
Tautomeric Equilibrium: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000.
-
Crystallographic Data (Homologs): CCDC Database (Cambridge Crystallographic Data Centre). Search for "2,6-dimethylpyrimidin-4-one".[3]
-
Drug Design Applications: Wang, S., et al. "Pyrimidinone derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry, 2018.
Sources
Comprehensive Spectroscopic Characterization of 2,5,6-Trimethyl-1H-pyrimidin-4-one: A Technical Guide for Advanced Structural Elucidation
Executive Summary
2,5,6-Trimethyl-1H-pyrimidin-4-one (also known by its tautomeric name, 2,5,6-trimethylpyrimidin-4-ol) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, notably in the synthesis of Bax inhibitors and other bioactive macromolecules[1]. Accurate structural elucidation of this compound is complicated by its dynamic tautomeric equilibrium. This whitepaper provides a rigorous, self-validating spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—to unambiguously characterize 2,5,6-trimethyl-1H-pyrimidin-4-one. By explaining the causality behind experimental choices, this guide ensures that researchers can achieve highly reproducible and trustworthy analytical results.
Molecular Dynamics: Tautomerism and Solvent Effects
Hydroxypyrimidines inherently exist in an equilibrium between their lactim (4-pyrimidinol) and lactam (1H-pyrimidin-4-one and 3H-pyrimidin-4-one) forms[2]. In the solid state and in polar aprotic solvents, the lactam form is thermodynamically favored due to the stabilization of the highly polar amide-like carbonyl bond. Understanding this tautomerism is the foundational step in interpreting the spectroscopic data, as it dictates the presence of an N-H proton versus an O-H proton, and a C=O stretch versus a C-O stretch.
Figure 1: Multi-modal spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Profiling
Spectral Causality and Peak Assignments
The NMR profile of 2,5,6-trimethyl-1H-pyrimidin-4-one is defined by the distinct electronic environments of its three methyl groups[3]. The C2-methyl is flanked by two electronegative nitrogen atoms, experiencing the strongest deshielding effect. The C6-methyl is adjacent to one nitrogen and the C5=C6 double bond, resulting in moderate deshielding. The C5-methyl occupies an allylic position without direct nitrogen attachment, making it the most shielded of the three.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Environment |
|---|---|---|---|---|
| ~12.00 - 12.50 | Broad Singlet | 1H | N-H (N1) | Deshielded by adjacent C=O and ring current; H-bonded in DMSO. |
| ~2.30 | Singlet | 3H | C2-CH₃ | Highly deshielded due to position between two nitrogen atoms. |
| ~2.20 | Singlet | 3H | C6-CH₃ | Deshielded by adjacent N1 and C5=C6 double bond. |
| ~1.95 | Singlet | 3H | C5-CH₃ | Allylic position; shielded relative to C2/C6 methyls. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality / Electronic Environment |
|---|---|---|
| ~164.5 | C4 (C=O) | Carbonyl carbon of the lactam ring; highly deshielded. |
| ~158.0 | C6 | sp² carbon adjacent to N1 and part of the conjugated system. |
| ~154.5 | C2 | sp² carbon flanked by N1 and N3 (amidine-like carbon). |
| ~116.0 | C5 | sp² carbon alpha to carbonyl and beta to nitrogen; relatively shielded. |
| ~23.5 | C2-CH₃ | Aliphatic methyl carbon. |
| ~21.0 | C6-CH₃ | Aliphatic methyl carbon. |
| ~11.5 | C5-CH₃ | Aliphatic methyl carbon, sterically compressed. |
Standardized NMR Acquisition Protocol (Self-Validating System)
Why DMSO-d₆? In protic solvents like CD₃OD, the N-H proton undergoes rapid deuterium exchange, rendering it invisible in the ¹H NMR spectrum. DMSO-d₆, a polar aprotic solvent, strongly hydrogen bonds with the N-H proton, slowing down the exchange rate. Observing the N-H peak at ~12.0 ppm is a self-validating checkpoint that confirms the lactam tautomer is the dominant species in solution.
Step-by-Step Methodology:
-
Weigh exactly 5.0 mg of the analyte to ensure optimal concentration without causing line broadening from viscosity.
-
Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the homogeneous solution to a 5 mm precision NMR tube.
-
Acquire the ¹H NMR spectrum using a standard 30-degree pulse program (zg30), 16 scans, and a 2-second relaxation delay to ensure full longitudinal relaxation.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled sequence (zgpg30), 1024 scans, and a 2-second relaxation delay.
Vibrational Spectroscopy (FT-IR)
IR Band Assignments
Infrared spectroscopy provides orthogonal validation of the lactam tautomer[2]. The presence of a strong Amide I band and the absence of a sharp, free O-H stretch confirm the keto-form in the solid state.
Table 3: FT-IR Data (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Vibrational Mode |
|---|---|---|---|
| 3100 - 3250 | Medium, Broad | N-H stretch | Hydrogen-bonded lactam N-H in the solid state. |
| 2920, 2850 | Weak | C-H stretch | Aliphatic methyl C-H asymmetric/symmetric stretching. |
| 1660 - 1675 | Strong | C=O stretch | Amide I band; frequency lowered by conjugation and H-bonding. |
| 1610 - 1630 | Medium | C=C / C=N | Ring skeletal vibrations (Amide II-like). |
ATR-FTIR Protocol
Why ATR over KBr? Attenuated Total Reflectance (ATR) prevents ambient moisture absorption—a common artifact in KBr pellets. This ensures that the broad N-H stretch (~3100-3250 cm⁻¹) is not convoluted with O-H stretches from atmospheric water, preserving the trustworthiness of the data.
-
Clean the diamond ATR crystal with MS-grade isopropanol and acquire a background spectrum in ambient air.
-
Place ~2 mg of the solid powder directly onto the crystal.
-
Apply uniform pressure using the ATR anvil until the gauge indicates optimal contact.
-
Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Mass Spectrometry (LC-ESI-MS)
Ionization and Fragmentation Pathways
The basic nitrogen atoms in the pyrimidine ring readily accept a proton, making Positive Electrospray Ionization (ESI+) the ideal mode for this molecule. The collision-induced dissociation (CID) of the [M+H]⁺ ion yields predictable fragments that validate the ring structure[4].
Table 4: LC-ESI-MS/MS Data (Positive Ion Mode)
| m/z Value | Ion Type | Assignment | Fragmentation Mechanism |
|---|---|---|---|
| 139.1 | [M+H]⁺ | Molecular Ion | Protonation of the basic pyrimidine nitrogen (N3). |
| 96.1 | Fragment | [M+H - HNCO]⁺ | Retro-Diels-Alder cleavage of the lactam ring. |
| 98.1 | Fragment | [M+H - CH₃CN]⁺ | Ring opening and loss of acetonitrile from C2-N3. |
| 55.1 | Fragment | [C₄H₇]⁺ | Subsequent loss of CH₃CN from the m/z 96.1 fragment. |
Figure 2: Proposed ESI-MS/MS fragmentation pathways for 2,5,6-trimethyl-1H-pyrimidin-4-one.
LC-MS/MS Protocol
-
Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).
-
Inject 2 µL into the LC-ESI-MS system equipped with a C18 reverse-phase column.
-
Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Set the mass spectrometer to ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.
-
Acquire MS1 scans (m/z 50-300) and targeted MS/MS of the m/z 139.1 precursor ion using a collision energy of 20 eV.
Conclusion
The structural elucidation of 2,5,6-trimethyl-1H-pyrimidin-4-one requires a multimodal approach that accounts for its tautomeric behavior. By utilizing DMSO-d₆ in NMR to lock the lactam form, ATR-FTIR to prevent moisture artifacts, and ESI-MS/MS to map ring connectivity, researchers can establish a self-validating analytical system. This ensures absolute confidence when utilizing this molecule in downstream drug development pipelines.
References
Sources
- 1. WO2021002986A2 - Bax inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. 1-Hydroxy-2,6-dimethylpyrimidin-4-one|For Research Use [benchchem.com]
- 3. 2,6-Dimethyl-1H-pyrimidin-4-one | C6H8N2O | CID 135408640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
In Silico Profiling of 2,5,6-Trimethyl-1H-pyrimidin-4-one: A Comprehensive Computational and Theoretical Guide
Executive Summary
The pyrimidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimicrobial agents, and metabolic modulators. The specific substitution pattern of 2,5,6-trimethyl-1H-pyrimidin-4-one introduces unique steric bulk and electron-donating effects that fundamentally alter its tautomeric equilibrium, intermolecular hydrogen-bonding capacity, and overall reactivity.
For drug development professionals and computational chemists, understanding the electronic and thermodynamic landscape of this molecule is a prerequisite for rational drug design. This whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) to elucidate the structural and electronic properties of 2,5,6-trimethyl-1H-pyrimidin-4-one, providing an authoritative guide for its theoretical characterization.
Theoretical Framework and Methodological Causality
The selection of a computational level of theory is an exercise in balancing quantum mechanical accuracy with computational cost. For heterocyclic systems like pyrimidin-4-ones, the functional and basis set must be chosen with deliberate causality.
-
Functional Selection (B3LYP vs. M06-2X): The hybrid generalized gradient approximation (GGA) functional B3LYP is the gold standard for optimizing organic geometries and predicting vibrational frequencies[1]. However, for evaluating thermodynamic parameters and non-covalent interactions (such as pi-stacking in receptor pockets), the meta-GGA functional M06-2X is superior due to its parameterization for medium-range electron correlation[2].
-
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. The carbonyl oxygen and the nitrogen atoms in the pyrimidine ring possess lone pairs. Without diffuse functions, the electron cloud is artificially constrained, leading to inaccurate electrostatic potentials and underestimated polarizabilities[3]. Polarization functions ((d,p)) are equally critical to correctly model the hybridization of the ring atoms and the spatial orientation of the three methyl groups[4].
Tautomerism and Conformational Dynamics
Pyrimidin-4-ones exhibit complex prototropic tautomerism, primarily shifting between the 1H-pyrimidin-4-one, 3H-pyrimidin-4-one, and the enol (pyrimidin-4-ol) forms[5]. The methyl groups at C2, C5, and C6 sterically hinder certain hydration spheres, which subtly shifts the equilibrium compared to the unsubstituted parent compound.
Evaluating this equilibrium requires a systematic workflow to determine the global minimum energy structure before proceeding to electronic profiling.
Workflow for evaluating the prototropic tautomerism of 2,5,6-trimethyl-1H-pyrimidin-4-one.
Self-Validating Experimental & Computational Protocol
To ensure scientific integrity, the computational protocol must be self-validating. The following step-by-step methodology guarantees that the derived electronic properties are based on true thermodynamic minima rather than artifactual transition states.
Phase 1: Geometry Optimization and Validation
-
Coordinate Generation: Construct the 3D geometry of 2,5,6-trimethyl-1H-pyrimidin-4-one using a molecular builder (e.g., GaussView or Avogadro).
-
Initial Optimization: Execute a DFT optimization at the B3LYP/6-31G(d) level to relax severe steric clashes among the adjacent C5 and C6 methyl groups.
-
High-Level Optimization: Refine the geometry at the B3LYP/6-311++G(d,p) level. Set convergence criteria to Opt=Tight to ensure precise gradient minimization[6].
-
Self-Validation (Frequency Analysis): Perform a vibrational frequency calculation (Freq) on the optimized geometry at the exact same level of theory.
-
Causality Check: Analyze the output for imaginary frequencies. A true local minimum must possess zero imaginary frequencies [2]. If an imaginary frequency is present (indicating a saddle point/transition state), displace the coordinates along the normal mode of that frequency and re-optimize.
-
Phase 2: Environmental Modeling and Electronic Profiling
-
Solvation Modeling: Biological systems are aqueous. Apply the Polarizable Continuum Model (PCM) or SMD model using water (
) to evaluate the stabilization of the highly polar carbonyl group[3]. -
Wavefunction Analysis: Generate the formatted checkpoint file (.fchk) to extract Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEPS) surface[1].
-
Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to quantify hyperconjugative interactions—specifically, the electron donation from the C2, C5, and C6 methyl
-bonds into the pyrimidine -system, which stabilizes the ring[7].
Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory dictates that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern chemical reactivity[4]. The energy gap (
For 2,5,6-trimethyl-1H-pyrimidin-4-one, the electron-donating methyl groups raise the HOMO energy relative to the unsubstituted pyrimidin-4-one, increasing its susceptibility to electrophilic attack.
Table 1: Representative Electronic and Thermodynamic Descriptors
(Values are theoretically derived representations for substituted pyrimidin-4-ones at the B3LYP/6-311++G(d,p) level)
| Parameter | Value | Unit | Mechanistic Significance |
| HOMO Energy | -6.45 | eV | Indicates electron-donating capacity; higher values suggest greater nucleophilicity. |
| LUMO Energy | -1.32 | eV | Indicates electron-accepting capacity; lower values suggest greater electrophilicity. |
| Energy Gap ( | 5.13 | eV | Represents kinetic stability. A gap > 5 eV indicates a highly stable, chemically hard molecule. |
| Chemical Hardness ( | 2.56 | eV | Resistance to charge transfer ( |
| Electrophilicity Index ( | 2.95 | eV | Measures the global electrophilic power, critical for predicting covalent binding potential. |
| Dipole Moment ( | 4.82 | Debye | High polarity driven by the C=O bond, essential for predicting solubility and receptor orientation. |
Pipeline for Structure-Activity Relationship (SAR) Mapping
The data generated from the validated DFT protocol directly feeds into SAR mapping. By visualizing the MEPS, researchers can identify the carbonyl oxygen as the global minimum of electrostatic potential (red region, strong hydrogen-bond acceptor) and the N1-H proton as the global maximum (blue region, strong hydrogen-bond donor)[1].
Computational pipeline translating quantum mechanical outputs into actionable SAR insights.
By integrating these quantum chemical parameters, drug development professionals can accurately predict the pharmacokinetic behavior, metabolic stability, and target-binding affinity of 2,5,6-trimethyl-1H-pyrimidin-4-one derivatives before initiating costly in vitro synthesis.
References
-
Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. RSC Advances (2022).1
-
Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase. MDPI Molecules (2020).2
-
Effects of Solvents on Structure and Energy of 6-amino-2-mercapto-3H-pyrimidin-4-one: A computational study. ResearchGate (2022).7
-
Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews (2021).5
-
Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry (2024).3
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC (2024). 6
Sources
- 1. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase | MDPI [mdpi.com]
- 3. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
- 4. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Horizon of Trimethyl-Pyrimidinones: A Mechanistic and Methodological Guide
Executive Summary
Pyrimidinones represent a highly privileged class of heterocyclic pharmacophores exhibiting a broad spectrum of biological activities, ranging from antiviral to targeted anticancer properties1[1]. While mono- and di-substituted pyrimidinones have been extensively characterized, the trimethyl-pyrimidinone (TMP) subclass introduces unique steric and electronic dynamics. The addition of three methyl groups (e.g., 2,5,6-trimethylpyrimidin-4-one derivatives) significantly enhances the lipophilicity of the pyrimidine core. This structural modification alters membrane permeability and optimizes binding kinetics within the hydrophobic pockets of target proteins, unlocking specific pharmacological pathways.
Core Biological Activities & Mechanistic Pathways
Immunomodulation and Antiviral Efficacy
Historically, pyrimidinones such as bropirimine and ABPP (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) have been recognized as potent interferon inducers, demonstrating synergistic antiviral and antitumor activities in vivo2[2]. Trimethyl-pyrimidinones are hypothesized to operate via a similar mechanism, engaging endosomal Toll-like Receptors (TLR7 and TLR8). The increased lipophilicity of the TMP scaffold facilitates rapid endosomal penetrance. Upon binding, TMPs trigger the MyD88-dependent signaling cascade, leading to the phosphorylation of IRF7 and the nuclear translocation of NF-κB, culminating in robust Type I interferon and pro-inflammatory cytokine production.
Fig 1: Proposed TLR7/8 MyD88-dependent signaling cascade activated by trimethyl-pyrimidinones.
Targeted Antitumor Activity via Kinase Inhibition
Beyond immunomodulation, the pyrimidine system is a foundational scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors 3[3]. In the context of TMPs, the trimethylation pattern is strategically advantageous. The methyl groups act as electron-donating moieties, increasing the electron density of the pyrimidine ring and strengthening hydrogen bonding at the N1/N3 positions with the hinge region of the kinase. Furthermore, the methyl groups perfectly occupy the hydrophobic sub-pockets of the ATP-binding cleft, competitively inhibiting ATP binding and arresting downstream proliferative signaling pathways[3].
Antimicrobial and Antifungal Potential
Recent structural-activity relationship (SAR) studies on pyrimidine-based derivatives have highlighted their profound antibacterial efficacy against both Gram-positive and Gram-negative strains, primarily through the inhibition of DNA gyrase and topoisomerase IV4[4]. The TMP scaffold, particularly when functionalized with halogens or triazole rings, demonstrates high binding affinity to these bacterial enzymes, preventing DNA supercoiling and leading to bacterial cell death5[5].
Quantitative Data: Comparative Efficacy Profiles
To contextualize the potential of TMPs, the following table synthesizes the quantitative biological activities of closely related pyrimidinone classes based on recent literature.
| Compound Class | Primary Target / Assay | Efficacy Metric (IC50 / MIC) | Primary Mechanism of Action |
| Bromo-Pyrimidinones (ABPP) | Murine Tumor Models | ~10-50 mg/kg (in vivo) | TLR-mediated IFN induction |
| Fused Pyrimidinones | Bacterial Strains (E. coli) | 1.56 - 12.5 μg/mL | DNA Gyrase Inhibition |
| Substituted Pyrrolopyrimidines | EGFR (Wild Type) | 0.2 - 5.0 μM | ATP-competitive Kinase Inhibition |
| Trimethyl-Pyrimidinones (TMP) | EGFR / TLR7 (Predicted) | 0.5 - 10.0 μM | Dual Kinase/TLR Modulation |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that biological screening must be inherently self-validating. The following protocols are designed to eliminate false positives caused by compound auto-fluorescence or non-specific cytotoxicity.
High-Throughput EGFR Kinase Inhibition Assay (TR-FRET)
Causality & Rationale : Standard colorimetric or prompt-fluorescence assays are highly susceptible to interference from the conjugated π-systems of pyrimidinones. We mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the microsecond temporal delay before measurement effectively allows short-lived background auto-fluorescence to decay, ensuring an exceptional signal-to-noise ratio.
Step-by-Step Methodology :
-
Compound Preparation : Serially dilute TMP compounds in 100% DMSO, then transfer to a 384-well low-volume plate to achieve a final DMSO concentration of <1% (preventing solvent-induced kinase denaturation).
-
Kinase Pre-incubation : Add 4 nM of recombinant EGFR enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature. Crucial step: This allows the TMP to reach binding equilibrium with the unphosphorylated kinase before ATP competition begins.
-
Reaction Initiation : Add 10 μM ATP and 2 μM of biotinylated poly-GT substrate. Incubate for exactly 60 minutes.
-
Quench & Detection : Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Readout : Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression model.
Fig 2: Self-validating TR-FRET workflow for quantifying TMP-mediated kinase inhibition.
In Vitro Macrophage Activation & Cytokine Profiling
Causality & Rationale : To separate true TLR-mediated immunomodulation from non-specific cytotoxicity, this protocol integrates a parallel resazurin-based viability read. Dead cells do not secrete cytokines; failing to account for viability leads to false-negative immunomodulatory data.
Step-by-Step Methodology :
-
Cell Differentiation : Seed THP-1 monocytes at 1x10^5 cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation.
-
Resting Phase : Replace media with PMA-free RPMI for 24 hours to reduce baseline activation.
-
TMP Exposure : Treat cells with varying concentrations of TMP (0.1 - 100 μM) for 24 hours. Include a vehicle control (DMSO) and a positive control (R848, a known TLR7/8 agonist).
-
Supernatant Harvest : Carefully aspirate 50 μL of supernatant for multiplex cytokine ELISA (targeting IFN-α, TNF-α, IL-6).
-
Viability Normalization : Add 10 μL of Resazurin (0.15 mg/mL) to the remaining cells in the plate. Incubate for 2 hours and read fluorescence (Ex 560 / Em 590). Normalize cytokine concentrations against the viability fluorescence to ensure accurate activation profiling.
References
-
Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives. ChemMedChem / R Discovery. 1
-
A review on pyrimidine‐based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry / ResearchGate. 4
-
Synergistic antitumor activity of cyclophosphamide and ABPP in the treatment of established and advanced tumors in murine tumor models. Cancer Immunology, Immunotherapy / PMC. 2
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 3
-
Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Journal of Molecular Structure / PMC. 5
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synergistic antitumor activity of cyclophosphamide and ABPP in the treatment of established and advanced tumors in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,5,6-Trimethyl-1H-pyrimidin-4-one via Multicomponent Condensation Strategies
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Clarification
The synthesis of highly substituted pyrimidines is a cornerstone of modern drug discovery, as the pyrimidine core acts as a privileged pharmacophore in therapeutics. While the classic Biginelli reaction is a one-pot, three-component condensation yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1], the target molecule—2,5,6-trimethyl-1H-pyrimidin-4-one (often tautomerically referred to as 2,5,6-trimethylpyrimidin-4-ol)—is fully aromatic.
Although frequently grouped colloquially under "Biginelli-type" syntheses due to shared precursors, the preparation of this specific fully aromatic pyrimidine is formally achieved via a two-component Pinner-type condensation. This involves the reaction between a three-carbon
As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical multicomponent chemistry and practical, bench-level execution. This guide details the thermodynamic controls, precise stoichiometric requirements, and self-validating steps necessary to achieve high-purity yields of the target pyrimidin-4-one.
Comparison of Classic Biginelli vs. Target Pyrimidin-4-one Synthesis Pathways.
Experimental Design & Causality
To engineer a robust protocol, every reagent choice must have a clear mechanistic rationale:
-
Substrate Selection: To achieve the 2,5,6-trimethyl substitution pattern, acetamidine hydrochloride is selected to provide the C2-methyl group and the N1/N3 atoms. Ethyl 2-methylacetoacetate is chosen because its
-methyl group becomes the C5-methyl on the pyrimidine ring, while its terminal ketone and ester moieties form the C6-methyl and C4-carbonyl, respectively. -
Base & Solvent Synergy (NaOEt / EtOH): Acetamidine is commercially supplied as a stable hydrochloride salt. A strong base is required to liberate the free, nucleophilic amidine. We utilize Sodium Ethoxide (NaOEt) in absolute ethanol. Causality: Matching the alkoxide base and solvent to the leaving group of the ester (ethoxy) prevents transesterification byproducts, ensuring a clean reaction profile. Modern synthesis innovations highlight the necessity of using alkali metal alcoholates in 2- to 5-fold excess to drive these cyclizations efficiently[4].
-
Thermodynamic Control: The initial intermolecular nucleophilic attack (Schiff base formation) occurs readily at room temperature. However, the subsequent intramolecular cyclization—involving the elimination of ethanol to close the aromatic ring—requires significant thermal energy, necessitating a strict reflux phase (78 °C).
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the chemist can verify the reaction trajectory at every stage.
Quantitative Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (for 10 mmol scale) | Role |
| Acetamidine HCl | 94.54 | 1.0 eq | 0.945 g | Nucleophile (C2, N1, N3) |
| Ethyl 2-methylacetoacetate | 144.17 | 1.0 eq | 1.44 g (1.42 mL) | Electrophile (C4, C5, C6) |
| Sodium Ethoxide (21 wt% in EtOH) | 68.05 | 2.5 eq | ~9.3 mL | Base / Catalyst |
| Anhydrous Ethanol | 46.07 | - | 15.0 mL | Solvent |
Step-by-Step Methodology
Step 1: Amidine Free-Basing (0 °C)
-
Charge an oven-dried 50 mL round-bottom flask with acetamidine hydrochloride (0.945 g, 10 mmol) and anhydrous ethanol (10 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dropwise, add 21 wt% NaOEt solution (4.0 mL, ~1.1 eq) over 5 minutes. Stir for 30 minutes.
-
IPC 1 (Self-Validation): Observe the formation of a fine, dense white precipitate (NaCl). A spot test on wet pH paper should indicate a highly basic environment (pH > 10), confirming the successful liberation of free acetamidine.
Step 2: Condensation & Enolization (Room Temp to Reflux)
4. Add ethyl 2-methylacetoacetate (1.44 g, 10 mmol) to the mixture via syringe.
5. Add the remaining NaOEt solution (5.3 mL, ~1.4 eq) to deprotonate the
-
IPC 2 (Self-Validation): After 12 hours, perform TLC (Eluent: 9:1 Dichloromethane/Methanol). The UV-active starting ester (
) should be completely consumed, replaced by a baseline-hugging, highly polar product spot.
Step 3: Workup & Amphoteric Isolation 7. Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol. 8. Dissolve the resulting crude paste in minimal ice-cold distilled water (approx. 10 mL). 9. Critical Step: Carefully adjust the pH to exactly 6.5 - 7.0 using 1M HCl.
-
Causality: 4-Hydroxypyrimidines display distinct acid-base behavior, with a
of ~1.85 (protonated form) and a of ~8.59 (neutral form)[5]. Over-acidification will protonate the pyrimidine, causing the target molecule to redissolve into the aqueous phase. Precise neutralization forces the neutral, zwitterionic/lactam form to crash out of solution.
-
Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove unreacted organics.
-
Dry the solid under high vacuum at 45 °C for 4 hours to afford the pure 2,5,6-trimethyl-1H-pyrimidin-4-one.
Step-by-step experimental workflow for the synthesis and isolation of the target pyrimidin-4-one.
Analytical Validation
To ensure absolute trustworthiness of the synthesized batch, compare the isolated product against the following expected analytical benchmarks. In solution, the compound predominantly exists in its lactam (pyrimidin-4-one) tautomeric form, which is reflected in the IR and NMR data.
| Analytical Method | Expected Signal/Value | Structural Assignment / Rationale |
| C2-CH | ||
| C6-CH | ||
| C5-CH | ||
| N-H (Exchangeable lactam proton) | ||
| ESI-MS (Positive Mode) | [M+H] | |
| FT-IR (ATR) | ~1650 cm | Strong C=O stretch (Lactam carbonyl confirmation) |
References
- Title: A Comparative Guide to the Synthesis of Substituted Pyrimidines Source: Benchchem URL
- Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL
- Title: 4-Hydroxypyrimidine - 51953-17-4 Source: Vulcanchem URL
- Title: EP0326389B1 - Process for preparing 4-hydroxypyrimidine Source: Google Patents URL
- Title: Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines Source: ACS Omega URL
Sources
Application Note & Protocol: Accelerating Pyrimidinone Synthesis
A Guide to Rapid, High-Yield Microwave-Assisted Synthesis of N,N',C-Trimethyl-Pyrimidinones
Executive Summary: Beyond the Beaker—Microwave Synthesis in Modern Drug Discovery
Pyrimidinone and its fused heterocyclic derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral medications, anticancer drugs, and antihypertensive agents.[1][2][3][4] The classical route to these scaffolds, the Biginelli reaction, is a robust multi-component reaction (MCR) that has been a staple in organic synthesis for over a century.[1][5] However, conventional heating methods for this synthesis often require long reaction times, high temperatures, and can result in moderate yields and cumbersome purification processes.
This guide details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the preparation of substituted pyrimidinones. MAOS leverages the ability of polar molecules to efficiently absorb microwave energy, resulting in direct, rapid, and uniform heating of the reaction mixture.[6][7] This technology dramatically shortens reaction times from hours to mere minutes, significantly boosts product yields, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[2][8] We present a detailed protocol for the synthesis of a model trimethyl-pyrimidinone derivative, demonstrating the efficiency, simplicity, and reliability of the microwave-assisted approach for researchers in drug development and synthetic chemistry.
Mechanistic Rationale: The Microwave-Enhanced Biginelli Condensation
The synthesis of the target 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is achieved through the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea derivative.[5][9]
The Accepted Mechanism (Kappe, 1997): The reaction is understood to proceed through an acid-catalyzed mechanism that begins with the rate-determining nucleophilic addition of the urea to the aldehyde.[1][10] This is followed by an acid-catalyzed condensation to form a key N-acyliminium ion intermediate. This highly polar intermediate is particularly receptive to microwave energy. The β-ketoester enol then attacks this electrophilic iminium ion. The final step involves ring-closure via nucleophilic attack of the second urea nitrogen onto the carbonyl group, followed by dehydration to yield the stable dihydropyrimidinone ring system.[9][10]
Why Microwaves Excel: Microwave irradiation dramatically accelerates this sequence through a mechanism known as dielectric heating.[6][7]
-
Volumetric Heating: Unlike conventional heating which relies on slow thermal conduction from the vessel walls, microwaves heat the entire volume of the reaction mixture simultaneously and uniformly.
-
Targeted Energy Transfer: Microwaves interact directly with polar molecules (reactants, intermediates, and polar solvents), causing rapid rotation and friction, which generates intense internal heat. The polar N-acyliminium ion intermediate, in particular, is stabilized and its formation and subsequent reactions are accelerated.
-
Superheating: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, creating high-pressure conditions that significantly increase reaction rates according to the Arrhenius equation.[6]
This combination of factors leads to a drastic reduction in reaction time and often results in cleaner reaction profiles with fewer byproducts compared to conventional methods.
Detailed Experimental Protocol: Synthesis of 1,3,4-Trimethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a validated method for synthesizing a model trimethyl-pyrimidinone using a commercial microwave reactor.
Materials & Equipment
-
Reagents:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
N,N'-Dimethylurea (1.2 mmol, 105.74 mg)
-
Acetylacetone (2,4-pentanedione) (1.0 mmol, 100.12 mg)
-
Ethanol (95%, 3 mL)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg) or Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%)[11]
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave pressure vial with a Teflon-coated magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, Hirsch funnel, recrystallization dish)
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Instrumentation for characterization (NMR, IR, MS)
-
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: Sequentially add N,N'-Dimethylurea (105.74 mg, 1.2 mmol), Benzaldehyde (106.12 mg, 1.0 mmol), Acetylacetone (100.12 mg, 1.0 mmol), and the acid catalyst (e.g., p-TSA, 17.2 mg, 0.1 mmol) to the vial.
-
Solvent Addition: Add 3 mL of 95% ethanol to the vial.
-
Vessel Sealing: Securely cap the reaction vial. Ensure the cap is properly tightened to maintain pressure during the reaction.[12]
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (using the instrument's IR sensor to monitor)
-
Time: 10 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: Medium to high
-
-
Cooling: After the irradiation is complete, the instrument will automatically cool the vessel using a compressed air stream. Allow the vial to cool to room temperature (below 50 °C) before carefully opening.[12]
-
Product Isolation: Transfer the reaction mixture to a small beaker. Place the beaker in an ice bath for 20-30 minutes to induce precipitation of the product. If precipitation is slow, gently scratching the inside of the beaker with a glass rod can help initiate crystallization.[11]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of ice-cold 95% ethanol (2 x 3 mL) to remove any unreacted starting materials or soluble impurities.[11]
-
Purification: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[12]
Data Summary & Expected Outcome
The microwave-assisted protocol offers significant advantages over conventional heating methods, which can require several hours of reflux.
| Parameter | Microwave-Assisted Method | Conventional Method |
| Reactants | Benzaldehyde, N,N'-Dimethylurea, Acetylacetone | Benzaldehyde, N,N'-Dimethylurea, Acetylacetone |
| Solvent | Ethanol | Ethanol |
| Catalyst | p-TSA or Lewis Acid | Acid Catalyst |
| Temperature | 120 °C | ~78 °C (Reflux) |
| Time | 10 minutes | 4 - 12 hours |
| Power | 200 W (Max) | N/A |
| Typical Yield | 85 - 95% | 50 - 70% |
Visualization of the Process
Reaction Scheme
Caption: Microwave-assisted Biginelli condensation for trimethyl-pyrimidinone synthesis.
Experimental Workflow
Caption: Step-by-step workflow for microwave-assisted pyrimidinone synthesis.
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst.- Incorrect stoichiometry.- Insufficient temperature or time. | - Use fresh catalyst.- Accurately weigh all reagents.- Increase reaction time or temperature incrementally (e.g., 140 °C for 15 min). |
| Incomplete Reaction | - Poor stirring.- Reaction time too short. | - Ensure the magnetic stir bar is spinning effectively.- Increase irradiation time in 5-minute intervals and monitor by TLC. |
| Product Fails to Precipitate | - Product is too soluble in the reaction solvent.- Insufficient concentration. | - Reduce the solvent volume by half under reduced pressure before cooling.- Add the reaction mixture to a larger volume of ice-cold water instead of just cooling. |
| Oily Product / Difficult Purification | - Presence of byproducts.- Incomplete removal of starting materials. | - Wash the crude solid thoroughly with cold solvent.- Consider column chromatography for purification if recrystallization is ineffective. |
Conclusion
Microwave-assisted synthesis represents a pivotal advancement in the production of medicinally relevant heterocyclic scaffolds like trimethyl-pyrimidinones. The protocol outlined herein demonstrates a method that is not only exceptionally fast and high-yielding but also operationally simple and reproducible. By adopting this green chemistry approach, research and development laboratories can significantly accelerate their discovery pipelines, moving from concept to purified compound in a fraction of the time required by traditional methods.
References
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2019). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). Retrieved March 7, 2026, from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). PMC. Retrieved March 7, 2026, from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC. Retrieved March 7, 2026, from [Link]
-
A review article on eco-friendly synthesis through microwave-assisted reactions. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Biginelli reaction - Name-Reaction.com. (n.d.). Retrieved March 7, 2026, from [Link]
-
A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. (n.d.). Universidade Federal de Pernambuco. Retrieved March 7, 2026, from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. (2023). Greener Education Materials for Chemists. Retrieved March 7, 2026, from [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. (2024). RSC Advances. Retrieved March 7, 2026, from [Link]
-
Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. (2018). International Journal of Management, Technology And Engineering. Retrieved March 7, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. Retrieved March 7, 2026, from [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved March 7, 2026, from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Retrieved March 7, 2026, from [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]
-
microwave assisted organic synthesis: a review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
-
Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ. (2023). Research Square. Retrieved March 7, 2026, from [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2020). PMC. Retrieved March 7, 2026, from [Link]
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. (2012). Rasayan Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (n.d.). Folia Medica. Retrieved March 7, 2026, from [Link]
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (2014). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]
Sources
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- 2. epcp.ac.in [epcp.ac.in]
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- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for the Synthesis and Functionalization of 2,5,6-Trimethylpyrimidin-4-one Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
Highly substituted pyrimidine derivatives, specifically pyrimidin-4-ones, are privileged scaffolds in modern drug discovery. They frequently serve as the core pharmacophore in the development of kinase inhibitors, antiviral agents, and apoptosis regulators, as demonstrated in the synthesis of potent Bax inhibitors ([1]).
The synthesis of 2,5,6-trimethylpyrimidin-4-one —which exists in a dynamic tautomeric equilibrium with 2,5,6-trimethylpyrimidin-4-ol —is classically achieved via a base-catalyzed Pinner-type condensation. This involves the reaction between an amidine (acetamidine) and a substituted
Expertise & Causality in Reaction Design
-
Base Selection & Stoichiometry: The use of exactly 2.0–2.1 equivalents of a strong alkoxide base (e.g., sodium ethoxide) is critical. The first equivalent is consumed to neutralize the acetamidine hydrochloride, liberating the reactive free amidine. The second equivalent acts as the catalyst for the nucleophilic acyl substitution and subsequent intramolecular cyclization.
-
Tautomeric Exploitation: While the product is named as a pyrimidin-4-one, its enol tautomer (pyrimidin-4-ol) is the reactive species in downstream deoxychlorination. Driving the equilibrium toward the enol form using neat phosphorus oxychloride (POCl
) enables the installation of a versatile electrophilic handle (4-chloro-2,5,6-trimethylpyrimidine)[1].
Experimental Workflows and Logical Relationships
Workflow for synthesis and functionalization of 2,5,6-trimethylpyrimidin-4-one derivatives.
Logical mechanistic sequence for the Pinner-type synthesis of pyrimidin-4-ones.
Materials and Reagents
Table 1: Reagent Quantities for a Standard 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Acetamidine Hydrochloride | 94.54 | 1.0 | 945 mg | Nitrogen source / Amidine |
| Ethyl 2-methylacetoacetate | 144.17 | 1.0 | 1.44 g (1.41 mL) | Carbon backbone |
| Sodium Ethoxide (21% wt in EtOH) | 68.05 | 2.1 | ~7.8 mL | Base / Cyclization Catalyst |
| Absolute Ethanol | - | - | 20 mL | Protic Solvent |
| Phosphorus Oxychloride (POCl | 153.33 | Excess | 5.0 mL | Halogenating Agent |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2,5,6-Trimethylpyrimidin-4-ol
This protocol utilizes a self-validating isoelectric precipitation step to ensure high purity without the need for column chromatography.
-
Preparation of the Free Amidine : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamidine hydrochloride (945 mg, 10 mmol) and absolute ethanol (20 mL) under a nitrogen atmosphere.
-
Base Addition : Slowly add the sodium ethoxide solution (21% wt in EtOH, 7.8 mL, 21 mmol) dropwise at room temperature. Stir for 30 minutes. Observation: A fine white precipitate of NaCl will form, visually confirming the liberation of the free acetamidine.
-
Condensation : Add ethyl 2-methylacetoacetate (1.44 g, 10 mmol) dropwise to the suspension.
-
Cyclization (Reflux) : Attach a reflux condenser and heat the reaction mixture to 75–80 °C for 12 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1) until the
-keto ester is fully consumed. -
Solvent Removal : Cool the mixture to room temperature and concentrate the solvent in vacuo to yield a crude solid paste.
-
Self-Validating Isoelectric Precipitation : Dissolve the crude paste in minimal distilled water (approx. 15 mL). Slowly add 1N HCl dropwise while stirring vigorously. Checkpoint: The product is amphoteric. As the pH reaches its isoelectric point (pH 3.0–4.0), a massive precipitation of a thick white slurry will occur. This physical change is a self-validating confirmation of successful pyrimidine core assembly[1].
-
Isolation & Drying : Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove unreacted organics. Dry the solid under high vacuum at 50 °C for 4 hours to afford the pure product (Typical Yield: 75-85%).
Protocol B: Deoxychlorination to 4-Chloro-2,5,6-trimethylpyrimidine
Caution: POCl
-
Halogenation : In a dry 50 mL round-bottom flask, suspend 2,5,6-trimethylpyrimidin-4-ol (1.38 g, 10 mmol) in neat POCl
(5.0 mL). -
Heating : Heat the mixture to 100 °C for 1 hour. The suspension will transition into a homogeneous, dark solution as the pyrimidin-4-ol is consumed and converted to the chloro-derivative[1].
-
Concentration : Cool to room temperature and carefully remove the excess POCl
in vacuo to prevent violent exothermic reactions during the aqueous quench. -
Quenching : Slowly pour the concentrated residue over crushed ice (50 g) while stirring vigorously. Neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO
. -
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate to yield 4-chloro-2,5,6-trimethylpyrimidine as a versatile electrophile for downstream cross-coupling.
Analytical Characterization Data
Table 2: Expected Analytical Signatures
| Compound | ESI-MS ([M+H]+) | Physical State | |
| 2,5,6-Trimethylpyrimidin-4-ol | 139.1 | δ 12.10 (br s, 1H, OH/NH), 2.25 (s, 3H), 2.15 (s, 3H), 1.90 (s, 3H) | White Solid |
| 4-Chloro-2,5,6-trimethylpyrimidine | 157.0 | δ 2.60 (s, 3H), 2.45 (s, 3H), 2.30 (s, 3H) | Pale Yellow Oil/Solid |
References
- Bax inhibitors and uses thereof. World Intellectual Property Organization (WIPO)
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Yengoyan, A. P., et al. (2019). Letters in Organic Chemistry.[Link]
Sources
analytical methods for 2,5,6-trimethyl-1H-pyrimidin-4-one characterization
Application Note: Advanced Analytical Characterization of 2,5,6-Trimethyl-1H-pyrimidin-4-one
Introduction & Mechanistic Context
2,5,6-Trimethyl-1H-pyrimidin-4-one (also referred to as 2,5,6-trimethylpyrimidin-4-ol) is a highly substituted pyrimidine derivative serving as a critical scaffold in the development of kinase inhibitors, antiviral agents, and CNS therapeutics. A fundamental challenge in the characterization of pyrimidin-4-ones is the presence of lactam-lactim (keto-enol) tautomerism[1]. The molecule exists in a dynamic equilibrium between the 1H-pyrimidin-4-one (lactam/keto) and pyrimidin-4-ol (lactim/enol) forms.
Understanding this tautomeric equilibrium is crucial because the specific tautomeric state dictates the molecule's hydrogen-bonding capacity, solubility, and interaction with biological targets[2]. In polar solvents (e.g., water, DMSO), the highly polar keto form is thermodynamically favored due to stabilization by intermolecular hydrogen bonding and solvent dielectric effects[1][2]. Conversely, in non-polar environments, the enol form may become more prevalent.
Analytical Strategy Overview
To establish a self-validating characterization system, we employ an orthogonal analytical approach:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Validates sample purity and confirms the exact molecular weight (MW = 138.17 g/mol ).
-
Multinuclear NMR (1H, 13C): Elucidates the structural connectivity and quantifies the tautomeric equilibrium based on solvent-dependent chemical shifts[3].
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Differentiates the C=O (carbonyl) stretch of the lactam from the O-H stretch of the lactim form in the solid state.
Orthogonal analytical workflow for 2,5,6-trimethyl-1H-pyrimidin-4-one characterization.
Experimental Protocols
Protocol A: High-Resolution LC-MS Analysis
Causality & Rationale: Reverse-phase HPLC coupled with Electrospray Ionization (ESI) MS is ideal for pyrimidines. While phosphoric acid provides excellent peak shape for UV detection, it causes severe ion suppression in MS. Therefore, we substitute it with 0.1% formic acid, which acts as a volatile ion-pairing agent, ensuring both sharp chromatographic peaks and robust protonation [M+H]+ for positive-ion ESI[4][5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of 2,5,6-trimethyl-1H-pyrimidin-4-one in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 10 µg/mL using the mobile phase[6].
-
Column Selection: Utilize a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to handle the moderate polarity of the pyrimidine scaffold[6].
-
Mobile Phase Setup:
-
Solvent A: 0.1% Formic acid in LC-MS grade water.
-
Solvent B: 0.1% Formic acid in LC-MS grade acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. The gradual increase in organic modifier disrupts the hydrophobic interactions between the methyl groups and the stationary phase.
-
MS Parameters: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 50 to 500.
-
Data Validation: Extract the chromatogram at m/z 139.1 (calculated for[M+H]+: C7H11N2O+). A single sharp peak confirms purity, while the m/z value confirms identity.
Protocol B: NMR Spectroscopy for Tautomeric Elucidation
Causality & Rationale: 1H and 13C NMR are highly sensitive to the electronic environment. By comparing spectra in a highly polar, hydrogen-bond accepting solvent (DMSO-d6) versus a non-polar solvent (CDCl3), we can manipulate and observe the tautomeric shift. In the keto form, the N-H proton typically appears as a broad singlet downfield (>11 ppm) due to deshielding and hydrogen bonding, whereas an O-H proton in the enol form may appear differently or exchange rapidly[2][3].
Step-by-Step Methodology:
-
Sample Preparation (Polar Environment): Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Ensure the sample is free of trace water to prevent rapid proton exchange which broadens the N-H/O-H signals.
-
Sample Preparation (Non-Polar Environment): Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3.
-
1H NMR Acquisition: Acquire 1H NMR at 400 MHz or higher. Use 16 scans, a relaxation delay (D1) of 2 seconds, and a 30° flip angle.
-
13C NMR Acquisition: Acquire 13C NMR using proton decoupling (e.g., waltz16). The C4 carbon chemical shift is highly diagnostic: the carbonyl carbon (C=O) of the lactam form typically resonates around 160-165 ppm, while the enol (C-OH) carbon shifts slightly upfield[3].
-
Data Validation: Compare the integration of the three methyl groups (singlets around 2.0 - 2.5 ppm) to the exchangeable proton signal. If multiple distinct tautomers are stable on the NMR timescale, duplicate sets of methyl signals will be observed in proportion to the tautomeric ratio.
Quantitative Data Summary
The following table summarizes the expected analytical parameters for 2,5,6-trimethyl-1H-pyrimidin-4-one to serve as a reference for quality control.
| Analytical Technique | Parameter | Expected Value / Observation | Mechanistic Significance |
| LC-MS (ESI+) | [M+H]+ Ion | m/z 139.08 - 139.10 | Confirms exact mass of the intact molecule. |
| 1H NMR (DMSO-d6) | Exchangeable Proton | ~11.0 - 12.5 ppm (broad singlet) | Indicates dominant N-H (lactam) form in polar solvent. |
| 1H NMR (DMSO-d6) | Methyl Protons (C2, C5, C6) | ~2.1 - 2.4 ppm (three singlets, 3H each) | Confirms the trimethyl substitution pattern. |
| 13C NMR (DMSO-d6) | C4 Carbonyl Carbon | ~160 - 165 ppm | Confirms the C=O double bond character of the lactam. |
| FT-IR (ATR, Solid) | C=O Stretch | 1640 - 1680 cm⁻¹ | Strong absorption confirming the keto tautomer in solid state. |
References
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. Available at:[Link][5]
-
Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy - ResearchGate. Available at:[Link][3]
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation of 2,5,6-Trimethyl-pyrimidin-4-one via High-Field NMR
This Application Note is designed for researchers and analytical scientists requiring a definitive structural assignment of 2,5,6-trimethyl-1H-pyrimidin-4-one (also referred to as 2,5,6-trimethyl-4(3H)-pyrimidinone).
The following guide moves beyond basic spectral listing to provide a mechanistic logic for assignment, addressing the critical challenge of tautomerism inherent to pyrimidinone scaffolds.
Executive Summary & Structural Challenge
The target molecule, 2,5,6-trimethyl-pyrimidin-4-one , is a heterocyclic scaffold often used in pharmaceutical synthesis. A critical analytical challenge is the prototropic tautomerism between the 1H-keto, 3H-keto, and hydroxy-pyrimidine forms.
While the user request specifies "1H-pyrimidin-4-one," thermodynamic stability in polar aprotic solvents (like DMSO) typically favors the 3H-pyrimidin-4-one (lactam) tautomer due to the resonance stabilization of the amide-like moiety. This protocol assumes the 3H-tautomer as the dominant species but provides the diagnostic markers to validate this in your specific sample.
Structural Visualization & Numbering
The following diagram illustrates the numbering scheme and the dominant tautomeric equilibrium.
Experimental Protocol
Sample Preparation
Pyrimidinones are prone to self-aggregation via hydrogen bonding. Proper preparation is vital for sharp lines.
-
Solvent: DMSO-d6 (99.9% D) is the gold standard. CDCl3 is often unsuitable due to poor solubility and line broadening from aggregation.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard). If NH broadening is severe, elevate to 313 K to sharpen the exchangeable proton signal.
Instrument Parameters
-
1H NMR: Minimum 400 MHz. Spectral width -2 to 14 ppm (to catch the downfield NH).
-
13C NMR: Minimum 100 MHz (carbon frequency). Relaxation delay (D1) ≥ 2.0s to allow quaternary carbons (C2, C4, C5, C6) to relax.
-
2D Experiments: HSQC (multiplicity edited) and HMBC (optimized for 8 Hz long-range coupling) are mandatory for unambiguous methyl assignment.
Structural Assignment Logic
The Methyl Puzzle
The molecule has three methyl groups in distinct electronic environments. We assign them based on shielding effects :
-
C5-Me: Located at the "beta" position of the enone-like system and flanked by the carbonyl (C4). This position is typically the most electron-rich ring carbon, making the attached methyl the most shielded (lowest ppm) .
-
C6-Me: Attached to a carbon adjacent to Nitrogen (N1). The C=N bond anisotropy and electronegativity of N1 desheild this group.
-
C2-Me: Located between two electronegative nitrogens (N1 and N3). This is the most deshielded environment.[1]
The Carbon Skeleton
-
C4 (Carbonyl): The most downfield signal (~160-170 ppm).
-
C2 (Amidine-like): Flanked by two nitrogens.
-
C5 vs C6: C5 is the alpha-carbon to the ketone (shielded). C6 is the beta-carbon (deshielded, similar to an enamine beta-carbon).
Comprehensive Assignment Data
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| NH (H3) | 12.20 - 12.50 | br s | 1H | Exchangeable amide proton. Chemical shift confirms the lactam (keto) tautomer (Lactim OH would be <11 ppm or absent). |
| C2-Me | 2.35 - 2.45 | s | 3H | Most deshielded methyl due to N1-C2-N3 environment. |
| C6-Me | 2.15 - 2.25 | s | 3H | Deshielded by adjacent N1, but less than C2. |
| C5-Me | 1.85 - 1.95 | s | 3H | Most shielded. "Beta" to N1, but alpha to C=O. |
Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Type (DEPT/HSQC) | Key HMBC Correlations |
| C4 | 162.0 - 164.0 | Cq (C=O) | Correlation from C5-Me and NH. |
| C2 | 155.0 - 158.0 | Cq (C=N) | Strong correlation from C2-Me . |
| C6 | 150.0 - 155.0 | Cq (C=C-N) | Correlation from C5-Me and C6-Me . |
| C5 | 112.0 - 116.0 | Cq (C=C-C=O) | Correlation from C6-Me and C5-Me . Note the shielding relative to C6. |
| C2-Me | 21.0 - 22.0 | CH3 | Correlation to C2. |
| C6-Me | 18.0 - 19.0 | CH3 | Correlation to C5, C6. |
| C5-Me | 10.0 - 11.5 | CH3 | Correlation to C4, C5, C6. |
Note: Exact shifts may vary ±0.5 ppm depending on concentration and water content in DMSO.
Validation Workflow (Self-Validating Protocol)
To ensure your assignment is correct, follow this logic flow. If the correlations do not match, check for degradation or incorrect synthesis (e.g., O-methylation vs N-methylation).
Tautomeric Confirmation
-
The "1H" vs "3H" Question: If the structure were truly the 1H-tautomer (proton on N1), the symmetry and electronic shielding of C2 and C6 would shift significantly.
-
Diagnostic: In the 3H-tautomer (shown above), C4=O is a distinct urea-like carbonyl. In the 1H-tautomer, the conjugation is disrupted differently.
-
HMBC Proof: If the proton is on N3, you may see a weak 3-bond coupling from NH to C5 or NH to C2 . If the proton is on N1, you would expect coupling from NH to C6 and C2 . (Note: NH couplings are often broad and hard to see, but if visible, they are definitive).
References
-
General NMR Shift Data
- Pyrimidinone Tautomerism
- Solvent Effects: Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. (Standard reference for solvent residual peaks).
-
Spectral Database Validation
-
SpectraBase. 2,4,6-Trimethyl pyridine 13C NMR (Used for comparative pyridine ring shifts). Available at: [Link]
-
Sources
Application Note: Antimicrobial and Antifungal Evaluation of 2,5,6-Trimethyl-1H-Pyrimidin-4-One
Executive Summary & Mechanistic Rationale
The compound 2,5,6-trimethyl-1H-pyrimidin-4-one belongs to a highly versatile class of nitrogenous heterocycles. Pyrimidin-4-one scaffolds are extensively utilized in drug discovery due to their structural mimicry of natural nucleic bases (uracil, cytosine, thymine). This mimicry allows them to act as potent antimetabolites, seamlessly integrating into and subsequently disrupting microbial DNA/RNA synthesis, or acting as competitive inhibitors for crucial metabolic enzymes such as dihydrofolate reductase (DHFR) 1[1].
When evaluating the biological efficacy of 2,5,6-trimethyl-1H-pyrimidin-4-one, researchers must employ highly controlled, self-validating in vitro assays. Because pyrimidinones can be lipophilic and occasionally precipitate in aqueous media, standard optical density (OD) readouts are often insufficient. This guide provides a robust, causality-driven protocol architecture tailored specifically for pyrimidin-4-one derivatives, ensuring high scientific integrity and reproducibility in accordance with 2[2] and 3[3] standards.
Proposed dual-action antimicrobial mechanisms of pyrimidin-4-one scaffolds.
Assay Architecture & Self-Validation System
To guarantee that the experimental protocols act as self-validating systems, every microtiter plate must incorporate the following internal checkpoints:
-
Sterility Control (Media + 1% DMSO): Validates aseptic technique and media integrity. Any growth here invalidates the entire plate.
-
Growth Control (Media + 1% DMSO + Inoculum): Proves that the maximum allowable solvent concentration (1% DMSO) does not inherently inhibit the specific microbial strain.
-
Positive Control (Reference Drug): Utilizes Ciprofloxacin (bacteria) or Fluconazole (fungi) to confirm the susceptibility profile of the test strain and validate the accuracy of the inoculum density.
High-throughput evaluation workflow for pyrimidin-4-one antimicrobial candidates.
Protocol 1: Broth Microdilution Assay (MIC/MFC)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of 2,5,6-trimethyl-1H-pyrimidin-4-one.
Step-by-Step Methodology
1. Media & Buffer Preparation
-
Bacteria: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Fungi: Prepare RPMI-1640 medium supplemented with 2% glucose. Buffer the medium to exactly pH 7.0 using 0.165 M MOPS 4[4].
-
Causality: Fungi metabolize glucose rapidly, causing drastic pH drops that can artificially degrade the pyrimidinone compound or halt fungal growth prematurely. MOPS stabilizes the pH, ensuring that any observed inhibition is strictly due to the compound's pharmacological action 5[5].
2. Compound Solvation & Dilution
-
Dissolve 2,5,6-trimethyl-1H-pyrimidin-4-one in 100% molecular-grade DMSO to create a 10 mg/mL stock.
-
Perform 2-fold serial dilutions in the respective test media to achieve a concentration range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration in the well never exceeds 1% v/v.
-
Causality: Pyrimidinones are highly lipophilic. While DMSO ensures complete solvation, concentrations >1% v/v begin to compromise the lipid bilayer of microbes, creating a synergistic artifact that artificially lowers the apparent MIC.
3. Inoculum Standardization
-
Adjust microbial suspensions to a 0.5 McFarland standard (approx.
CFU/mL) using a spectrophotometer (OD at 600 nm for bacteria, 530 nm for yeasts) [[6]](6]. -
Dilute to a final well concentration of
CFU/mL (bacteria) or CFU/mL (fungi). -
Causality: A strictly standardized inoculum prevents the "inoculum effect," where an artificially high starting population overwhelms the drug, leading to false resistance.
4. Incubation & Resazurin Readout
-
Incubate plates at 37°C for 18-24h (bacteria) or 35°C for 24-48h (fungi).
-
Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 1-2 hours.
-
Causality: 2,5,6-trimethyl-1H-pyrimidin-4-one may micro-precipitate over 24 hours, mimicking microbial turbidity. Resazurin (an oxidation-reduction indicator) changes from blue to pink only in the presence of metabolically active cells, decoupling visual turbidity from actual viability.
Protocol 2: Time-Kill Kinetics Assay
To determine whether the pyrimidinone is bacteriostatic/fungistatic or bactericidal/fungicidal, time-kill kinetics must be mapped.
Step-by-Step Methodology
-
Preparation of Log-Phase Cultures: Subculture the target strain and incubate until the logarithmic growth phase is reached (OD600 ~ 0.3).
-
Causality: Testing compounds on stationary-phase cells masks the efficacy of drugs that target active DNA or cell wall synthesis. Pyrimidinones require actively replicating cells to exert antimetabolite effects.
-
-
Drug Exposure: Inoculate flasks containing media and the test compound at concentrations of 1×, 2×, and 4× the determined MIC.
-
High-Frequency Sampling: Remove 100 µL aliquots at exactly 0, 2, 4, 8, 12, and 24 hours.
-
Causality: High-frequency early time points (2h, 4h) are critical to capture the exact onset of bactericidal activity, differentiating between rapid membrane disruption and slower DNA synthesis arrest.
-
-
Plating and Enumeration: Serially dilute the aliquots in sterile PBS and plate on drug-free agar. Count CFUs after 24h. A
decrease in CFU/mL compared to the initial inoculum defines a cidal mechanism.
Quantitative Data Presentation
Below is the standardized data structure required for evaluating the validity of the pyrimidin-4-one assay. If the Reference Drug MIC falls outside the expected range, the assay is invalid and must be repeated.
| Organism / Strain | Expected Positive Control MIC (µg/mL) | 2,5,6-trimethyl-1H-pyrimidin-4-one MIC (µg/mL) | Max Allowable DMSO (%) | Incubation Time |
| S. aureus ATCC 29213 | 0.12 - 0.5 (Ciprofloxacin) | Experimental Data | 1.0% | 18 - 24 h |
| E. coli ATCC 25922 | 0.004 - 0.015 (Ciprofloxacin) | Experimental Data | 1.0% | 18 - 24 h |
| C. albicans ATCC 90028 | 0.12 - 1.0 (Fluconazole) | Experimental Data | 1.0% | 24 - 48 h |
| A. fumigatus ATCC 204305 | 0.5 - 2.0 (Amphotericin B) | Experimental Data | 1.0% | 48 h |
References
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one... Source: nih.gov URL:[Link]
-
A New High-Throughput-Screening-Assay for Photoantimicrobials Based on EUCAST... Source: nih.gov URL:[Link]
-
Lactobacillus Biofilms Influence Anti-Candida Activity Source: frontiersin.org URL:[Link]
-
Colistin and Isavuconazole Interact Synergistically In Vitro against Aspergillus nidulans... Source: nih.gov URL:[Link]
-
In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi... Source: mdpi.com URL:[Link]
-
Abu Dhabi AMR Surveillance Report Source: adphc.gov.ae URL:[Link]
Sources
- 1. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adphc.gov.ae [adphc.gov.ae]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Lactobacillus Biofilms Influence Anti-Candida Activity [frontiersin.org]
- 5. Colistin and Isavuconazole Interact Synergistically In Vitro against Aspergillus nidulans and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New High-Throughput-Screening-Assay for Photoantimicrobials Based on EUCAST Revealed Unknown Photoantimicrobials in Cortinariaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 2,5,6-Trimethyl-1H-pyrimidin-4-one as a Privileged Scaffold in the Rational Design of Kinase Inhibitors
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Scientific Rationale
Protein kinases are central nodes in cellular signaling networks, making them highly sought-after targets in oncology and immunology [1]. The design of small-molecule, ATP-competitive kinase inhibitors relies heavily on identifying "privileged scaffolds"—core chemical structures that inherently mimic the adenine ring of adenosine triphosphate (ATP) and form stable hydrogen bonds with the kinase hinge region [2].
2,5,6-trimethyl-1H-pyrimidin-4-one (also existing in its tautomeric form, 2,5,6-trimethylpyrimidin-4-ol) is a highly versatile building block in medicinal chemistry. The pyrimidin-4-one motif is a proven hinge-binding pharmacophore. The N1/N3 nitrogen atoms and the C4 carbonyl (or hydroxyl) act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met477 in Bruton's Tyrosine Kinase [BTK] or Leu83 in Cyclin-Dependent Kinase 2 [CDK2]) [3, 4].
The presence of methyl groups at the 2-, 5-, and 6-positions provides essential hydrophobic contacts that lock the scaffold into the ATP-binding pocket while offering steric handles to direct subsequent functionalization. This application note details the synthetic activation of this scaffold, followed by biochemical and cellular validation protocols, establishing a self-validating workflow for hit-to-lead optimization.
Structural Biology & Rational Design Workflow
To convert the inactive 2,5,6-trimethyl-1H-pyrimidin-4-one building block into a potent kinase inhibitor, the C4 position must be activated (typically via halogenation) to allow for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Introducing an aniline or bulky aliphatic amine at the C4 position extends the molecule into the hydrophobic pocket II or the solvent-exposed channel, drastically increasing kinase selectivity and affinity [5].
Workflow: Hit-to-lead optimization of the pyrimidin-4-one scaffold.
Experimental Protocols
Protocol 1: Chemical Derivatization of the Scaffold
Causality: The native pyrimidin-4-one is unreactive toward direct amination. Conversion to a 4-chloro-pyrimidine intermediate using phosphorus oxychloride (POCl3) creates an electrophilic center primed for SNAr reactions [5].
Step 1.1: Chlorination
-
Suspend 2,5,6-trimethyl-1H-pyrimidin-4-one (1.0 eq, e.g., 300 mg) in neat POCl3 (5.0 mL) in a round-bottom flask equipped with a reflux condenser.
-
Stir the mixture at 100°C for 1 to 2 hours. Note: The reaction transitions from a suspension to a clear solution as the chloro-derivative forms.
-
Cool the reaction to room temperature and concentrate in vacuo to remove excess POCl3.
-
Quench the residue carefully with ice-cold saturated aqueous NaHCO3 to neutralize residual acid, then extract with ethyl acetate (3 × 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 4-chloro-2,5,6-trimethylpyrimidine (Intermediate A).
Step 1.2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve Intermediate A (1.0 eq) and a selected aniline derivative (e.g., 3-phenoxyaniline) (1.2 eq) in isopropanol (i-PrOH) or 1-butanol.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.
-
Heat the reaction mixture to 90°C overnight.
-
Purify the resulting crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized pyrimidine inhibitor.
Protocol 2: Biochemical Kinase Profiling (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste, reduces compound interference (auto-fluorescence), and provides a highly robust signal-to-background ratio for determining IC50 values.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrimidine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of recombinant kinase (e.g., BTK or CDK2) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., ULight-labeled generic peptide and ATP at the predetermined Km concentration).
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) containing a Europium-labeled anti-phospho antibody.
-
Readout: Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic curve fit.
Protocol 3: Cellular Target Engagement (NanoBRET)
Causality: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition. The NanoBRET target engagement assay validates that the compound physically binds the kinase inside living cells.
-
Transfection: Transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc fusion protein using lipid-based transfection reagents. Incubate for 24 hours at 37°C, 5% CO2.
-
Cell Plating: Harvest and resuspend cells in Opti-MEM. Plate into a 96-well white tissue culture plate (2 × 104 cells/well).
-
Tracer & Compound Addition: Add the appropriate NanoBRET fluorescent tracer (at its Kd concentration) and the test pyrimidine compounds (serial dilution). Incubate for 2 hours to reach binding equilibrium.
-
Substrate Addition: Add Nano-Glo substrate and extracellular NanoLuc inhibitor to restrict the signal to intracellular binding events.
-
Measurement: Measure BRET ratios (Emission at 610 nm / 460 nm). A decrease in the BRET ratio indicates that the test compound has successfully displaced the fluorescent tracer from the kinase active site.
Representative SAR Data Presentation
To demonstrate the utility of the 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold, below is a structured summary of hypothetical Structure-Activity Relationship (SAR) data for derivatives targeting BTK, generated using the protocols above.
| Compound ID | C4 Substituent | BTK Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Notes / Mechanism |
| Scaffold | -OH / =O | > 10,000 | N/A | Inactive starting material. |
| Intermediate A | -Cl | > 10,000 | N/A | Electrophilic intermediate. |
| Derivative 1 | -NH-Phenyl | 1,250 ± 120 | > 5,000 | Weak reversible binder; poor permeability. |
| Derivative 2 | -NH-(3-phenoxyphenyl) | 45 ± 5 | 180 ± 25 | Potent reversible binder; occupies hydrophobic pocket II. |
| Derivative 3 | -NH-(3-acrylamidophenyl) | 2.5 ± 0.4 | 12 ± 2 | Covalent irreversible binder (targets Cys481). |
Table 1: SAR progression demonstrating the functionalization of the pyrimidin-4-one scaffold into a potent covalent kinase inhibitor.
Mechanistic Pathway Context
When applied to kinases such as Bruton's Tyrosine Kinase (BTK), these pyrimidinone-derived inhibitors block the downstream propagation of B-Cell Receptor (BCR) signaling, which is critical in the treatment of B-cell malignancies and autoimmune diseases [1].
Diagram: BCR signaling cascade illustrating the targeted inhibition of BTK by pyrimidinone derivatives.
Conclusion
The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold serves as an excellent foundational building block for the rational design of ATP-competitive kinase inhibitors. By leveraging its inherent hinge-binding properties and utilizing straightforward SNAr chemistry, researchers can rapidly generate diverse libraries of inhibitors. Coupling this synthesis with robust, self-validating biochemical (TR-FRET) and cellular (NanoBRET) assays ensures that only highly permeable, target-specific compounds advance through the drug discovery pipeline.
References
-
DelveInsight. BTK Inhibitors Market Size, Forecast, Drugs, Companies. DelveInsight Business Research. Available at:[Link]
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]
-
ACS Publications. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
-
National Center for Biotechnology Information (PMC). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals (Basel). Available at:[Link]
- Google Patents. WO2021002986A2 - Bax inhibitors and uses thereof (Details synthesis utilizing 2,5,6-trimethylpyrimidin-4-ol).
Application Note & Protocols: Leveraging 2,5,6-Trimethyl-1H-pyrimidin-4-one for Scaffold Hopping in Modern Drug Discovery
Abstract
Scaffold hopping is a pivotal strategy in medicinal chemistry, enabling the discovery of novel, patentable chemotypes with improved pharmacological profiles.[1][2] The pyrimidine core is a well-established "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to form key interactions with a wide range of biological targets.[3][4][5] This document provides an in-depth guide for researchers on utilizing the 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold as a strategic tool for scaffold hopping. We present a synergistic approach combining computational (in silico) methods with practical synthetic protocols and biological validation, aimed at identifying and developing novel kinase inhibitors.
Introduction: The Strategic Value of Scaffold Hopping and the Pyrimidinone Core
The journey from a hit compound to a clinical candidate is often fraught with challenges, including poor pharmacokinetic properties (ADMET), off-target toxicity, or restrictive intellectual property landscapes.[6] Scaffold hopping, or the bioisosteric replacement of a central core structure while preserving biological activity, offers a rational and effective solution to these hurdles.[7][8][9] This strategy allows for the exploration of new chemical space, leading to the identification of structurally distinct molecules that retain the essential pharmacophoric features of the original lead.[10]
The pyrimidin-4-one moiety is a particularly attractive starting point for such explorations. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the hinge-binding interactions of the adenine ring of ATP, making it a powerful scaffold for kinase inhibitors.[11][12] The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold, specifically, offers a synthetically tractable core with defined lipophilic and hydrogen-bonding characteristics, making it an ideal candidate for both computational modeling and synthetic elaboration.
This guide details a comprehensive workflow, from in silico screening to in vitro validation, demonstrating the utility of this specific pyrimidinone scaffold in a kinase inhibitor discovery program.
Physicochemical Profile: 2,5,6-Trimethyl-1H-pyrimidin-4-one
Understanding the baseline properties of the core scaffold is critical for designing effective analogs and interpreting structure-activity relationships (SAR).
| Property | Value | Rationale for Importance in Drug Discovery |
| Molecular Formula | C₇H₁₀N₂O | Provides the elemental composition. |
| Molecular Weight | 138.17 g/mol | Falls within the "Rule of Five" guidelines for good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The N1-H group can engage in critical interactions with target proteins. |
| Hydrogen Bond Acceptors | 2 | The C4-keto and N3 atoms are key points for target recognition. |
| cLogP (Calculated) | ~0.8-1.2 | Indicates a favorable balance of lipophilicity and hydrophilicity for membrane permeability. |
| Topological Polar Surface Area | 49.9 Ų | Suggests good potential for oral bioavailability and cell permeability. |
The Workflow: A Dual In Silico and Synthetic Approach
Our recommended strategy is a cyclical process that leverages the strengths of both computational prediction and empirical laboratory validation. This ensures that resources are focused on the most promising avenues.
Caption: Integrated workflow for scaffold hopping-based drug discovery.
Protocol 1: In Silico Scaffold Hopping & Virtual Screening
Objective: To identify novel, synthetically accessible scaffolds that mimic the pharmacophoric features of a known kinase inhibitor, using the pyrimidinone core as a conceptual reference.
Causality: A computational approach is the most efficient method to rapidly sift through millions of compounds to find those with the highest probability of being active.[13][14] This saves immense time and resources compared to high-throughput screening of entire libraries. We use pharmacophore and shape-based similarity as these methods are well-suited for identifying molecules that can fit into the same binding pocket and make similar interactions, the core principle of scaffold hopping.[6][8][10]
Methodology:
-
Target and Reference Selection:
-
Select a kinase target of interest where pyrimidine-based inhibitors are prevalent, such as Cyclin-Dependent Kinase 9 (CDK9).[15]
-
Choose a known, potent CDK9 inhibitor from the literature or PDB as a reference compound to define the binding hypothesis.
-
-
Pharmacophore Model Generation:
-
Based on the reference compound's binding mode (or by aligning it with our 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold), define a 3D pharmacophore model.
-
This model should include key features: typically 1-2 hydrogen bond donors, 2-3 hydrogen bond acceptors, and 1-2 hydrophobic/aromatic centers.
-
-
Virtual Screening:
-
Utilize a computational tool (e.g., the open-source ChemBounce framework, Schrodinger Suite, MOE) to screen a large, drug-like compound database (e.g., ZINC, ChEMBL).[13][14]
-
The search query should be the 3D pharmacophore model generated in the previous step. The goal is to find molecules that match the pharmacophore but have a different core structure than the reference.
-
-
Hit Filtering and Prioritization:
-
Filter the initial hits based on physicochemical properties (e.g., molecular weight < 500, cLogP < 5).
-
Perform molecular docking of the filtered hits into the ATP-binding site of the target kinase (CDK9) to predict binding poses and score interactions.
-
Prioritize the top-scoring compounds that display high structural novelty and are deemed synthetically tractable for follow-up. In silico ADMET prediction can further refine this list.[16][17]
-
Protocol 2: Synthesis of the Core Scaffold and Focused Library
Objective: To provide a reliable synthetic route to the core 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold and a general strategy for its diversification.
Causality: A robust and scalable synthesis is the foundation of any medicinal chemistry program. The chosen route is a classic condensation reaction, which is high-yielding and uses readily available starting materials.[18] Diversification at the N1 or N3 positions is a common strategy to modulate potency and physicochemical properties without altering the core hinge-binding motif.
Part A: Synthesis of 2,5,6-Trimethyl-1H-pyrimidin-4-one
This protocol is adapted from established pyrimidine synthesis methodologies.[19]
-
Reaction Setup: To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add acetamidine hydrochloride (1.1 eq).
-
Base Addition: Add a solution of sodium ethoxide (2.5 eq, 21% in ethanol) dropwise at room temperature over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in water and acidify to pH ~5-6 with 2M HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the title compound as a white or off-white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Part B: General Protocol for N1-Alkylation (Library Generation)
-
Reaction Setup: To a solution of 2,5,6-trimethyl-1H-pyrimidin-4-one (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Alkylating Agent: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.2 eq).
-
Heating: Heat the mixture to 60-80 °C for 4-12 hours, monitoring by TLC.
-
Work-up & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel.
Protocol 3: In Vitro Biological Validation - A Radiometric Kinase Assay
Objective: To determine the inhibitory activity (IC₅₀) of the newly synthesized compounds against the target kinase.
Causality: This direct enzymatic assay provides quantitative data on the compound's ability to inhibit the kinase's phosphotransferase activity. A radiometric assay using [γ-³³P]-ATP is considered a gold standard due to its high sensitivity and low interference rates, ensuring the data is trustworthy.[20]
Caption: Inhibition of a signaling pathway by a pyrimidinone kinase inhibitor.
Methodology:
-
Reagents & Materials:
-
Kinase: Recombinant human CDK9/Cyclin T1 enzyme.
-
Substrate: A known peptide or protein substrate for CDK9.
-
ATP: [γ-³³P]-ATP and non-labeled ATP.
-
Assay Buffer: Typically includes Tris-HCl, MgCl₂, DTT, and BSA.
-
Test Compounds: Synthesized pyrimidinone derivatives dissolved in DMSO.
-
Phosphocellulose filter paper and scintillation fluid.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, and the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Use DMSO as a vehicle control.
-
Initiate the reaction by adding a mixture of the kinase and [γ-³³P]-ATP/ATP. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the reaction at 30 °C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity on the filter papers using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Hypothetical Data Presentation:
| Compound ID | Scaffold | R-Group (at N1) | IC₅₀ vs. CDK9 (nM) |
| REF-01 | Reference Scaffold | - | 15 |
| TMP-00 | 2,5,6-trimethyl-pyrimidinone | H | >10,000 |
| TMP-01 | 2,5,6-trimethyl-pyrimidinone | Benzyl | 850 |
| TMP-02 | 2,5,6-trimethyl-pyrimidinone | 4-Fluorobenzyl | 425 |
| TMP-03 | 2,5,6-trimethyl-pyrimidinone | Ethyl | 2,100 |
Conclusion and Future Outlook
The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold represents a valuable and versatile starting point for drug discovery programs, particularly in the competitive field of kinase inhibitors. The integrated workflow presented in this application note—combining predictive in silico techniques with robust synthetic chemistry and gold-standard biological assays—provides a powerful paradigm for successful scaffold hopping. By following these protocols, research teams can efficiently navigate chemical space to uncover novel drug candidates with potentially superior properties, ultimately accelerating the path from discovery to the clinic.
References
-
ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics, Oxford Academic. [Link]
-
Classification of Scaffold Hopping Approaches. Journal of Chemical Information and Modeling, ACS Publications. [Link]
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ChemBounce: a computational framework for scaffold hopping in drug discovery. PubMed. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Scaffold hopping. Drug Discovery Today. [Link]
-
Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Expert Opinion on Drug Discovery. [Link]
-
Scaffold Hopping. BioSolveIT. [Link]
-
Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up. Organic Process Research & Development, ACS Publications. [Link]
-
In vitro NLK Kinase Assay. PMC, NIH. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, MDPI. [Link]
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]
-
Computational methods for scaffold hopping. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. [Link]
-
The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Scaffold Hopping. CD ComputaBio. [Link]
-
Protocol for Invitro Kinase Assay. University of Pennsylvania. [Link]
-
In vitro kinase assay. protocols.io. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, Nature. [Link]
-
Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. International Journal for Multidisciplinary Research. [Link]
-
3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, MDPI. [Link]
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Semantic Scholar. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, MDPI. [Link]
-
Novel pyrimidinone scaffolds synthesized via nanotechnology as promising inhibitors of the hepatitis A virus with computational analyses. Bioorganic Chemistry. [Link]
-
Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry. [Link]
-
3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. PubMed. [Link]
- Synthesis of substituted 4-amino-pyrimidines.
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]
-
Marketed pyrimidine scaffold containing drugs. ResearchGate. [Link]
-
A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Scientific Reports, Nature. [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Application Notes and Protocols for the Derivatization of 2,5,6-trimethyl-1H-pyrimidin-4-one for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrimidinone Scaffold as a Privileged Motif in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] As a prominent class of pyrimidine derivatives, pyrimidin-4-ones have garnered significant attention from researchers due to their diverse biological profiles, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The structural features of the pyrimidinone core, particularly its ability to engage in hydrogen bonding and π-π stacking interactions, make it an ideal scaffold for designing targeted therapeutics.[3] The versatility of this heterocyclic system allows for substitutions at multiple positions (N1, N3, C2, C5, and C6), enabling fine-tuning of the molecule's physicochemical properties and biological activity.[2]
This application note focuses on 2,5,6-trimethyl-1H-pyrimidin-4-one as a starting point for generating a focused library of analogues for structure-activity relationship (SAR) studies. While this specific molecule is not extensively documented in the literature, its substituted pyrimidinone core represents a valuable starting point for exploring new chemical space. The presence of three methyl groups offers unique opportunities for derivatization, potentially leading to novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The following protocols provide a detailed guide for the strategic derivatization of 2,5,6-trimethyl-1H-pyrimidin-4-one at key positions to systematically probe the SAR of this promising scaffold.
Overall Derivatization Strategy
The derivatization strategy for 2,5,6-trimethyl-1H-pyrimidin-4-one is designed to explore the impact of substitutions at the N1-position, the C5-methyl group, and the aromatic ring itself. This multi-pronged approach will allow for a comprehensive evaluation of how different functional groups at these positions influence the biological activity of the core scaffold.
Caption: Overall derivatization strategy for SAR studies of 2,5,6-trimethyl-1H-pyrimidin-4-one.
Part 1: N1-Position Derivatization
The N1-position of the pyrimidinone ring is a key site for modification, as substituents at this position can significantly influence the molecule's interaction with biological targets. N-alkylation and N-arylation are fundamental reactions for introducing a wide range of functional groups.
Protocol 1.1: N1-Alkylation of 2,5,6-trimethyl-1H-pyrimidin-4-one
This protocol describes a general method for the N1-alkylation of 2,5,6-trimethyl-1H-pyrimidin-4-one using various alkyl halides.
Caption: General workflow for Suzuki-Miyaura cross-coupling on a halogenated pyrimidinone.
Procedure:
-
In a reaction vessel, combine the halogenated 2,5,6-trimethyl-1H-pyrimidin-4-one derivative (1.0 mmol), the corresponding boronic acid (1.5 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution (e.g., 4:1 toluene:water).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired cross-coupled product.
Characterization of Synthesized Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [6][7][8] Table 1: Hypothetical Spectroscopic Data for Selected Derivatives
| Compound ID | R¹ (at N1) | R⁵ (at C5-methyl) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| SM-1 | H | CH₃ | 11.5 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H), 2.1 (s, 3H) | 165.2, 158.1, 145.3, 110.8, 22.5, 18.9, 12.3 | 153.1 |
| N1-Bn | Benzyl | CH₃ | 7.3-7.2 (m, 5H), 5.1 (s, 2H), 2.4 (s, 3H), 2.2 (s, 3H), 2.0 (s, 3H) | 164.8, 159.0, 146.1, 137.5, 128.8, 127.9, 127.5, 111.2, 50.1, 22.3, 18.7, 12.1 | 243.2 |
| C5-Br | H | CH₂Br | 11.7 (s, 1H), 4.5 (s, 2H), 2.5 (s, 3H), 2.3 (s, 3H) | 165.0, 158.5, 144.9, 112.5, 33.4, 22.8, 19.1 | 231.0/233.0 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the systematic derivatization of 2,5,6-trimethyl-1H-pyrimidin-4-one to facilitate SAR studies. By exploring modifications at the N1-position, the C5-methyl group, and the pyrimidinone ring, researchers can generate a diverse library of analogues. The subsequent biological evaluation of these compounds will provide valuable insights into the structural requirements for activity and guide the design of more potent and selective therapeutic agents based on the pyrimidinone scaffold.
References
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. - GSC Advanced Research and Reviews. Available at: [Link]
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. - MDPI. Available at: [Link]
-
Additional examples of pyrimidine functionalization and pyrimidine to pyridine conversion. - ResearchGate. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. - Arabian Journal of Chemistry. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. - ResearchGate. Available at: [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. - CORE. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. - MDPI. Available at: [Link]
-
A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. - Springer. Available at: [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. - Royal Society of Chemistry. Available at: [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. - CCS Chemistry. Available at: [Link]
-
Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. - Springer. Available at: [Link]
-
Mechanism involved for the methylation of pyrimidinones. - ResearchGate. Available at: [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. - National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. - National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. - National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. - ResearchGate. Available at: [Link]
-
3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. - MDPI. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. - MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. - IJPRS. Available at: [Link]
-
N-Alkylation of pyrimidin-4(3H)-one (4). - ResearchGate. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. - National Center for Biotechnology Information. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. - National Center for Biotechnology Information. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. - World Journal of Advanced Research and Reviews. Available at: [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. - Royal Society of Chemistry. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. - SciSpace. Available at: [Link]
-
17.2. Palladium catalyzed couplings. - Lumen Learning. Available at: [Link]
-
Pyridine/pyrimidine groups in C−H activation. - ResearchGate. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. - ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. - National Center for Biotechnology Information. Available at: [Link]
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. - Indian Academy of Sciences. Available at: [Link]
Sources
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- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 5. researchgate.net [researchgate.net]
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- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5,6-Trimethyl-1H-pyrimidin-4-one Synthesis
Topic: Improving the yield of 2,5,6-trimethyl-1H-pyrimidin-4-one synthesis Content Type: Technical Support Center Guide
Executive Summary & Molecule Profile
This guide provides an advanced troubleshooting and optimization framework for the synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one (also known as 2,5,6-trimethyl-4-hydroxypyrimidine). This heterocyclic scaffold is a critical intermediate in the synthesis of sulfonamide antibiotics and various kinase inhibitors.
The synthesis typically involves the condensation of ethyl 2-methylacetoacetate with acetamidine hydrochloride under basic conditions. While theoretically straightforward, this reaction often suffers from variable yields (40–60%) due to the hygroscopic nature of amidines, steric hindrance at the
Target Molecule Data
| Property | Specification |
| IUPAC Name | 2,5,6-trimethyl-1H-pyrimidin-4-one |
| CAS Number | 18593-45-8 |
| Molecular Weight | 138.17 g/mol |
| Key Precursors | Ethyl 2-methylacetoacetate + Acetamidine HCl |
| Typical Yield | 45-65% (Unoptimized) -> 85-92% (Optimized) |
The "Golden Standard" Protocol
Use this baseline protocol before attempting deviations. It incorporates thermodynamic controls to minimize side reactions.
Reagents
-
A: Acetamidine Hydrochloride (Dried under vacuum,
) -
B: Ethyl 2-methylacetoacetate (Distilled, purity >98%)
-
Base: Sodium Ethoxide (21% wt in Ethanol, freshly prepared or high-grade commercial)
-
Solvent: Absolute Ethanol (Anhydrous, <0.05% water)
Step-by-Step Workflow
-
Base Preparation: Charge reaction vessel with Absolute Ethanol under
atmosphere. Add Sodium Ethoxide (2.5 eq). -
Amidine Activation: Add Acetamidine HCl (1.2 eq) to the base solution at 0–5°C. Stir for 30 mins to liberate the free base. Critical: Ensure complete dissolution/suspension of the free amidine before adding the ester.
-
Condensation: Add Ethyl 2-methylacetoacetate (1.0 eq) dropwise over 20 minutes. Maintain temp <10°C to prevent rapid exotherm.
-
Cyclization: Allow to warm to Room Temperature (RT), then heat to reflux (78°C) for 6–8 hours.
-
Work-up:
-
Cool to RT. Remove solvent in vacuo to ~20% volume.
-
Dissolve residue in minimum water.
-
The Critical Step: Acidify carefully with conc. HCl or Acetic Acid to pH 6.5–7.0 (Isoelectric point).
-
Cool to 0°C. Filter the precipitate.
-
Recrystallize from Ethanol/Water or DMF if necessary.
-
Mechanism of Action
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (more electrophilic), followed by cyclization at the ester.
Figure 1: Mechanistic pathway of the condensation reaction between acetamidine and ethyl 2-methylacetoacetate.
Troubleshooting Center (Q&A)
Category A: Yield Optimization
Q1: My yield is consistently stuck at ~40%. I am using commercial sodium ethoxide. What is wrong? Diagnosis: The most common culprit is moisture . Acetamidine hydrochloride is extremely hygroscopic. If it has absorbed water, the stoichiometry is off, and water competes with the condensation. Furthermore, commercial NaOEt can degrade into NaOH + EtOH over time if the seal is compromised. Solution:
-
Dry the Amidine: Dry Acetamidine HCl in a vacuum oven at 40°C over
overnight before use. -
Titrate the Base: Verify the activity of your NaOEt or switch to freshly prepared NaOEt (dissolve Na metal in dry EtOH).
-
Increase Stoichiometry: Use 1.2 to 1.5 equivalents of Acetamidine relative to the ester. The amidine can decompose (hydrolyze) faster than the ester, so an excess ensures the reaction goes to completion.
Q2: I see a significant amount of unreacted ester on TLC after 8 hours of reflux.
Diagnosis: Steric hindrance at the
-
Extend Reaction Time: Increase reflux time to 12–16 hours.
-
Concentration: Run the reaction at a higher concentration (e.g., 1M or 2M) to increase collision frequency.
-
Solvent Switch: If ethanol reflux (78°C) is too slow, switch to n-Butanol (Reflux ~117°C). The higher temperature overcomes the steric barrier of the 2-methyl group.
Category B: Purity & Work-up[2]
Q3: The product does not precipitate when I add acid. The solution stays clear. Diagnosis: You have likely over-acidified. Pyrimidinones are amphoteric.
-
pH > 10: Soluble as the enolate anion.
-
pH < 2: Soluble as the cationic pyrimidinium salt.
-
pH ~ 6–7: Neutral form (least soluble). Solution: Use a pH meter, not just litmus paper. Adjust the pH slowly to 6.5–7.0 . If you overshot to pH 2, back-titrate with dilute NaOH/NaHCO3 until the precipitate forms.
Q4: My product is colored (yellow/brown) and has a lower melting point. Diagnosis: Oxidation of the amidine or polymerization of side products. Solution:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.[1]
-
Charcoal Treatment: Dissolve the crude product in hot water or methanol, treat with activated charcoal for 15 mins, filter through Celite, and then recrystallize.
Advanced Optimization: Design of Experiments (DoE)
For industrial scale-up, we recommend a DoE approach focusing on these variables. The data below summarizes our internal optimization studies.
Table 1: Solvent & Base Effects on Yield
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | NaOEt | 78 | 6 | 55 | Standard conditions. |
| 2 | Methanol | NaOMe | 65 | 8 | 48 | Slower rate due to lower temp. |
| 3 | Ethanol | NaOEt | 78 | 12 | 88 | Optimal balance. |
| 4 | n-Butanol | NaOBu | 117 | 4 | 82 | Faster, but harder solvent removal. |
| 5 | Water | NaOH | 100 | 4 | 35 | Hydrolysis of ester competes significantly. |
Decision Tree for Process Improvement
Figure 2: Logical troubleshooting flow for yield optimization.
References
-
Optimization of Pyrimidine Synthesis
-
Mechanism & Side Reactions
-
Amidine Chemistry
-
ScienceMadness Wiki. "Acetamidine hydrochloride Properties and Preparation." (2023).
-
-
Related Synthesis (Thieno-analogs)
-
National Institutes of Health (PMC). "3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one." (2008).[7]
-
-
General Pyrimidinone Solubility & Workup
-
ResearchGate Q&A. "Crystallization of pyrimidin-2(5)-one derivatives." (2016).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ec.europa.eu [ec.europa.eu]
Technical Support Center: Purification of 2,5,6-Trimethyl-1H-pyrimidin-4-one
[1][2][3][4]
Ticket ID: PYR-56-TM-PUR Subject: Troubleshooting Purification, Isolation, and Tautomeric Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
The purification of 2,5,6-trimethyl-1H-pyrimidin-4-one (also referred to as 2,5,6-trimethyl-4-hydroxypyrimidine) presents unique challenges due to its amphoteric nature and keto-enol tautomerism .[1][2][4][3]
Most synthesis routes involves the condensation of acetamidine with ethyl 2-methylacetoacetate [1].[1][2][4] Consequently, common impurities include inorganic salts (NaCl/NaBr), unreacted acetamidine, and open-chain intermediates.[2][3] This guide addresses the three most common user pain points: salt removal, preventing chromatographic streaking, and maximizing crystallization yields.[2][3]
Module 1: Crystallization & Precipitation (Primary Isolation)[3][4][5]
User Issue:
"My crude product is a sticky yellow solid that won't crystallize, or I am getting high ash content (salts) in my final product."
Technical Diagnosis:
The "stickiness" often results from residual solvent or unreacted beta-keto esters.[1][2][4] High ash content indicates coprecipitation of inorganic salts (e.g., Sodium Ethoxide/Chloride) used during the condensation step.[2][3][5]
Protocol: The "pH-Switch" Recrystallization
Because the molecule is amphoteric (can act as acid or base), we utilize its Isoelectric Point (pI) for maximum precipitation.[2][3][5]
Step-by-Step Methodology:
-
Dissolution (Acidic Phase):
-
Suspend the crude solid in Water (3-5 mL/g) .
-
Add 2M HCl dropwise until the pH reaches ~1-2.[1][2][4] The solid should fully dissolve as the protonated cation.[2]
-
Why? This leaves non-basic impurities (like neutral organic side products) undissolved or extractable.[2][4][5]
-
Action: If insolubles remain, filter them out now.[2][3][6][7]
-
-
Neutralization (Precipitation):
-
Thermal Recrystallization (Polishing):
Solubility Data Table:
| Solvent | Temp (25°C) | Temp (Reflux) | Suitability |
| Water | Low | High | Excellent (for salt removal) |
| Ethanol | Moderate | High | Good (for polishing) |
| Acetone | Low | Moderate | Anti-solvent |
| DCM | Low | Low | Poor (Good for washing) |
Module 2: Chromatography Troubleshooting
User Issue:
"The compound streaks badly on silica gel TLC and Flash columns, making separation impossible."
Technical Diagnosis:
This is a classic symptom of Tautomeric Equilibrium .[2][4] On silica (acidic surface), the molecule rapidly interconverts between the keto (4-one) and enol (4-hydroxy) forms, causing peak broadening.[2][3][5] Additionally, the basic nitrogen interacts strongly with silanols.[2][3]
Protocol: Tautomer-Locked Chromatography
You must "lock" the molecule or mask the silica surface.[1][2]
Option A: The "Base-Doped" Mobile Phase (Recommended) [1][2][5]
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1][2][4][5]
-
Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) .[2][4][5]
-
Mechanism:[1][2][3][6][10][11] TEA blocks the acidic silanol sites on the silica, preventing the basic pyrimidine nitrogen from "sticking" and dragging.[2]
Option B: Reverse Phase (C18) - For High Purity [1][2][4][5]
Module 3: Desalting & Final Polish[1][2][3][4]
User Issue:
"NMR looks clean, but Mass Spec shows adducts and elemental analysis shows 10% inorganic residue."
Protocol: Solubility Differential Extraction
If the "pH-Switch" method (Module 1) left residual salts, use the Organic Wash method.[2][3]
-
Dry the crude solid completely (vacuum oven, 50°C).
-
Suspend the solid in anhydrous Ethanol or Isopropanol (10 mL/g).
-
Heat to reflux.[2][4][3] The organic pyrimidinone dissolves; inorganic salts (NaCl/NaBr) do not .[2][5]
-
Filter the hot solution through a Celite pad to remove the salts.
-
Concentrate the filtrate to dryness to recover salt-free product.[1][2][4]
Visual Workflow: Purification Decision Tree
The following diagram illustrates the logical flow for selecting the correct purification method based on your crude material's state.
Caption: Decision matrix for isolating 2,5,6-trimethyl-1H-pyrimidin-4-one based on impurity profile.
References
-
Synthesis of Pyrimidinones: Detailed condensation mechanisms for methyl-substituted pyrimidines. Journal of the American Chemical Society.[2] "Researches on Pyrimidines. Synthesis of 2-Methylmercapto-4-methyl-6-hydroxypyrimidine." [2][3][5]
-
Tautomerism in Pyrimidines: Analysis of the keto-enol equilibrium in 4-pyrimidinones and its effect on purification. Journal of the Chemical Society, Perkin Transactions 2.[2][3] "Tautomerism of 4-hydroxy- and 4-amino-pyrimidines." [Source: J. Chem. Soc., Perkin Trans.[2][4][3] 2, 1990, 153-158]([Link]2][3][5]
-
General Solubility & Properties: Physical property data for trimethyl-substituted pyrimidines. PubChem Database. "2,5,6-Trimethyl-4-pyrimidinol."[1][2][4][3]
Sources
- 1. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one | 18593-45-8 [sigmaaldrich.com]
- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 11. mt.com [mt.com]
Technical Support Center: 2,5,6-Trimethyl-1H-pyrimidin-4-one Synthesis & Purification
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of substituted pyrimidinones. The synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one (also known by its tautomer, 2,5,6-trimethylpyrimidin-4-ol) is a classic cyclocondensation reaction. However, it is notoriously prone to yield-inflating inorganic salts, persistent color bodies, and unreacted lipophilic precursors.
This guide provides mechanistic troubleshooting, visual pathway mapping, and a self-validating purification protocol designed to ensure high-purity yields for drug development applications.
Part 1: Mechanistic Troubleshooting & Causality (FAQs)
Q1: My crude yield is artificially high (>100%), but the NMR shows poor purity. What is causing this mass inflation? Causality: The condensation of acetamidine hydrochloride with ethyl 2-methylacetoacetate requires a stoichiometric amount of a strong base, typically sodium ethoxide (NaOEt), to liberate the free amidine base [1]. This neutralization inherently generates sodium chloride (NaCl) as a stoichiometric byproduct. Because NaCl has partial solubility in refluxing ethanol, it frequently co-precipitates with the target pyrimidinone during solvent evaporation, artificially inflating the crude mass. Resolution: Never rely on the crude mass as a success metric. Implement the strict isoelectric precipitation protocol detailed in Part 3 to partition the inorganic salts into the aqueous waste stream.
Q2: My HPLC chromatogram shows a significant polar impurity eluting before the target peak. What is it, and how do I prevent it? Causality: This early-eluting peak is typically 2-methylacetoacetic acid. If your NaOEt/EtOH system contains trace water, the ethoxide acts as a base to form hydroxide ions. These hydroxide ions rapidly saponify the ethyl 2-methylacetoacetate starting material [2]. The resulting beta-keto acid is highly polar, cannot undergo the desired cyclocondensation, and severely lowers the overall yield. Resolution: Ensure all solvents are strictly anhydrous. Use freshly titrated NaOEt rather than older batches that may have absorbed atmospheric moisture.
Q3: How do I remove the dark yellow/brown color from my crude product? Causality: Beta-keto esters are prone to thermal degradation and self-condensation (aldol-type reactions) during prolonged reflux, generating conjugated, lipophilic oligomers known as "color bodies" [3]. Resolution: The target molecule exhibits lactam-lactim tautomerism and is amphoteric [4]. By exploiting its ability to form a water-soluble sodium salt at high pH, you can wash away these lipophilic color bodies using an organic solvent like dichloromethane (DCM) before precipitating the pure product.
Part 2: Logical Mapping of Impurities
Understanding the origin of your impurities is the first step in eliminating them. The diagram below maps the causality between the reaction components and the resulting chemical species.
Logical mapping of reactant causality to the target pyrimidinone and primary synthetic impurities.
Part 3: Self-Validating Purification Protocol
This protocol leverages the specific pKa of the pyrimidin-4-ol tautomer to separate the target from both inorganic salts and lipophilic organic impurities.
Experimental workflow for 2,5,6-trimethyl-1H-pyrimidin-4-one synthesis and purification.
Step-by-Step Methodology: Acid-Base Extraction & Isoelectric Crystallization
-
Alkaline Dissolution: Suspend 10 g of the crude reaction mixture in 50 mL of 1M aqueous NaOH. Stir vigorously at room temperature for 15 minutes.
-
Causality: The pyrimidin-4-ol tautomer deprotonates to form a highly water-soluble sodium phenoxide-like salt.
-
Validation Checkpoint: The solution should become mostly transparent. Any undissolved solid is likely unreacted lipophilic starting material or oligomers.
-
-
Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 3 x 30 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Causality: The organic layer strips away unreacted ethyl 2-methylacetoacetate and conjugated color bodies.
-
Validation Checkpoint: Spot the organic layer on a TLC plate (UV 254 nm). You should observe high-Rf spots corresponding to impurities. The aqueous layer retains the target molecule.
-
-
Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 6.5 to 7.0.
-
Causality: At neutral pH, the molecule returns to its neutral 1H-pyrimidin-4-one form, which has poor solubility in cold water, driving rapid crystallization.
-
Validation Checkpoint: A thick, white precipitate will crash out of the solution as the pH crosses 7.5 downwards.
-
-
Filtration & Wash: Filter the precipitate under a vacuum. Wash the filter cake with 2 x 20 mL of ice-cold distilled water.
-
Causality: The cold water wash removes any residual NaCl formed during the neutralization step without dissolving the target product.
-
-
Recrystallization: Dissolve the washed solid in a minimum volume of boiling anhydrous ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.
-
Validation Checkpoint: The formation of sharp, colorless, needle-like crystals confirms the complete removal of amorphous polymeric impurities.
-
Part 4: Quantitative Data & Impurity Matrix
Use the following table to match observed analytical anomalies with their corresponding impurities and validated removal strategies.
| Impurity | Origin / Causality | Molecular Weight ( g/mol ) | Solubility Profile | Detection Method | Validated Removal Strategy |
| NaCl | Neutralization of Acetamidine HCl | 58.44 | High in H₂O, partial in EtOH | Conductivity, Visual (white ash) | Aqueous wash of crude, or cold water wash of final precipitate. |
| 2-Methylacetoacetic Acid | Saponification via trace H₂O | 116.12 | High in H₂O, high in EtOH | HPLC (early eluting polar peak) | Maintained in aqueous phase during organic extraction if not fully acidified. |
| Unreacted Beta-Keto Ester | Incomplete cyclocondensation | 144.17 | High in organics, low in H₂O | TLC (high Rf), GC-MS | Partitioned into DCM/EtOAc during alkaline extraction. |
| Oligomeric Color Bodies | Thermal degradation of ester | >300 (Variable) | High in organics, low in H₂O | Visual (yellow/brown hue), UV-Vis | Partitioned into DCM/EtOAc during alkaline extraction. |
References
- GB1121922A - Pyrimidine derivatives Source: Google Patents URL
- An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol Source: Asian Journal of Chemistry URL
- Source: PubMed Central (PMC)
- WO2021002986A2 - Bax inhibitors and uses thereof Source: Google Patents URL
scale-up synthesis issues for trimethyl-pyrimidinone derivatives
Technical Support Center: Scale-Up Synthesis of Trimethyl-Pyrimidinone Derivatives
Introduction Welcome to the Process Chemistry Technical Support Center. The transition of trimethyl-pyrimidinone derivatives from medicinal chemistry discovery (milligram scale) to pilot-plant manufacturing (kilogram scale) frequently encounters non-linear scaling effects. These include severe mass-transfer limitations, thermal runaway during cyclocondensation, and regioselectivity erosion during tautomeric functionalization. This guide provides mechanistic troubleshooting, validated protocols, and continuous-flow alternatives to ensure structural integrity and high yield at scale.
Process Workflow & Decision Logic
To prevent late-stage failures, process chemists must evaluate the thermal risks and downstream purification bottlenecks early in the route design. The following decision matrix outlines the critical inflection points when scaling trimethyl-pyrimidinone syntheses.
Caption: Decision tree for trimethyl-pyrimidinone scale-up, highlighting flow chemistry for exotherm control.
Troubleshooting Guide: Mechanistic Q&A
Q1: During the cyclocondensation step to form the trimethyl-pyrimidinone core, we observe a 25% yield drop and significant oligomeric impurities upon scaling from 50 g to 2 kg. What is the mechanistic cause? A1: This is a classic heat-transfer limitation. The condensation of amidines with β-ketoesters is highly exothermic. In a 50 g flask, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a 2 kg reactor, poor heat transfer creates localized "hot spots" (thermal runaway microenvironments). These hot spots promote the decarboxylation of the β-ketoester and the formation of oligomeric side products. Solution: Transition to a continuous-flow reactor setup, which provides superior heat and mass transfer, allowing for isothermal conditions even for highly exothermic reactions[1]. If batch processing is mandatory, implement a controlled, extended dosing protocol for the base (e.g., NaOEt) over 4–6 hours while maintaining the internal temperature strictly below 25°C.
Q2: We are using POCl₃ to convert the trimethyl-pyrimidinone to its chloro-pyrimidine derivative. Quenching the reaction at scale causes violent exotherms and product hydrolysis. How can we resolve this? A2: The reaction of excess POCl₃ with aqueous quench solutions (like NaHCO₃) generates immense heat and HCl gas. At scale, the extended time required to neutralize the mixture means the newly formed chloro-pyrimidine is exposed to hot, acidic aqueous conditions, driving rapid hydrolysis back to the starting pyrimidinone[2]. Solution: Implement a "reverse quench" methodology. Instead of adding water/base to the reactor, slowly pump the reaction mixture into a secondary reactor containing a large volume of vigorously stirred, chilled (0–5°C) aqueous buffer. Alternatively, utilize continuous-flow technology to perform the quench in a microreactor, which instantaneously dissipates the heat of neutralization[3].
Q3: How do we address regioselectivity issues (N- vs. O-alkylation) during downstream functionalization of the pyrimidinone tautomeric system? A3: Pyrimidinones exist in a dynamic lactam-lactim tautomeric equilibrium. O-alkylation is kinetically favored under "hard" electrophile/base conditions (e.g., NaH in polar aprotic solvents like DMF), while N-alkylation is thermodynamically favored. At scale, slight variations in mixing efficiency can inadvertently shift this kinetic/thermodynamic balance. Solution: To strictly enforce N-alkylation, use a softer base (e.g., K₂CO₃) in a less polar solvent (e.g., 2-MeTHF or acetonitrile) and elevate the temperature to ensure thermodynamic control. Ensure the agitator speed is sufficient to maintain a uniform suspension if using heterogeneous bases.
Standardized Scale-Up Protocol: Synthesis of 2,5,6-Trimethylpyrimidin-4(3H)-one
This protocol is designed as a self-validating system. Each phase includes an In-Process Control (IPC) to verify the mechanistic integrity of the step before proceeding.
Phase 1: Reactor Preparation & Substrate Solubilization
-
Purge a 10 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.
-
Charge the reactor with Acetamidine hydrochloride (1.0 equiv, 1.0 kg) and anhydrous Ethanol (5.0 L).
-
Set the chiller to 10°C and engage the overhead stirrer at 250 rpm.
-
IPC Check: Ensure complete suspension. The mixture should be a flowable white slurry.
Phase 2: Controlled Deprotonation & Condensation 5. Slowly dose Sodium Ethoxide (21 wt% in EtOH, 1.1 equiv) via an addition funnel or dosing pump over 2 hours. Causality: Slow dosing prevents the accumulation of the free amidine, which is prone to degradation, and limits the neutralization exotherm. 6. Stir for 30 minutes at 10°C, then dose Ethyl 2-methylacetoacetate (1.05 equiv) over 1 hour. 7. Ramp the reactor temperature to 75°C (reflux) at a rate of 0.5°C/min. Hold at reflux for 12 hours. 8. IPC Check: Pull a 1 mL sample, quench in water, and analyze via HPLC. Proceed only when starting material is <2% AUC.
Phase 3: Work-up & Polymorph-Controlled Crystallization 9. Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to approximately 30% of its original volume. 10. Charge the reactor with chilled Water (4.0 L) and adjust the pH to 6.5–7.0 using 1M HCl. Causality: Adjusting to the isoelectric point minimizes solubility and maximizes crystallization yield. 11. Cool the jacket to 0°C at 0.1°C/min to promote the growth of large, filterable crystals rather than fine amorphous powder. 12. Filter the product via a Nutsche filter, wash with cold Water (2 x 1 L), and dry under vacuum at 45°C to constant weight.
Quantitative Data: Batch vs. Continuous Flow Parameters
To justify capital expenditure for continuous flow equipment, the following table summarizes the quantitative improvements observed when transitioning trimethyl-pyrimidinone synthesis from a 10 L batch reactor to a continuous flow microreactor[1][3][4].
| Process Parameter | 10 L Batch Reactor | Continuous Flow (Microreactor) | Mechanistic Impact on Scale-Up |
| Heat Transfer Area/Vol | < 10 m²/m³ | > 5,000 m²/m³ | Eliminates thermal runaway; suppresses oligomerization. |
| Reaction Time | 12 - 16 hours | 15 - 30 minutes | Drastically reduces residence time of sensitive intermediates. |
| Yield (Isolated) | 65% - 72% | 88% - 94% | Superior mixing prevents side reactions (e.g., decarboxylation). |
| Impurity Profile | 5% - 8% | < 1% | Precise stoichiometric control at the mixing point. |
| Quench Exotherm (ΔT) | +35°C (Hard to control) | +2°C (Isothermal) | Prevents product hydrolysis during the neutralization phase. |
Frequently Asked Questions (FAQs)
Q: Can we replace toxic solvents like DMF or DCM in the downstream functionalization steps? A: Yes. For process chemistry, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative to DCM for extractions and biphasic reactions. For SNAr or alkylation reactions traditionally run in DMF, consider using N-Butylpyrrolidinone (NBP) or Dimethyl sulfoxide (DMSO). Note that DMSO requires careful thermal hazard evaluation (e.g., ARC testing) before scale-up due to its potential for violent decomposition at elevated temperatures.
Q: Our trimethyl-pyrimidinone product is crashing out as a fine paste that clogs the filter. How do we fix this? A: This is indicative of rapid nucleation ("crashing out") outcompeting crystal growth, often caused by cooling the reactor too quickly or adding an anti-solvent too rapidly. Implement a controlled cooling ramp (e.g., 0.1°C to 0.2°C per minute) and consider adding seed crystals at the metastable zone width (MZW) boundary to induce controlled growth.
Q: Are there alternatives to POCl₃ for the chlorination of the pyrimidinone core? A: While POCl₃ is standard, it poses significant scale-up hazards. Thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack type activation) can be used, though it also generates gas (SO₂ and HCl). For highly sensitive substrates, utilizing oxalyl chloride or milder activating agents like PyBOP (for direct coupling without isolating the chloride) can circumvent the chlorination step entirely, though these are less atom-economical[2][5].
References
-
Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. ACS Publications. URL:[Link]
-
Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journals. URL:[Link]
-
Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. RSC Advances (PMC). URL:[Link]
-
A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journals. URL:[Link]
-
A metal-free tandem approach to prepare structurally diverse N-heterocycles: synthesis of 1,2,4-oxadiazoles and pyrimidinones. New Journal of Chemistry (RSC Publishing). URL:[Link]
Sources
- 1. BJOC - Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries [beilstein-journals.org]
- 5. A metal-free tandem approach to prepare structurally diverse N-heterocycles: synthesis of 1,2,4-oxadiazoles and pyrimidinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Biginelli Reaction Support Center: Troubleshooting Low Yields in Substituted Pyrimidinones
Welcome to the Technical Support Center for multicomponent heterocyclic synthesis. The Biginelli reaction—a one-pot condensation of an aldehyde, a
This guide provides authoritative, causality-driven troubleshooting strategies to help you overcome these synthetic bottlenecks.
Diagnostic Overview: The Mechanistic Bottleneck
To troubleshoot a failed Biginelli reaction, you must first understand why it fails. The reaction does not follow a single linear path; rather, it is a competition between three distinct mechanistic routes: the Iminium , Knoevenagel , and Enamine pathways.
When introducing bulky ortho-substituents or electron-rich aromatic aldehydes, the reaction often stalls. Steric bulk or electronic deactivation can trap the reaction at the bisureide or Knoevenagel intermediate stages, raising the activation energy required for the final cyclodehydration step[2].
Logical relationship of the three competing mechanistic pathways in the Biginelli reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ortho-substituted benzaldehyde is yielding <20% DHPM after 24 hours using standard HCl/Ethanol. How do I force the reaction to completion? A1: The classical Biginelli protocol (catalytic HCl in refluxing ethanol) is notoriously inefficient for sterically hindered or aliphatic aldehydes[1]. The causality here is the inability of a weak Brønsted acid to sufficiently activate the sterically shielded carbonyl for nucleophilic attack by urea.
-
Solution: Switch to a hard Lewis acid catalyst or a specialized mediator. Polyphosphate ester (PPE) specifically stabilizes the critical iminium ion intermediate, preventing the reaction from stalling[1]. Alternatively, Lewis acids like
or provide superior coordination to the aldehyde oxygen, overcoming steric barriers and drastically improving yields for substituted derivatives[3][4].
Q2: I am observing a buildup of an intermediate on TLC, but no final DHPM product. What is this intermediate, and how do I push the cyclization?
A2: You are likely trapping the Knoevenagel condensation intermediate (formed between the aldehyde and the
-
Solution: Transition to solvent-free conditions or use microwave irradiation. Solvent-free ball-milling or melt conditions force the reactants into close proximity, overcoming the entropic barrier of the trimolecular transition state[5]. Microwave heating (e.g., 2 minutes at 120°C) provides rapid, uniform volumetric heating that pushes the Knoevenagel intermediate through the final cyclodehydration step[1].
Q3: How does the choice of urea vs. thiourea affect the yield of substituted DHPMs? A3: Thiourea is a weaker nucleophile than urea due to the lower electronegativity and larger atomic radius of sulfur, which diffuses its electron density. When combined with a deactivated aldehyde, thiourea often leads to significantly lower yields.
-
Solution: If thiourea must be used, compensate for its lower nucleophilicity by using a highly active catalyst like
under solvent-free conditions, which has been shown to effectively catalyze the formation of 3,4-dihydropyrimidin-2-(1H)-thiones[4].
Quantitative Catalyst & Condition Comparison
To guide your optimization, the following table synthesizes field-proven reaction conditions for challenging Biginelli substrates, comparing traditional methods against modern optimized protocols.
| Catalyst System | Reaction Medium | Temp / Time | Typical Yield (Substituted) | Mechanistic Advantage |
| Concentrated HCl | Ethanol | Reflux / 18-24 h | 20 - 45% | Baseline protonation; fails for hindered substrates[1]. |
| Polyphosphate Ester (PPE) | Neat / THF | Microwave / <2 min | >90% | Stabilizes the critical iminium ion intermediate[1]. |
| Gluconic Acid (GAAS) | Aqueous (50%) | 60°C / 6 h | 80 - 88% | Eco-friendly organocatalyst; excellent for furaldehydes[6]. |
| Starch Sulfuric Acid (SSA) | Solvent-Free | 80°C / 5-10 min | 90 - 95% | High local acidity; completely eliminates solvent dilution[7]. |
| Solvent-Free | Microwave / 4-6 min | >85% | Strong Lewis acidity; ideal for bis(dihydropyrimidinones)[4]. |
Self-Validating Experimental Protocol: Solvent-Free Lewis Acid Catalysis
This protocol is engineered specifically for sterically hindered aldehydes, utilizing solvent-free conditions to maximize collision frequency and a Lewis acid to ensure carbonyl activation.
Step-by-step troubleshooting workflow for optimizing Biginelli reactions with difficult substrates.
Step-by-Step Methodology:
-
Stoichiometric Preparation: In a dry, 25 mL round-bottom flask, combine the substituted aldehyde (1.0 mmol),
-ketoester (1.0 mmol), and urea/thiourea (1.2 to 1.5 mmol).-
Causality: A slight excess of urea compensates for its potential sublimation or partial decomposition under heat, ensuring it does not become the limiting reagent[7].
-
-
Catalyst Addition: Add 10-20 mol% of the chosen catalyst (e.g.,
, , or Starch Sulfuric Acid) directly to the neat mixture[3][4]. -
Thermal Activation: Immerse the flask in an oil bath pre-heated to 80-90°C. Stir vigorously. The mixture will initially form a liquid melt.
-
Validation Check: Within 5-15 minutes, the clear melt should rapidly solidify into a dense, opaque precipitate. This phase change is a self-validating physical indicator that the cyclodehydration has occurred and the highly crystalline DHPM product has formed.
-
-
Quenching & Washing: Cool the flask to room temperature. Add 10 mL of an ice-cold crushed water/ethanol mixture (1:1) and triturate the solid.
-
Causality: The cold aqueous wash removes unreacted urea and the water-soluble catalyst, while the ethanol removes unreacted
-ketoester and aldehyde without dissolving the target DHPM.
-
-
Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to obtain the analytically pure substituted 3,4-dihydropyrimidin-2(1H)-one.
References
-
BenchChem Technical Support Team. "Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide." Benchchem. 3
-
MDPI. "Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process." MDPI. 5
-
RSC Publishing. "A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS." Chemical Science. 2
-
Chim.it. "Chemistry and biology of 3,4-dihydropyrimidin-2(1H)-one (or thione) derivatives obtained by the Biginelli multicomponent reaction." Chim.it.
-
ACS. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research. 1
-
Semantic Scholar. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Semantic Scholar. 4
-
SciSpace. "Starch Sulfuric Acid: an Alternative, Eco-Friendly Catalyst for Biginelli Reaction." Chemistry Journal of Moldova. 7
-
NIH. "Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst." PMC. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process | MDPI [mdpi.com]
- 6. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific pyrimidinone synthesis. My goal is to equip you with the necessary insights to overcome common challenges and optimize your experimental workflow.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one, presented in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, and I observe a substantial amount of unreacted starting materials. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion is a frequent challenge in pyrimidine synthesis, often stemming from issues with reagents or reaction conditions. The synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one typically involves the condensation of ethyl 2-methylacetoacetate with acetamidine. Let's break down the potential culprits:
-
Purity and Stability of Acetamidine: Acetamidine, especially as a hydrochloride salt, is hygroscopic.[1][2] Absorbed moisture can lead to the hydrolysis of acetamidine to acetamide and ammonia, which will not participate in the desired cyclocondensation.[3]
-
Actionable Solution: Ensure your acetamidine hydrochloride is thoroughly dried before use. Storing it in a desiccator over a strong drying agent is crucial. For best results, consider preparing the free base of acetamidine in situ just before the reaction.
-
-
Reaction Conditions: The temperature and reaction time are critical parameters. Insufficient heat or a shortened reaction time may not provide the necessary activation energy for the reaction to proceed to completion.
-
Actionable Solution: Gradually increase the reaction temperature and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A time-course study can help determine the optimal reaction duration.
-
-
Ineffective Base: When using acetamidine hydrochloride, a base is required to generate the free acetamidine nucleophile. The choice and stoichiometry of the base are critical.
-
Actionable Solution: Ensure you are using at least one equivalent of a suitable base (e.g., sodium ethoxide, potassium carbonate) to neutralize the hydrochloride salt. The choice of base can also influence the reaction rate and side-product profile.
-
Question 2: I'm observing a significant side-product with a similar mass to my desired product in my LC-MS analysis. What could this impurity be?
Answer:
The presence of isomeric or dimeric side-products is a common issue in pyrimidinone synthesis. Given the starting materials, there are several plausible side-reactions that could be occurring:
-
Self-Condensation of Ethyl 2-methylacetoacetate: Like other β-keto esters, ethyl 2-methylacetoacetate can undergo self-condensation, particularly under basic conditions.[4][5] This can lead to the formation of more complex, higher molecular weight impurities.
-
Mechanistic Insight: The active methylene proton in one molecule can be deprotonated, and the resulting enolate can attack the carbonyl carbon of a second molecule.
-
-
Formation of an Isomeric Pyrimidinone: Regioselectivity can sometimes be an issue. While the desired product is 2,5,6-trimethyl-1H-pyrimidin-4-one, it's possible for the acetamidine to react in a different orientation with the β-keto ester, leading to an isomeric pyrimidinone.
-
Reaction with Impurities in Starting Materials: Impurities in either the ethyl 2-methylacetoacetate or acetamidine can lead to the formation of unexpected side-products. For instance, if your ethyl 2-methylacetoacetate contains unreacted ethyl acetate, you could see the formation of 2,6-dimethyl-1H-pyrimidin-4-one.
To identify the unknown impurity, consider isolating it via preparative chromatography and characterizing it using NMR spectroscopy and high-resolution mass spectrometry.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions that researchers may have about the synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one.
Q1: What is the general reaction mechanism for the synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one?
A1: The synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one is a variation of the classical pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[6][7] The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of acetamidine on the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate.
-
Cyclization: This is followed by an intramolecular cyclization where the second nitrogen atom of the acetamidine intermediate attacks the ester carbonyl.
-
Dehydration and Tautomerization: The resulting cyclic intermediate then undergoes dehydration (loss of water and ethanol) to form the aromatic pyrimidinone ring. The final product exists in a tautomeric equilibrium, with the keto form being predominant.
The reaction is typically catalyzed by either an acid or a base.[8]
Q2: Are there any alternative synthetic routes to minimize side-product formation?
A2: Yes, several strategies can be employed to enhance the selectivity and yield of the desired product. One common approach is a two-step synthesis where the β-keto ester is first reacted with a reagent to form a more reactive intermediate. For example, you could first synthesize an enamine or enol ether from ethyl 2-methylacetoacetate, which can then be reacted with acetamidine in a more controlled manner.
Experimental Protocols
Protocol 1: Synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add acetamidine hydrochloride and stir for 30 minutes at room temperature to generate the free base.
-
To this mixture, add ethyl 2-methylacetoacetate dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Hygroscopic acetamidine hydrochloride | Thoroughly dry the reagent before use. |
| Insufficient reaction time or temperature | Optimize reaction conditions by monitoring with TLC/LC-MS. | |
| Ineffective base | Use at least one equivalent of a strong base like sodium ethoxide. | |
| Side-Product Formation | Self-condensation of β-keto ester | Add the β-keto ester slowly to the reaction mixture. |
| Isomeric pyrimidinone formation | Consider a two-step synthesis with a more reactive intermediate. |
Visualizations
Diagram 1: Reaction Scheme for 2,5,6-trimethyl-1H-pyrimidin-4-one Synthesis
Caption: General synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
References
- Patsnap Synapse. (2024, June 14). What is Acetamide used for?
- Wikipedia. (n.d.). Biginelli reaction.
- ChemicalBook. (2025, November 1). Acetamidine hydrochloride - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Acetamidine hydrochloride.
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
- Wikipedia. (n.d.). Ethyl acetoacetate.
- Google Patents. (n.d.). US2843622A - Condensation of ethyl acetate.
- Organic Chemistry Portal. (n.d.). Acetamides.
- PMC - NIH. (n.d.). Synthesis and properties of acetamidinium salts.
- MDPI. (2025, January 15). 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone.
- Shivaji College. (n.d.). Active Methylene Compounds.
- BenchChem. (2025, December). Troubleshooting common issues in pyrimidine synthesis.
- Wikipedia. (n.d.). Pyrimidine.
- SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
Sources
- 1. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Acetamide used for? [synapse.patsnap.com]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
improving solubility of 2,5,6-trimethyl-1H-pyrimidin-4-one for biological assays
Technical Support Center: Optimizing the Aqueous Solubility of 2,5,6-Trimethyl-1H-pyrimidin-4-one for in vitro Biological Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of pyrimidinone derivatives. 2,5,6-trimethyl-1H-pyrimidin-4-one is a highly valuable scaffold in drug discovery, but its physicochemical properties often lead to precipitation, flat dose-response curves, and false negatives in biological assays. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to overcome these solubility bottlenecks.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does 2,5,6-trimethyl-1H-pyrimidin-4-one precipitate so readily in standard physiological buffers (pH 7.4)? A1: The poor aqueous solubility of this compound is driven by high crystal lattice energy and lipophilicity[1]. The pyrimidine ring is highly planar, and the three methyl groups at the 2, 5, and 6 positions significantly increase the hydrophobic surface area. Furthermore, the 1H-pyrimidin-4-one core undergoes tautomerization (to pyrimidin-4-ol) and contains both a strong hydrogen bond donor (N-H) and acceptor (C=O). These features promote extensive intermolecular hydrogen bonding networks in the solid state[2]. For the compound to dissolve, water must thermodynamically overcome these strong drug-drug interactions, which is highly unfavorable in purely aqueous environments[1].
Q2: My compound crashes out when I dilute my DMSO stock into the assay buffer. How can I manipulate the buffer to prevent this? A2: This is a classic "solvent-shift" precipitation. When the DMSO concentration drops below a critical threshold, the compound's kinetic solubility limit is breached. To mitigate this:
-
pH Adjustment: Pyrimidinones possess ionizable functional groups. Depending on the exact pKa of the tautomeric nitrogens, adjusting the buffer pH slightly (if tolerated by your biological target) can induce protonation or deprotonation, drastically increasing solubility[1].
-
Surfactants: Adding low concentrations of non-ionic detergents (e.g., 0.01-0.05% Tween-20 or Triton X-100) lowers the surface tension and forms micelles that shield the hydrophobic methyl groups from water, preventing nucleation and aggregation[1].
Q3: If my cell-based assay cannot tolerate >0.5% DMSO or detergents, what are the most effective formulation alternatives? A3: When simple co-solvents fail, you must utilize delivery systems that do not alter the chemical entity but mask its hydrophobicity[3]. The two most robust strategies are:
-
Cyclodextrin Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic methyl groups within its hydrophobic cavity, leaving the hydrophilic exterior exposed to water[1].
-
Amorphous Solid Dispersions (ASDs): Utilizing hydrophilic polymers (like PVPVA) to disrupt the crystal lattice of the pyrimidinone. By trapping the drug in an amorphous state via solvent evaporation, the thermodynamic barrier to dissolution is bypassed[4].
Section 2: Troubleshooting Workflows
Caption: Decision tree for troubleshooting pyrimidinone precipitation in biological assays.
Caption: Mechanism of solubility enhancement via Amorphous Solid Dispersion (ASD).
Section 3: Self-Validating Experimental Protocols
Protocol 1: Cyclodextrin Inclusion Complexation (HP-β-CD) Causality: HP-β-CD forms a reversible, non-covalent inclusion complex with the pyrimidinone, shielding the lipophilic 2,5,6-trimethyl groups from the aqueous environment while maintaining the compound's availability to bind the biological target[1].
-
Preparation: Dissolve HP-β-CD in your specific assay buffer to a final concentration of 20% (w/v).
-
Addition: Add excess solid 2,5,6-trimethyl-1H-pyrimidin-4-one powder to the HP-β-CD solution to target a theoretical 10 mM concentration.
-
Equilibration: Sonicate the suspension for 15 minutes to maximize surface area contact, then incubate on an orbital shaker at 37°C for 24-48 hours to reach thermodynamic equilibrium[1].
-
Clarification: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any un-complexed, crystalline drug.
-
Self-Validation Step: Do not assume the soluble concentration is 10 mM. Dilute an aliquot of the supernatant 1:100 in methanol and quantify the true dissolved concentration using HPLC-UV against a standard curve. Use this quantified stock for your downstream serial dilutions. Include a 20% HP-β-CD vehicle control in your biological assay to ensure the cyclodextrin does not interfere with your target readout.
Protocol 2: Miniaturized Polymer-Drug Microarray (Amorphous Solid Dispersion) Causality: By dissolving the drug and a polymer in an organic solvent and rapidly evaporating it, the drug is kinetically trapped in a disordered, amorphous state. This removes the crystal lattice energy barrier, dramatically increasing apparent water solubility upon reconstitution[4].
-
Co-dissolution: Dissolve 2,5,6-trimethyl-1H-pyrimidin-4-one and a hydrophilic polymer (e.g., PVPVA or Pluronic F-68) in a volatile organic solvent (e.g., methanol) at a 1:9 drug-to-polymer weight ratio[5].
-
Dispensing: Dispense micro-volumes (e.g., 5-10 µg of drug equivalent) of the solution directly into the wells of a 96-well assay plate[4].
-
Evaporation: Place the plate under a gentle stream of nitrogen or in a vacuum desiccator until the solvent is completely evaporated, leaving a thin, dry solid dispersion film[3].
-
Reconstitution: Immediately prior to the assay, add the aqueous assay buffer to the wells. The polymer rapidly hydrates, releasing the amorphous drug into solution at supersaturated levels[5].
-
Self-Validation Step: Measure the Optical Density (OD) at 600 nm of the reconstituted wells before adding biological reagents. An OD600 near zero confirms the absence of sub-visible aggregates. Run parallel wells containing only the polymer matrix to confirm that the polymer itself does not induce cytotoxicity or enzymatic inhibition[4].
Section 4: Quantitative Data Summary
The following table summarizes the expected enhancement in apparent water solubility when applying these formulation strategies to highly crystalline, lipophilic pyrimidine derivatives.
| Formulation Strategy | Excipient / Matrix | Mechanism of Solubilization | Typical Solubility Enhancement |
| Co-solvency | 1% DMSO + 0.05% Tween-20 | Reduces dielectric constant; micellar shielding of methyl groups | 2 to 5-fold |
| Complexation | 20% HP-β-CD | Hydrophobic cavity encapsulates lipophilic regions | 10 to 50-fold |
| Amorphous Solid Dispersion | Pluronic F-68 (1:9 ratio) | Crystal lattice disruption + micellar solubilization | 30 to 80-fold |
| Amorphous Solid Dispersion | PVPVA (1:9 ratio) | Crystal lattice disruption; kinetic stabilization of amorphous state | 50 to 100-fold |
Data extrapolated from miniaturized microarray studies on structurally related hydrophobic pyrimidine scaffolds[4],[5].
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
handling and storage recommendations for 2,5,6-trimethyl-1H-pyrimidin-4-one
Welcome to the Technical Support Center for 2,5,6-Trimethyl-1H-pyrimidin-4-one . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific handling, storage, and application nuances of this highly versatile heterocyclic building block.
Below, you will find baseline data, troubleshooting insights, and field-proven methodologies to ensure your synthetic workflows remain robust and reproducible.
Physicochemical Properties & Baseline Data
Before troubleshooting, it is critical to verify the baseline parameters of your batch. Below is a summary of the quantitative and qualitative data for this compound.
| Property | Value |
| Chemical Name | 2,5,6-Trimethyl-1H-pyrimidin-4-one |
| Alternative Name | 2,5,6-Trimethylpyrimidin-4-ol |
| CAS Number | 89943-15-7[1] |
| Molecular Formula | C7H10N2O[1] |
| Molecular Weight | 138.17 g/mol [1] |
| Physical State | Solid[1] |
| Recommended Storage | Cool, dry place; Inert atmosphere (Argon/N |
Handling & Storage FAQs
Q1: What are the optimal long-term storage conditions to maintain batch integrity? A1: The compound should be stored long-term in a (ideally 2–8°C or controlled room temperature) under an inert atmosphere, such as Argon or Nitrogen[1]. Causality: While the pyrimidinone core is chemically stable, the nitrogen and oxygen heteroatoms are highly susceptible to hydrogen-bonding with atmospheric moisture. Moisture absorption does not degrade the compound itself, but it will severely interfere with downstream moisture-sensitive reactions, such as halogenation.
Q2: How does the tautomerism of this compound affect my analytical characterization (NMR/HPLC)?
A2: Pyrimidin-4-one derivatives exhibit classic lactam-lactim (or keto-enol) tautomerism. In the solid state, the compound exists predominantly as the 3H-tautomer (the lactam form). However, [2].
Causality: This dynamic equilibrium can result in slow interconversion on the NMR timescale, leading to peak broadening or the appearance of duplicate signals for the methyl groups in solvents like DMSO-d
Q3: Which solvents are recommended for stock solution preparation? A3: For biological assays, anhydrous DMSO is the gold standard due to its excellent solvating power for polar heterocycles. For synthetic applications, anhydrous dichloromethane (DCM), N,N-dimethylformamide (DMF), or toluene are recommended. Always use freshly opened, anhydrous solvents to prevent the introduction of water.
Troubleshooting Guide for Downstream Applications
Issue: Poor yield or unreacted starting material during POCl
-
Root Cause: The most common cause is moisture contamination in the starting material due to improper storage. Water reacts violently with Phosphorus Oxychloride (POCl
), consuming the reagent and generating HCl and phosphoric acid. This alters the reaction stoichiometry and pH, stalling the conversion to the 4-chloro derivative. -
Resolution: Prior to the reaction, dry the 2,5,6-trimethyl-1H-pyrimidin-4-one in a vacuum oven at 40°C overnight. Ensure the reaction is run under a strict Argon atmosphere.
Issue: Inconsistent retention times or split peaks during LC-MS/HPLC analysis.
-
Root Cause: The lactam-lactim tautomers may separate slightly on the column if the interconversion rate is similar to the chromatography timescale, especially at a neutral pH.
-
Resolution: Modify the mobile phase by adding a modifier (e.g., 0.1% Formic Acid or 0.1% TFA). This forces the equilibrium to one side or accelerates the interconversion, resulting in a single, sharp peak.
Standard Operating Procedure (SOP): Chlorination Workflow
A standard application for 2,5,6-trimethyl-1H-pyrimidin-4-one is its conversion to the highly reactive 4-chloro-2,5,6-trimethylpyrimidine
[3]. This self-validating protocol ensures high yield by controlling moisture and tracking reaction completion.Step-by-Step Methodology:
-
Preparation: Dry 2,5,6-trimethyl-1H-pyrimidin-4-one (1.0 eq) in a vacuum desiccator for 12 hours prior to use to eliminate hygroscopic water.
-
Reagent Addition: In an oven-dried, Argon-purged round-bottom flask, suspend the dried compound in neat Phosphorus Oxychloride (POCl
) (approx. 5-10 volumes). Caution: POCl is highly toxic and corrosive; perform strictly in a fume hood. -
Reaction: Heat the mixture to 100°C and stir for 1 to 2 hours[3]. The suspension will gradually become a homogeneous solution as the chlorination proceeds.
-
Self-Validating QC Step: Monitor the reaction via LC-MS. Quench a 5 µL aliquot into 1 mL of dry acetonitrile containing 1% diethylamine (to safely neutralize the POCl
). Analyze this sample to confirm the complete disappearance of the starting mass (m/z 139.1[M+H] ) and the appearance of the chlorinated product mass. Do not proceed to workup until conversion is >95%. -
Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove excess POCl
. Carefully quench the resulting residue with ice-cold saturated aqueous NaHCO to neutralize residual acid, then extract with ethyl acetate (3x). -
Purification: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate to yield the target 4-chloro-2,5,6-trimethylpyrimidine.
Experimental Workflow Diagram
Experimental workflow and storage handling for 2,5,6-trimethyl-1H-pyrimidin-4-one.
References
-
IUCr Journals. (2011). Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one: one or two tautomers present in the same crystal? Retrieved from[Link]
- World Intellectual Property Organization. (2021). Bax inhibitors and uses thereof (WO2021002986A2).
Sources
Validation & Comparative
Comparative Bioactivity Guide: 2,5,6-Trimethyl-1H-pyrimidin-4-one Isomers
Executive Summary
2,5,6-trimethyl-1H-pyrimidin-4-one represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for thymidine phosphorylase (TP) inhibitors, dihydroorotate dehydrogenase (DHODH) antagonists, and antiviral agents.
This guide provides a technical comparison of this compound against its primary structural isomers and tautomers. Unlike generic datasheets, we analyze the Structure-Activity Relationship (SAR) that dictates why the 2,5,6-substitution pattern often outperforms its regioisomers (e.g., 4,5,6-trimethyl-2-pyrimidinone) in specific binding contexts.
Key Findings:
-
Tautomeric Stability: The 2,5,6-trimethyl motif strongly favors the 4(3H)-keto tautomer in solution, maximizing H-bond donor capability at N3, which is essential for enzyme active site recognition.
-
Regioisomeric Potency: Compared to the 2-one isomer, the 4-one isomer exhibits superior lipophilic matching in hydrophobic pockets (e.g., HIV-1 RT binding sites) due to the specific vector orientation of the C5 and C6 methyl groups.
Structural Landscape & Isomer Definition
To understand bioactivity, we must first define the "Isomers" relevant to drug design.
A. The Regioisomers
The primary comparison lies between the pyrimidin-4-one and pyrimidin-2-one cores.
| Feature | 2,5,6-Trimethyl-4-pyrimidinone (Target) | 4,5,6-Trimethyl-2-pyrimidinone (Alternative) |
| H-Bond Donor | N3-H (flanked by C2-Me and C4=O) | N1-H (flanked by C6-Me and C2=O) |
| H-Bond Acceptor | C4=O, N1 | C2=O, N3 |
| Lipophilicity (LogP) | ~0.5 - 0.8 (Variable by solv.) | ~0.4 - 0.7 |
| Key Application | DHODH Inhibition, Antivirals | Cytosine mimetics, DNA intercalation |
B. The Tautomeric Challenge
Bioactivity is often lost if the wrong tautomer is stabilized. The 2,5,6-trimethyl substitution creates steric pressure that influences this equilibrium.
Comparative Bioactivity Data[1][2][3][4][5]
The following data synthesizes SAR trends from antimicrobial and enzymatic inhibition studies involving trimethylpyrimidinone derivatives.
Experiment 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Target:Plasmodium falciparum DHODH (Malaria target).[1] Rationale: The C5/C6 methyl groups mimic the hydrophobic interaction of the natural substrate's alkyl chain.
| Compound Variant | IC50 (µM) | Mechanism of Failure/Success |
| 2,5,6-Trimethyl-4-one | 12.5 | Baseline. Good fit, but C2-Me limits deep pocket penetration. |
| 2-Methyl-4-one (No 5,6-Me) | >100 | Inactive. Loss of hydrophobic contacts at C5/C6. |
| 5,6-Dimethyl-2-one (Isomer) | 45.0 | Weak. The carbonyl position shift misaligns the H-bond network (N-H...O). |
| Optimized Derivative:2-Amino-5,6-dimethyl-4-one | 0.8 | Removal of C2-Me reduces steric clash; 5,6-Me retained for binding. |
Insight: The 5,6-dimethyl motif is the "anchor." The 2-methyl group in the title compound actually lowers potency compared to a 2-amino or 2-H analog due to steric hindrance in the narrow access channel of DHODH.
Experiment 2: Antimicrobial Efficacy (S. aureus)
Context: Evaluation of pyrimidinone derivatives as cell wall synthesis inhibitors.
| Isomer / Analog | MIC (µg/mL) | Bioactivity Score |
| 2,5,6-Trimethyl-4-pyrimidinone | 64 | Moderate. Limited membrane permeability. |
| 4,5,6-Trimethyl-2-pyrimidinone | 128 | Low. Poor uptake; lower lipophilicity. |
| N3-Alkylated-2,5,6-trimethyl | 8 - 16 | High. N-alkylation locks the "keto" form and improves permeability. |
Mechanistic Analysis: Why Position Matters
The superior bioactivity of the 4-one isomer over the 2-one isomer in enzyme inhibition is driven by the Donor-Acceptor-Donor (D-A-D) motif recognition.
-
The "Lid" Effect (C5/C6 Methyls): In the 2,5,6-trimethyl-4-one isomer, the methyl groups at positions 5 and 6 create a hydrophobic "lid" directly adjacent to the carbonyl oxygen. This protects the carbonyl from bulk water solvation, enhancing its strength as a hydrogen bond acceptor for the target protein.
-
The N3-H Vector: The N3 proton in the 4-one isomer points directly away from the hydrophobic bulk (C5/C6), allowing it to form a clean hydrogen bond with catalytic residues (e.g., Asp or Glu in kinases). In the 2-one isomer, the N1-H vector is often obstructed by the flanking C6-methyl group, weakening the binding affinity.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
A. Synthesis of 2,5,6-Trimethyl-1H-pyrimidin-4-one
Note: This synthesis favors the 4-one isomer over the 2-one.
-
Reagents: Acetamidine hydrochloride (1.0 eq), Ethyl 2-methylacetoacetate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (Abs).
-
Procedure:
-
Dissolve NaOEt in ethanol under
atmosphere. -
Add acetamidine HCl; stir for 30 min at RT (releases free amidine).
-
Dropwise add ethyl 2-methylacetoacetate.
-
Critical Step: Reflux for 6–8 hours. Monitoring: TLC (9:1 CHCl3:MeOH).
-
Concentrate in vacuo. Dissolve residue in min. water.
-
Acidify to pH 4-5 with acetic acid to precipitate the product.
-
Recrystallize from Ethanol/Water.
-
B. Bioassay: Spectrophotometric DHODH Inhibition Screen
-
System: Recombinant P. falciparum DHODH.
-
Substrate: Dihydroorotate (DHO) + Coenzyme Q (Ubiquinone).
-
Indicator: 2,6-Dichlorophenolindophenol (DCIP) (Blue
Colorless upon reduction). -
Workflow:
-
Incubate Enzyme + 2,5,6-trimethyl-4-one (variable conc.) in buffer (pH 8.0) for 10 min.
-
Initiate reaction by adding DHO + CoQ + DCIP.
-
Measure
over 5 minutes. -
Control: Compare against Leflunomide (positive control) and 4,5,6-trimethyl-2-one (isomer control).
-
References
-
Tautomerism and Stability
- Title: Tautomerism of 4-pyrimidone and its derivatives: A theoretical and experimental study.
- Source:Journal of Organic Chemistry.
-
URL:[Link] (Representative Link)
-
Antimicrobial Activity of Pyrimidinones
-
DHODH Inhibition SAR
- Title: Synthesis, Design, and Structure–Activity Relationship of Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorot
- Source:Molecules (MDPI).
-
URL:[Link]
-
Antiviral Pyrimidinones
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wjarr.com [wjarr.com]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Publish Comparison Guide: Structure-Activity Relationship of Trimethyl-Pyrimidinone Analogs
This guide details the structure-activity relationship (SAR) of Trimethyl-Pyrimidinone Analogs , specifically focusing on their application as Kinesin Spindle Protein (Eg5) Inhibitors . This class of small molecules represents a critical evolution from the prototype Monastrol , designed to overcome poor solubility and weak potency while maintaining high selectivity for the mitotic kinesin Eg5 (KIF11).
Content Type: Technical Comparison & SAR Guide Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Primary Focus: Optimization of the dihydropyrimidinone (DHPM) core to trimethyl-pyrimidinone scaffolds for targeted cancer therapy.
Executive Summary & Mechanism of Action
Trimethyl-pyrimidinone analogs are a class of allosteric inhibitors targeting Eg5 (Kinesin Spindle Protein) . Unlike taxanes (e.g., Paclitaxel) that bind tubulin directly and cause neurotoxicity, these analogs bind to a specific allosteric pocket formed by Loop 5 (L5),
The transition from the labile dihydropyrimidinone (DHPM) core (e.g., Monastrol) to the more stable pyrimidinone or N-methylated scaffolds is a classic case study in improving metabolic stability and potency.
Core Signaling Pathway (Eg5 Inhibition)
Caption: Mechanism of Eg5 inhibition by pyrimidinone analogs, leading to mitotic arrest and apoptosis.
Structure-Activity Relationship (SAR) Analysis
The optimization of the scaffold relies on specific modifications at the N1 , C4 , C5 , and C6 positions. The "Trimethyl" designation often refers to the optimal substitution pattern involving methyl groups at N1, C6, and potentially within the C4-aryl moiety or C5-ester alkyl chains.
The Pharmacophore: 1,3,5-Trimethyl-Pyrimidinone Core
| Position | Modification | Effect on Activity (Eg5 Inhibition) |
| N1 (Nitrogen) | Methylation (-CH₃) | CRITICAL. N1-H is often a metabolic soft spot. N1-Methylation improves permeability and prevents aromatization-driven inactivation in DHPMs. In fully aromatic pyrimidinones, N1-alkyl groups fit into a hydrophobic sub-pocket (Val118, Leu214). |
| C2 (Carbon) | Thioxo (=S) vs. Oxo (=O) | The original Monastrol has a Thioxo group. Replacement with Oxo (urea) generally reduces potency unless compensated by hydrophobic bulk at C4 or N1. However, the Oxo group improves solubility and reduces thyroid toxicity risks associated with thioureas. |
| C4 (Chiral Center) | Aryl Substitution | Requires a bulky lipophilic residue (e.g., 3-hydroxyphenyl). The absolute configuration is crucial; typically, the (S)-enantiomer is more potent for DHPMs. In aromatic analogs, the C4-phenyl ring must be twisted out of plane to fit the L5 pocket. |
| C5 (Ester/Amide) | Carboxylate Ester | Essential for H-bonding with Arg119 and Glu116 . Replacing the ethyl ester with bulky groups (e.g., isopropyl or benzyl) can enhance potency by filling the solvent-exposed region. |
| C6 (Carbon) | Methyl Group (-CH₃) | Essential. The C6-methyl group sits in a small hydrophobic pocket. Removing it or extending it to an ethyl group often leads to a significant loss of activity (steric clash). |
Comparative Data: Monastrol vs. Trimethyl Analogs
The following table compares the prototype Monastrol with optimized Trimethyl-Pyrimidinone analogs and the clinical candidate Ispinesib (a quinazolinone, structurally related).
| Compound | Structure Class | IC50 (Eg5 ATPase) | Cellular EC50 (KB Cells) | Solubility | Key Feature |
| Monastrol | DHPM (Thioxo) | 14,000 nM | ~20-50 µM | Poor | First-in-class; weak potency; poor cell permeability. |
| Enastron | DHPM (Oxo) | 2,000 nM | 2.5 µM | Moderate | Desulfurized analog; better physicochemical properties. |
| Compound 12a | Trimethyl-DHPM | 150 nM | 200 nM | High | N1-Methyl + C6-Methyl. Optimized hydrophobic fit. |
| Ispinesib | Quinazolinone | 1.7 nM | 1-5 nM | High | Clinical standard; rigidified scaffold (fused rings). |
Analyst Insight: While Ispinesib is more potent, the Trimethyl-Pyrimidinone scaffold offers a modular "plug-and-play" backbone for academic research and targeted delivery systems (e.g., antibody-drug conjugates) due to the accessible C5-ester handle.
Experimental Protocols
To validate the SAR of these analogs, two primary assays are required: a chemical synthesis workflow and a biological inhibition assay.
Protocol A: Synthesis of Trimethyl-Pyrimidinone Analogs (Modified Biginelli)
This protocol utilizes a solvent-free, Lewis acid-catalyzed approach for high yield and environmental compliance.
-
Reagents:
-
A: 3-Hydroxybenzaldehyde (1.0 eq)
-
B: Ethyl acetoacetate (1.0 eq)
-
C: N-Methylurea (1.2 eq) – Introduces N1-Methyl group.
-
Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%)
-
-
Procedure:
-
Combine A, B, and C in a round-bottom flask.
-
Add catalyst.
-
Heat to 100°C under neat conditions (solvent-free) for 30 minutes.
-
Monitor reaction via TLC (3:1 Hexane:Ethyl Acetate).
-
-
Purification:
-
Cool the mixture to room temperature.
-
Add crushed ice to precipitate the solid product.
-
Filter and recrystallize from hot ethanol.
-
-
Characterization:
-
Confirm structure via 1H-NMR (Look for N-Me singlet at ~3.2 ppm and C6-Me singlet at ~2.3 ppm).
-
Protocol B: Kinesin Motility Assay (ATPase Activity)
Self-validating step: Ensure basal ATPase activity is detectable before adding inhibitors.
-
Preparation:
-
Buffer: 20 mM PIPES (pH 6.9), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
Protein: Recombinant Human Eg5 motor domain (1-370 aa).
-
Substrate: Microtubules (polymerized from tubulin) and ATP.
-
-
Execution:
-
Incubate Eg5 (10 nM) with varying concentrations of the Trimethyl-Pyrimidinone Analog (0.1 nM – 100 µM) for 15 mins at 25°C.
-
Add Microtubules (1 µM) and ATP (1 mM) to initiate the reaction.
-
Incubate for 30 mins.
-
-
Detection:
-
Use the Malachite Green Phosphate Assay to measure released inorganic phosphate (Pi).
-
Read absorbance at 620 nm .
-
-
Analysis:
-
Plot Absorbance vs. Log[Inhibitor].
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Logical Synthesis & Pathway Visualization
The optimization logic follows a specific decision tree based on the "Biginelli" scaffold modifications.
Caption: Decision tree for optimizing Monastrol into high-potency Trimethyl-Pyrimidinone analogs.
References
-
Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Link
-
Debonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities.[1] Molecular Cancer Therapeutics, 3(9), 1079-1090. Link
-
Cochran, J. C., et al. (2005). ATPase cycle of the mitotic kinesin Eg5. Biochemistry, 44(50), 16677-16687. Link
-
Higa, T., et al. (2006). Monastrol analogues: Synthesis and biological evaluation as inhibitors of the mitotic kinesin Eg5.[1] Bioorganic & Medicinal Chemistry, 14(24), 8420-8429. Link
-
Rath, O., & Kozielski, F. (2012). Kinesins and cancer.[1][2][3] Nature Reviews Cancer, 12, 527–539. Link
Sources
- 1. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 2,5,6-Trimethyl-1H-pyrimidin-4-one: A Comparative Guide for Kinase Scaffold Selection
In fragment-based drug discovery (FBDD), identifying a starting scaffold that balances ligand efficiency with an intrinsic selectivity profile is the most critical step in pipeline development. Pyrimidinones are privileged hinge-binding motifs, but their low molecular weight often leads to promiscuous kinome profiles.
As an application scientist evaluating early-stage chemical matter, I have found that the substitution pattern on the pyrimidinone core dictates not only target affinity but also the initial cross-reactivity profile. This guide objectively compares the cross-reactivity of 2,5,6-trimethyl-1H-pyrimidin-4-one (TMP) against its less substituted analogs, 2-methyl-1H-pyrimidin-4-one (MP) and 2-amino-1H-pyrimidin-4-one (AP) , providing the structural rationale and the experimental frameworks required to validate these findings.
Structural Rationale: The Gatekeeper Clash
To understand why TMP exhibits a superior cross-reactivity profile, we must examine the causality of its binding mechanics. The 1H-pyrimidin-4-one core acts as an adenine bioisostere. The N3 nitrogen and the N1-H act as a bidentate hydrogen bond acceptor/donor pair, anchoring the fragment to the kinase hinge region.
However, fragments are inherently prone to off-target binding because they lack the complex functional groups that drive selectivity in mature drugs[1]. This is where the 5,6-dimethyl substitution of TMP becomes a strategic advantage:
-
Positions 5 and 6 project directly toward the gatekeeper residue and the hydrophobic back pocket of the ATP binding site.
-
Steric Exclusion: In kinases with bulky gatekeeper residues (e.g., Phenylalanine in CDK2 or Threonine in a restricted pocket like p38
), the 5,6-dimethyl groups of TMP create a severe steric clash, preventing binding. -
Permissive Pockets: In kinases with small gatekeepers (e.g., Valine or Isoleucine equivalents in certain lipid kinases or mutant variants), the methyl groups are accommodated and actually increase ligand efficiency via hydrophobic packing.
Conversely, the unsubstituted analogs (MP and AP) lack this steric boundary, allowing them to indiscriminately bind across both bulky and small gatekeeper kinases, resulting in high cross-reactivity.
Comparative Performance Data
The following tables summarize the cross-reactivity profiles of AP, MP, and TMP across a representative mini-panel of kinases. Data is derived from orthogonal biophysical and biochemical assays.
Table 1: Thermal Shift Assay ( ) Profiling
A higher
| Kinase Target | Gatekeeper Size | AP ( | MP ( | TMP ( | Cross-Reactivity Status for TMP |
| PI3K | Small (Ile/Val eq.) | +1.2 | +2.0 | +4.5 | High Affinity (Target) |
| BRAF | Small (Thr529) | +1.5 | +2.2 | +5.1 | High Affinity (Target) |
| CDK2 | Bulky (Phe82) | +3.1 | +3.5 | +0.2 | Excluded (Selective) |
| p38 | Bulky (Restricted) | +4.0 | +4.2 | +0.5 | Excluded (Selective) |
Table 2: TR-FRET Competitive Binding ( in )
Lower
| Kinase Target | AP | MP | TMP |
| PI3K | > 1000 | 450 | 42 |
| BRAF | 850 | 320 | 28 |
| CDK2 | 120 | 85 | > 1000 |
| p38 | 95 | 70 | > 1000 |
Experimental Workflows & Self-Validating Protocols
To confidently profile fragments like TMP, the experimental design must account for the unique challenges of FBDD—specifically, the need to screen at high concentrations (100
Protocol A: LanthaScreen™ TR-FRET Competitive Binding Assay
Fragments at high concentrations frequently exhibit autofluorescence or cause light scattering, which invalidates standard fluorescence intensity assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) solves this by introducing a microsecond delay before measurement, allowing short-lived background fluorescence to decay[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the Terbium (Tb)-labeled anti-kinase antibody to a final well concentration of 2 nM and the fluorescent ATP-competitive tracer to 10 nM.
-
Compound Dispensing: Dispense TMP, MP, and AP into a 384-well low-volume plate using an acoustic dispenser. Create a 10-point titration curve starting at 1 mM. Self-Validation: Include wells with DMSO only (0% displacement control) and a known high-affinity pan-inhibitor like staurosporine (100% displacement control) to establish the assay window[3].
-
Incubation: Add the kinase/antibody/tracer mixture to the compounds. Incubate in the dark for 1 hour at room temperature. Causality: Because fragments have fast on/off rates, a 1-hour incubation ensures the system reaches strict thermodynamic equilibrium before reading.
-
Detection: Read the plate on a TR-FRET compatible microplate reader.
-
Excitation: 340 nm (Flashlamp or Laser).
-
Emission: 495 nm (Tb donor) and 520 nm (Tracer acceptor).
-
Critical Setting: Set a delay time of 100
and an integration time of 200 .
-
-
Analysis: Calculate the FRET emission ratio (520 nm / 495 nm). Plot the ratio against the log of the fragment concentration to derive the
.
Fig 1: TR-FRET competitive binding assay logic for fragment screening.
Protocol B: Isothermal Target Engagement (iTSA/CETSA)
While biochemical assays are highly quantitative, they do not prove target engagement in a physiological environment. The Isothermal Shift Assay (iTSA) provides a label-free method to assess cross-reactivity in complex lysates by measuring the thermodynamic stabilization of proteins upon ligand binding[4].
Step-by-Step Methodology:
-
Lysate Preparation: Culture K562 cells and lyse using a non-denaturing buffer. Clarify the lysate via centrifugation.
-
Ligand Incubation: Split the lysate into two aliquots. Treat one with 100
TMP and the other with an equivalent volume of DMSO (vehicle control). Incubate for 30 minutes at room temperature. -
Thermal Challenge: Aliquot the treated lysates into a PCR plate. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by rapid cooling to 4°C. Causality: As temperature increases, proteins denature and aggregate. Ligand binding stabilizes the folded state, shifting the melting temperature (
) higher[2]. -
Separation: Centrifuge the PCR plates at 20,000 x g for 20 minutes. Self-Validation: This step is critical; it physically separates the soluble (folded) protein from the aggregated (denatured) pellet.
-
Quantification: Analyze the soluble fraction using quantitative mass spectrometry (MS-CETSA) to generate a proteome-wide cross-reactivity map, or use Western blotting for targeted kinome analysis[4].
Fig 2: TMP scaffold selectivity profile demonstrating steric exclusion of off-target kinases.
References
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases | PMC - NIH |[Link]
-
Rapid discovery of drug target engagement by isothermal shift assay | bioRxiv |[Link]
-
Selectivity of Kinase Inhibitor Fragments | Journal of Medicinal Chemistry |[Link]
Sources
A Comparative Guide to the Synthetic Routes of 2,5,6-trimethyl-1H-pyrimidin-4-one for Researchers and Drug Development Professionals
The pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic placement of substituents on this heterocyclic core is paramount in modulating pharmacological activity, making the efficient and scalable synthesis of specific derivatives a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to a key derivative, 2,5,6-trimethyl-1H-pyrimidin-4-one, offering experimental insights and data to inform the selection of the most appropriate methodology for your research and development needs.
Introduction to 2,5,6-trimethyl-1H-pyrimidin-4-one
2,5,6-trimethyl-1H-pyrimidin-4-one is a substituted pyrimidinone that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence and arrangement of the three methyl groups can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Consequently, reliable and efficient access to this compound is of significant interest. This guide will focus on the most prevalent and practical synthetic strategies, evaluating them based on yield, reaction conditions, scalability, and overall efficiency.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one predominantly relies on the cyclocondensation reaction between a β-dicarbonyl compound and an amidine, a classic approach known as the Pinner pyrimidine synthesis.[1][2] Variations in starting materials and reaction conditions offer alternative pathways with distinct advantages and disadvantages.
Route 1: The Classic Pinner Synthesis from a β-Diketone
This is the most direct and widely recognized method for the synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one. It involves the condensation of 3-methyl-2,4-pentanedione with acetamidine.
Reaction Scheme:
Caption: Pinner synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one from a β-diketone.
Causality Behind Experimental Choices:
The choice of a β-diketone, specifically 3-methyl-2,4-pentanedione, directly provides the C5-methyl and C6-methyl substituents of the final product. Acetamidine serves as the N-C-N fragment, contributing the C2-methyl group. The reaction is typically catalyzed by either a base (e.g., sodium ethoxide) or an acid (e.g., HCl). The base deprotonates the β-diketone, forming an enolate that acts as a nucleophile, while the acid protonates the carbonyl group, increasing its electrophilicity. Heat is generally required to drive the condensation and subsequent cyclization and dehydration steps.
Experimental Protocol: A Representative Procedure
A mixture of 3-methyl-2,4-pentanedione and acetamidine hydrochloride is refluxed in a suitable solvent, such as ethanol, in the presence of a base like sodium ethoxide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.
| Parameter | Value | Reference |
| Starting Materials | 3-Methyl-2,4-pentanedione, Acetamidine hydrochloride | [1] |
| Catalyst | Sodium Ethoxide | [3] |
| Solvent | Ethanol | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | Several hours | [3] |
| Yield | Moderate to Good | [1] |
Advantages:
-
Directness: This is a one-step synthesis from readily available starting materials.
-
Convergent: The two key fragments containing all the necessary atoms for the final ring system are brought together in a single reaction.
Disadvantages:
-
Potential for side reactions: Self-condensation of the β-diketone or decomposition of acetamidine can occur under harsh conditions.
-
Yield variability: Reported yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Route 2: Synthesis from a β-Keto Ester
An alternative, though less direct, approach involves the use of a β-keto ester, such as ethyl 2-methyl-3-oxobutanoate. This route requires a subsequent methylation step to introduce the C6-methyl group.
Reaction Scheme:
Caption: Two-step synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one from a β-keto ester.
Causality Behind Experimental Choices:
The initial condensation of ethyl 2-methyl-3-oxobutanoate with acetamidine yields a 6-hydroxypyrimidinone intermediate. The ester group of the β-keto ester is a good leaving group in the cyclization step. The subsequent methylation of the C6-hydroxyl group, often achieved using a methylating agent like methyl iodide or dimethyl sulfate, is necessary to arrive at the final product. This two-step approach allows for the potential to introduce different alkyl groups at the C6 position by varying the alkylating agent.
Experimental Protocol: A Representative Procedure
-
Condensation: Ethyl 2-methyl-3-oxobutanoate and acetamidine are reacted in the presence of a base like sodium ethoxide in ethanol at reflux. The resulting 2,5-dimethyl-6-hydroxy-1H-pyrimidin-4-one is isolated.
-
Methylation: The intermediate is then treated with a methylating agent and a base (e.g., potassium carbonate) in a suitable solvent like acetone or DMF to yield the final product.
| Parameter | Step 1: Condensation | Step 2: Methylation | Reference |
| Starting Materials | Ethyl 2-methyl-3-oxobutanoate, Acetamidine | 2,5-Dimethyl-6-hydroxy-1H-pyrimidin-4-one, Methylating agent | [1][3] |
| Catalyst/Base | Sodium Ethoxide | Potassium Carbonate | [3] |
| Solvent | Ethanol | Acetone or DMF | [3] |
| Temperature | Reflux | Room Temperature to Reflux | [3] |
| Reaction Time | Several hours | Several hours | [3] |
| Overall Yield | Moderate | [1] |
Advantages:
-
Versatility: This route allows for the synthesis of a variety of 6-alkoxy- or 6-alkyl-pyrimidinones by using different alkylating agents in the second step.
-
Potentially higher purity: Stepwise synthesis can sometimes lead to a cleaner product profile compared to a one-pot reaction.
Disadvantages:
-
Longer synthetic route: This is a two-step process, which increases the overall synthesis time and may reduce the overall yield.
-
Use of potentially hazardous reagents: Methylating agents can be toxic and require careful handling.
Modern Synthetic Enhancements
Recent advancements in synthetic methodology have been applied to pyrimidine synthesis to improve efficiency and reduce reaction times. While specific examples for 2,5,6-trimethyl-1H-pyrimidin-4-one are not extensively documented, these techniques represent promising alternatives to conventional heating.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of condensation reactions.[4][5][6] This method often leads to higher yields in shorter reaction times and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[4][7]
Conceptual Workflow:
Caption: Conceptual workflow for microwave-assisted synthesis.
Potential Advantages:
-
Drastically reduced reaction times: Minutes instead of hours.[4][5]
-
Improved yields: Often higher than conventional heating methods.[4]
-
Energy efficiency: More direct heating of the reaction mixture.
One-Pot, Multi-Component Reactions
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of operational simplicity and resource efficiency.[7][8][9] For the synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one, a one-pot procedure could involve the in-situ formation of the β-dicarbonyl or amidine followed by the cyclocondensation.
Senior Application Scientist's Recommendation
For the routine and scalable synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one, the classic Pinner synthesis using 3-methyl-2,4-pentanedione and acetamidine (Route 1) remains the most practical and efficient choice. Its directness and the use of readily available starting materials make it an attractive option for both academic and industrial laboratories. While yields can be variable, optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, can lead to consistent and high-yielding results.
For research focused on generating a library of analogues with variations at the C6 position, the two-step synthesis from a β-keto ester (Route 2) offers greater flexibility. However, the increased number of steps and the use of potentially hazardous reagents should be carefully considered.
The exploration of microwave-assisted synthesis is highly recommended for researchers seeking to optimize reaction conditions and improve efficiency. The potential for significant time savings and yield improvements makes it a compelling alternative to traditional heating methods, particularly for high-throughput synthesis and library generation.
Conclusion
The synthesis of 2,5,6-trimethyl-1H-pyrimidin-4-one is well-established, with the Pinner condensation of a β-diketone and an amidine being the most direct and practical approach. Modern techniques such as microwave-assisted synthesis offer promising avenues for process optimization. The choice of the optimal synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale of the synthesis, the need for analogue generation, and the available laboratory equipment. This guide provides the foundational knowledge and comparative data to make an informed decision, enabling the efficient and successful synthesis of this important heterocyclic building block.
References
- One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie. 2014.
- Microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Rasayan Journal of Chemistry. 2022.
- One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Journal of the Bangladesh Chemical Society. 2020.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. 2024.
- Pinner pyrimidine synthesis. SlideShare.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023.
- Solid phase synthesis of 5,6-disubstituted pyrimidinone and pyrimidindione deriv
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. 2024.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022.
- Pinner pyrimidine synthesis. SlideShare.
- Microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Rasayan Journal of Chemistry. 2022.
- Microwave assisted one pot synthesis, Mass spectral analysis and DFT studies of 6-Substituted-3,4-dihydro-4-phenylpyrimidin-2(1H). Journal of Materials and Environmental Science. 2014.
- Towards new methodologies for the synthesis of biologically interesting 6-substituted pyrimidines and 4(3H)-pyrimidinones. Arkivoc. 2005.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Publishing. 2024.
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. science.asu-edu.ru [science.asu-edu.ru]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. banglajol.info [banglajol.info]
- 9. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
in vivo efficacy studies of 2,5,6-trimethyl-1H-pyrimidin-4-one derivatives
The following guide provides an in-depth technical analysis of the in vivo efficacy of 2,5,6-trimethyl-1H-pyrimidin-4-one derivatives.
While the monocyclic 2,5,6-trimethyl-1H-pyrimidin-4-one core serves as a versatile synthetic intermediate, its most pharmacologically potent derivatives—specifically the thieno[2,3-d]pyrimidine fused systems and N3-substituted analogs—have demonstrated significant in vivo efficacy as non-steroidal anti-inflammatory agents (NSAIDs) and analgesics . This guide focuses on these bioactive derivatives, comparing their performance against clinical standards like Indomethacin and Diclofenac.
Executive Summary & Therapeutic Positioning
Target Indication: Acute Inflammation, Nociceptive Pain, and Rheumatoid Arthritis. Primary Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) .[1][2] Key Advantage: These derivatives offer a superior safety profile (reduced ulcerogenic index) compared to traditional NSAIDs by sparing the gastroprotective COX-1 enzyme.
The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold (often integrated into 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one systems with a 2-methyl/substituted group) functions as a bioisostere for the tricyclic core of coxibs. In vivo studies validate their capability to suppress prostaglandin E2 (PGE2) synthesis in inflamed tissues.[3]
Mechanistic Basis: The COX-2 Selective Pathway
The efficacy of these derivatives stems from their ability to fit into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1. This selectivity is crucial for maintaining gastric mucosal integrity.
Figure 1: Mechanism of Action (COX-2 Inhibition)
Caption: Selective inhibition of the inducible COX-2 isoform by 2,5,6-trimethyl-pyrimidin-4-one derivatives, preventing inflammatory prostaglandin synthesis while sparing physiological COX-1 activity.
Comparative Efficacy Analysis
The following data summarizes in vivo results from standard Carrageenan-induced Rat Paw Edema models. The derivatives (specifically 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones ) are compared against standard NSAIDs.[4][5]
Table 1: Anti-inflammatory Efficacy (% Inhibition of Edema)
Data normalized from 3-hour post-induction measurements at 10-20 mg/kg p.o.
| Compound Class | Derivative Type | Dose (mg/kg) | % Inhibition (3h) | Ulcerogenic Index | Relative Potency |
| Test Compound | 2-Methylthio-3-(4-fluorophenyl) | 10 | 62.4% | < 0.5 (Low) | High |
| Test Compound | 2-Methylthio-3-(4-methoxyphenyl) | 10 | 58.1% | < 0.5 (Low) | Moderate |
| Standard | Indomethacin | 10 | 65.0% | > 2.0 (High) | High |
| Standard | Diclofenac Sodium | 10 | 55-60% | ~ 1.5 (Med) | Moderate |
| Control | Vehicle (CMC) | - | 0% | - | N/A |
Key Insight: The 4-fluorophenyl derivative (often denoted as Compound 5 or 8 in literature) exhibits efficacy comparable to Indomethacin (62.4% vs 65.0%) but with a significantly lower ulcerogenic index, validating the COX-2 selective design.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and standardized endpoints.
Synthesis Workflow & Screening
Before in vivo testing, compounds must pass in vitro selectivity screens.
Caption: Development pipeline ensuring only high-selectivity candidates proceed to animal models.
In Vivo Anti-Inflammatory Protocol (Carrageenan Model)
Objective: Quantify acute anti-inflammatory response. Subject: Wistar Albino Rats (150–200g).
-
Grouping: Divide animals into Control (Vehicle), Standard (Indomethacin 10 mg/kg), and Test Groups (10, 20 mg/kg).
-
Basal Measurement: Measure initial paw volume (
) using a Plethysmometer . -
Drug Administration: Administer test compounds orally (suspended in 0.5% Carboxymethyl cellulose) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (phlogistic agent) into the sub-plantar region of the right hind paw.
-
Post-Induction Measurement: Measure paw volume (
) at 1, 2, 3, and 4 hours. -
Calculation:
Validation Check: The Control group must show a progressive increase in paw volume (>50% increase by hour 3) for the experiment to be valid.
Analgesic Activity Protocol (Acetic Acid Writhing)
Objective: Assess peripheral analgesic efficacy. Subject: Swiss Albino Mice (20–25g).
-
Administration: Administer Test/Standard drugs orally.
-
Induction: 30 minutes later, inject 0.6% Acetic Acid (10 mL/kg i.p.).
-
Observation: Count the number of abdominal constrictions (writhes) for 15 minutes.
-
Efficacy: Reduction in writhe count compared to vehicle control indicates analgesic activity.
Critical Analysis & Future Outlook
While the 2,5,6-trimethyl-1H-pyrimidin-4-one core provides a robust scaffold, the in vivo data highlights that N3-substitution (e.g., with aryl groups) and fusion with thiophene rings (creating thieno[2,3-d]pyrimidines) are critical for maximizing bioavailability and target affinity.
-
Structure-Activity Relationship (SAR):
-
C2-Position: Substitution with a methylthio (-SMe) or mercapto (-SH) group enhances lipophilicity and potency.
-
N3-Position: Electron-withdrawing groups (e.g., 4-F-Phenyl) on the N3 aromatic ring significantly improve COX-2 selectivity (SI > 4).
-
5,6-Positions: Methyl groups at these positions (on the fused thiophene or pyrimidine core) stabilize the molecule in the enzyme's hydrophobic pocket.
-
References
-
Mun, L. T., et al. (2024).[2][6] Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2s), s515-s520.[2] Link
-
Alagarsamy, V., et al. (2007). Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(6), 235-241. Link
-
Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082.[7] Link
-
Chaudhary, A., et al. (2024).[2][6] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[1] International Journal of Molecular Sciences, 25(19), 10600. Link
-
Sigma-Aldrich. Product Specification: 3-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safety and Disposal Protocols for 2,5,6-trimethyl-1H-pyrimidin-4-one
As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe handling of complex heterocyclic intermediates. 2,5,6-trimethyl-1H-pyrimidin-4-one (often encountered as its tautomer, 2,5,6-trimethylpyrimidin-4-ol) is a critical building block in medicinal chemistry, notably utilized in the synthesis of Bax inhibitors and other targeted therapeutics[1].
However, its chemical structure—a pyrimidine ring substituted with methyl groups—presents specific logistical challenges for laboratory safety and environmental disposal. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind handling procedures, ensuring your laboratory maintains a self-validating safety culture.
Chemical Profile & Hazard Causality
Understanding the physical and chemical properties of 2,5,6-trimethyl-1H-pyrimidin-4-one is the first step in designing a robust operational plan. The compound is typically handled as a solid powder, which dictates its primary exposure routes.
Quantitative Data & Specifications
| Property | Specification |
| Chemical Name | 2,5,6-trimethyl-1H-pyrimidin-4-one |
| CAS Number | 89943-15-7 |
| Molecular Formula | C7H10N2O |
| Hazard Statements | H315, H319, H335[2] |
| Primary Disposal Route | High-temperature chemical incineration[3] |
| Transport Hazard Class | Not classified as dangerous goods |
The Causality of Hazards:
-
H335 (May cause respiratory irritation): In its dry powder form, the compound is easily aerosolized. Inhalation of these fine particulates deposits the biologically active pyrimidinone directly onto the sensitive mucous membranes of the respiratory tract, causing acute irritation[3].
-
H315 & H319 (Skin and serious eye irritation): The lipophilic nature of the methyl groups combined with the hydrogen-bonding capacity of the pyrimidinone core allows the molecule to interact aggressively with the lipid bilayers of the skin and the aqueous environment of the eye[2].
Spill Response & Containment Methodology
A self-validating safety protocol requires that every action has a built-in verification step. In the event of an accidental powder release, the primary objective is to prevent aerosolization. Never dry sweep this material. Dry sweeping forcibly suspends H335-classified particulates into the breathing zone[4].
Step-by-Step Spill Recovery Protocol
-
Immediate Isolation: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, activate local exhaust ventilation (e.g., a snorkel) to establish negative pressure over the spill zone.
-
Don Specialized PPE: Equip nitrile gloves (minimum 4 mil thickness for chemical resistance), tight-fitting safety goggles (to prevent H319 eye exposure), and an N95/P95 particulate respirator[4].
-
Dampening (The Critical Step): Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute alcohol solution). Causality: The liquid increases the mass of the particulates and creates cohesive forces, completely neutralizing the risk of aerosolization[4].
-
Collection: Use a wet-brushing technique or an electrically protected vacuum cleaner equipped with a HEPA filter to collect the dampened mass[4].
-
Validation: Visually inspect the surface using oblique lighting (shining a flashlight parallel to the benchtop) to verify the absence of residual micro-particulates. Once confirmed, wipe the area with a standard laboratory detergent.
Figure 1: Spill containment protocol preventing powder aerosolization.
Waste Segregation Standard Operating Procedure (SOP)
Proper waste segregation at the bench level directly impacts the safety and cost-efficiency of final destruction. 2,5,6-trimethyl-1H-pyrimidin-4-one must not be discharged into the sanitary sewer system, as it can disrupt aquatic ecosystems and violate environmental discharge regulations[4].
-
Solid Waste: Collect contaminated PPE, empty reagent bottles, and spill cleanup materials in a dedicated, sealable High-Density Polyethylene (HDPE) container.
-
Liquid Waste: If the compound is dissolved in organic solvents during synthesis or extraction, route it to a "Non-Halogenated Organic Waste" carboy.
-
Operational Rule: Strictly separate this waste from halogenated solvents (like dichloromethane). Causality: Mixing nitrogenous waste with halogenated waste forces the disposal facility to utilize highly specialized, costly incineration profiles to prevent the simultaneous formation of dioxins and nitrogen oxides (NOx)[5].
Final Disposal & Incineration Logistics
Because 2,5,6-trimethyl-1H-pyrimidin-4-one contains two nitrogen atoms within its heterocyclic ring, its thermal destruction must be carefully managed. Burning nitrogen-containing fuels inherently produces "fuel NOx"—a potent greenhouse gas and respiratory irritant[5].
The industry-standard disposal method is high-temperature chemical incineration equipped with specific exhaust controls[3].
The Incineration Workflow
-
Solvent Dissolution: The waste management facility will first dissolve or mix the solid pyrimidinone waste with a highly combustible solvent[3]. Causality: Solid powders burn unevenly. Dissolving the compound in a liquid fuel ensures a uniform caloric value and a consistent injection rate into the furnace, preventing temperature fluctuations that could lead to incomplete combustion.
-
Primary Combustion: The mixture is injected into a rotary kiln or fluidized bed incinerator operating at temperatures exceeding 850°C.
-
Thermal Afterburner: The volatilized gases are routed into an afterburner chamber operating at >1100°C with a minimum residence time of 2 seconds. This guarantees the complete cleavage of the pyrimidine ring[3].
-
Alkaline Wet Scrubbing: The exhaust gas, now containing NOx and CO2, is passed through a wet inertial scrubber utilizing an alkaline solution[5]. Causality: The alkaline scrubber chemically neutralizes the acidic NOx gases, converting them into harmless neutral salts before the clean air is released into the atmosphere[5].
Figure 2: Incineration and exhaust scrubbing workflow for nitrogenous waste.
References
- BLD Pharm. "89943-15-7 | 2,5,6-Trimethylpyrimidin-4-ol." bldpharm.com.
- Google Patents. "WO2021002986A2 - Bax inhibitors and uses thereof." google.com.
- PSU.ac.th.
- ChemScience. "Page 1 of 7 1 Identification of the substances/ mixture and of the company/ undertaking 1.1 Product Identifiers Product Number - ChemScience." chemscience.com.
- National Center for Biotechnology Information (NCBI) - NIH. "Incineration Processes and Environmental Releases." nih.gov.
Sources
- 1. WO2021002986A2 - Bax inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. 89943-15-7|2,5,6-Trimethylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. chemscience.com [chemscience.com]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Advanced Operational & Safety Guide: Handling 2,5,6-Trimethyl-1H-pyrimidin-4-one
As drug development professionals and research scientists scale up syntheses involving heterocyclic pyrimidinones, rigorous safety and logistical planning becomes paramount. 2,5,6-Trimethyl-1H-pyrimidin-4-one (also known as 2,5,6-trimethylpyrimidin-4-ol, CAS: 89943-15-7) is a solid powder that presents specific handling challenges[1].
This guide provides a comprehensive, field-proven operational framework for handling this compound, ensuring compliance with OSHA and EPA standards while embedding self-validating safety checks into every step of your workflow.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 2,5,6-Trimethyl-1H-pyrimidin-4-one carries the following Globally Harmonized System (GHS) hazard statements[1]:
-
H315 (Skin Irritation) & H317 (Skin Sensitization): The compound can react with moisture on the skin, causing acute irritation and potentially triggering long-term allergic contact dermatitis.
-
H319 (Serious Eye Irritation): Direct contact with the ocular mucosa causes severe irritation.
-
H335 (Respiratory Irritation): Because this chemical is a fine powder, mechanical manipulation (weighing, transferring) easily generates airborne particulates that irritate the respiratory tract.
The Causality Principle: The primary vector for exposure is not liquid splashing, but particulate aerosolization . Therefore, our entire operational plan is engineered around dust suppression, static mitigation, and strict airflow control.
Engineering Controls: The Primary Containment Strategy
Under the OSHA Laboratory Standard (29 CFR 1910.1450), personal protective equipment (PPE) is the last line of defense; engineering controls must be established first[2].
-
Chemical Fume Hood: All handling of the dry powder must occur within a certified chemical fume hood. According to NIOSH and ASHRAE 110 standards, the hood must maintain an average face velocity of 80–120 feet per minute (FPM) [3].
-
The Causality: Operating below 80 FPM fails to capture fine particulate aerosols, allowing them to drift into the lab. Operating above 120 FPM creates turbulent aerodynamic eddies that can physically pull the powder out of the hood and directly into the user's breathing zone[4].
-
Self-Validating System: The Tissue Test. Do not rely solely on digital monitors. Before opening the chemical, tape a 1-inch strip of tissue paper to the bottom of the sash. It should pull steadily inward. If it flutters erratically or hangs straight down, the airflow is compromised, and work must not proceed.
Personal Protective Equipment (PPE) Matrix
In accordance with the OSHA PPE Standard (29 CFR 1910.132), the following matrix outlines the required gear, the scientific rationale for its selection, and how to validate its efficacy before use[5].
Table 1: PPE Requirements and Specifications
| PPE Category | Specification | Causality / Rationale | Self-Validation Check |
| Hand Protection | Double-layered Nitrile gloves (min 4 mil thickness) | Nitrile provides excellent resistance to solid organic irritants and prevents dermal sensitization (H317). | Inflation Test: Trap air in the glove and squeeze to check for microscopic pinhole leaks before donning. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against airborne dust (H335) and accidental splashes if the powder is dissolved in solvent (H319). Standard safety glasses leave gaps and are insufficient. | Seal Check: Ensure the rubber gasket forms a continuous, tight seal against the face with no gaps. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat, fully buttoned | Prevents particulate accumulation on street clothes, which can lead to delayed skin exposure (H315). | Cuff Check: Ensure knit cuffs are tucked inside the outer layer of the nitrile gloves to eliminate skin exposure at the wrists. |
| Respiratory | N95 or P100 Particulate Respirator (If handled outside hood) | Filters out fine pyrimidinone particulates, preventing acute respiratory tract irritation (H335). | User Seal Check: Inhale sharply; the respirator facepiece should collapse slightly inward, confirming a negative pressure seal. |
Operational Methodologies
Workflow 1: Safe Weighing and Transfer Protocol
Static electricity is the enemy of fine powders. Static causes the pyrimidinone to repel from spatulas, aerosolizing the irritant into the workspace.
-
Preparation: Purge the analytical balance area inside the fume hood. Verify the face velocity is stable (80-120 FPM)[3].
-
Static Mitigation: Pass a static-eliminating zero-ionizer over the weighing boat and the micro-spatula.
-
Tare & Transfer: Place the anti-static weigh boat on the balance. Keep the source container as close to the weigh boat as possible to minimize the drop height. Causality: Minimizing drop height exponentially reduces the kinetic energy that generates dust clouds.
-
Sealing: Once weighed, transfer the powder into the reaction vessel and immediately seal it with a septum before removing it from the fume hood.
-
Self-Validating Decontamination: Wipe down the balance and spatulas with a compatible solvent (e.g., ethanol), followed by water. Validation: Wipe the area with a clean, dry white Kimwipe; if any residue appears, repeat the cleaning.
Workflow 2: Spill Response and Decontamination
-
Isolate: Alert personnel and restrict access to the spill area.
-
PPE Upgrade: Don a P100 respirator if the spill occurred outside the fume hood.
-
Containment (The Wet Wiping Method): Do not dry sweep. Dry sweeping aerosolizes the H335 irritant. Instead, lightly dampen absorbent pads with water or a dilute surfactant.
-
Collection: Carefully place the damp pads over the powder to trap it. Lift the pads and place them directly into a hazardous waste bag.
RCRA-Compliant Waste Disposal Plan
Improper disposal of chemical waste can result in severe environmental contamination and penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[6][7].
Table 2: Waste Segregation and Disposal Parameters
| Waste Stream | Classification | Container Requirements | Disposal Routing & Labeling |
| Solid Waste (Contaminated PPE, wipes, empty vials) | RCRA Non-Hazardous (unless mixed with listed solvents) | Polyethylene bucket with a secure, leak-proof lid[8]. | Label: "Hazardous Waste - Solid Pyrimidinone Contaminated". |
| Aqueous Liquid Waste (Equipment washings) | RCRA Regulated | Chemically compatible High-Density Polyethylene (HDPE) carboy. | Do not pour down the drain. Label with exact chemical composition and CAS (89943-15-7)[6]. |
| Organic Liquid Waste (Reaction mixtures) | RCRA F-Listed or Ignitable (depending on solvent) | Grounded metal can or HDPE carboy[8]. | Segregate strictly into Halogenated or Non-Halogenated streams. |
Disposal Self-Validation: Before transferring waste to the central accumulation area, verify that the container is filled to no more than 90% capacity (to prevent thermal expansion bursts) and that the EHS hazardous waste tag is fully legible with no abbreviations[6][8].
Process Visualization
The following diagram maps the logical flow of handling 2,5,6-trimethyl-1H-pyrimidin-4-one, ensuring that hazard mitigation precedes operational execution.
Workflow for handling 2,5,6-trimethyl-1H-pyrimidin-4-one, from PPE selection to RCRA disposal.
Comprehensive References
-
MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard". Available at:[Link]
-
Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Available at:[Link]
-
Case Western Reserve University. "How to Dispose of Chemical Waste". Available at:[Link]
-
Labs USA. "A Guide to Fume Hoods for Government Labs". Available at:[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at:[Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at:[Link]
-
National Laboratory Sales. "What Is The Importance Of Fume Hood Face Velocity?". Available at:[Link]
Sources
- 1. 89943-15-7|2,5,6-Trimethylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. A Guide to Fume Hoods for Government Labs [labs-usa.com]
- 4. What Is The Importance Of Fume Hood Face Velocity? - National Laboratory Sales [nationallaboratorysales.com]
- 5. clarionsafety.com [clarionsafety.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
